Acetonyltriphenylphosphonium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZZEBAJZJERT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924520 | |
| Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-21-8 | |
| Record name | Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetonyltriphenylphosphonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP8HJ7H8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetonyltriphenylphosphonium Chloride: A Technical Guide for Researchers
CAS Number: 1235-21-8
This technical guide provides an in-depth overview of Acetonyltriphenylphosphonium chloride, a versatile reagent widely utilized in synthetic organic chemistry and emerging in biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] It is a phosphonium (B103445) salt that is soluble in hot water and hygroscopic in nature.[3][4][5] Proper storage in a cool, dry place under an inert atmosphere is recommended to maintain its stability.[6]
| Property | Value | References |
| CAS Number | 1235-21-8 | [6] |
| Molecular Formula | C₂₁H₂₀ClOP | [6] |
| Molecular Weight | 354.81 g/mol | [6] |
| Melting Point | 243-245 °C | [5][6] |
| Appearance | White to slightly beige fine crystalline powder | [1][2] |
| Solubility | Soluble in hot water | [3][4][5] |
| Hygroscopicity | Hygroscopic | [2][4] |
| Storage Temperature | 2-30 °C | [6] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. While raw spectral data is instrument-dependent, the following tables summarize the expected characteristic peaks.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7-7.9 | m | 15H | Phenyl protons (C₆H₅) |
| ~5.6 | d | 2H | Methylene protons (CH₂) adjacent to phosphorus |
| ~2.3 | s | 3H | Methyl protons (CH₃) of the acetyl group |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~205 | Carbonyl carbon (C=O) |
| ~135 | ipso-Carbon of the phenyl rings |
| ~134 | para-Carbons of the phenyl rings |
| ~130 | ortho/meta-Carbons of the phenyl rings |
| ~45 | Methylene carbon (CH₂) adjacent to phosphorus |
| ~30 | Methyl carbon (CH₃) of the acetyl group |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2920 | Medium | C-H stretching (aliphatic) |
| ~1720 | Strong | C=O stretching (ketone) |
| ~1580, 1480, 1440 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1110 | Strong | P-C stretching |
| ~720, 690 | Strong | C-H bending (aromatic, out-of-plane) |
Synthesis of this compound
This compound is synthesized via the reaction of triphenylphosphine (B44618) with chloroacetone (B47974).
Experimental Protocol
Materials:
-
Triphenylphosphine
-
Chloroacetone
-
Diethyl ether
Procedure:
-
A solution of triphenylphosphine (55 g) and chloroacetone (15.5 ml) in chloroform (165 ml) is prepared in a round-bottom flask.
-
The mixture is refluxed for 45 minutes.
-
After reflux, the solution is cooled to 20°C.
-
The cooled mixture is then poured into 1.65 liters of diethyl ether to precipitate the product.
-
The precipitate is collected by vacuum filtration.
-
The recovered solid is washed with diethyl ether and dried under reduced pressure to yield this compound.[7]
Applications in Organic Synthesis: The Wittig Reaction
This compound is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9] The reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound.
General Wittig Reaction Workflow
-
Ylide Formation: this compound is deprotonated by a strong base to form the corresponding phosphonium ylide.
-
Reaction with Carbonyl: The ylide, a powerful nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
-
Oxaphosphetane Intermediate: This leads to the formation of a cyclic intermediate called an oxaphosphetane.[10]
-
Alkene Formation: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[10]
Experimental Protocol: Wittig Reaction with Benzaldehyde (B42025)
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Hexane
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (50 mL).
-
To this suspension, add this compound (3.55 g, 10 mmol) portion-wise at 0 °C (ice bath).
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear, deep red solution of the ylide is formed.
-
Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding alkene.
Potential Biological Activity: Antimycobacterial Properties
Recent research has highlighted the potential of phosphonium salts as antimicrobial agents.[11][12][13] While specific studies on this compound are limited, related alkyltriphenylphosphonium compounds have demonstrated activity against Mycobacterium tuberculosis.[14]
Proposed Mechanism of Antimycobacterial Action
The lipophilic nature of the triphenylphosphonium cation facilitates its accumulation within the bacterial cell membrane. The proposed mechanism of action involves the disruption of the cell membrane's electrochemical potential.[14] This leads to membrane depolarization, a subsequent decrease in intracellular ATP levels, and ultimately, bacterial cell death.[14]
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3][5] It is essential to handle this compound in a well-ventilated area, such as a fume hood.[3]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal: This material and its container must be disposed of as hazardous waste.[3] Follow all local and national regulations for chemical waste disposal.
This technical guide is intended to provide comprehensive information for laboratory use. Always consult the Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for any new experimental procedure.
References
- 1. Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. This compound(1235-21-8) IR Spectrum [chemicalbook.com]
- 4. This compound | 1235-21-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound for synthesis 1235-21-8 [sigmaaldrich.com]
- 7. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Benzyltriphenylphosphonium chloride(1100-88-5) 13C NMR spectrum [chemicalbook.com]
- 10. Allyl triphenylphosphonium chloride(18480-23-4) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Alkyltriphenylphosphonium turns naphthoquinoneimidazoles into potent membrane depolarizers against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Physical Properties of Acetonyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonyltriphenylphosphonium chloride, with the CAS number 1235-21-8, is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis. It serves as a key reagent in the Wittig reaction for the formation of α,β-unsaturated ketones and esters, which are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1] A thorough understanding of its physical properties is crucial for its proper handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its synthetic applications.
Core Physical Properties
The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀ClOP | [2] |
| Molecular Weight | 354.81 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 242.0 - 248.0 °C | [2] |
| Solubility | Soluble in hot water | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3]
Protocol: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute for a rapid preliminary determination.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded.
-
Accurate Determination: The procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary observed melting point, and then reducing the heating rate to 1-2 °C per minute to allow for precise observation of the melting range.
Solubility Determination
Understanding the solubility of this compound is essential for its use in reactions and for its purification.
Protocol: Gravimetric Determination of Solubility in Water
-
Sample Preparation: A known mass of this compound is added to a known volume of deionized water in a beaker at a specified temperature (e.g., 80°C for hot water solubility).
-
Equilibration: The mixture is stirred for a sufficient period to ensure that equilibrium is reached and the solution is saturated. Excess solid should remain to confirm saturation.
-
Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The water is then evaporated on a water bath or in a drying oven.
-
Mass Determination: The evaporating dish with the residue is cooled in a desiccator and then weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the evaporating dish.
-
Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent.
Spectroscopic Analysis
3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is commonly employed.[4][5][6][7]
Protocol: KBr Pellet Preparation
-
Grinding: Approximately 1-2 mg of this compound is ground into a fine powder using an agate mortar and pestle.
-
Mixing: The powdered sample is thoroughly mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms.
Protocol: Sample Preparation for ¹H NMR
-
Sample Weighing: Approximately 5-25 mg of this compound is accurately weighed into a clean, dry vial.[8][9]
-
Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).[8][9][10][11] The choice of solvent depends on the solubility of the compound and its reactivity.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Analysis: The NMR tube is capped and placed in the NMR spectrometer for analysis. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[8][12]
Synthetic Application: The Wittig Reaction
This compound is a precursor to a phosphorus ylide, which is the key reagent in the Wittig reaction. This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[13] The reaction proceeds via the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide.[14]
A common application is the synthesis of α,β-unsaturated ketones, such as chalcones, which are of interest in medicinal chemistry.[15][16][17][18]
Experimental Workflow: Synthesis of an α,β-Unsaturated Ketone
The following is a generalized workflow for the synthesis of an α,β-unsaturated ketone using this compound and an aldehyde (e.g., benzaldehyde).[14][19]
-
Reactant Preparation: In a suitable reaction flask, this compound and the aldehyde are dissolved in an appropriate solvent, such as dichloromethane.
-
Ylide Generation and Reaction: A strong base (e.g., 50% aqueous sodium hydroxide) is added dropwise to the stirred mixture. The deprotonation of the phosphonium salt generates the phosphorus ylide in situ, which then reacts with the aldehyde. The reaction is typically stirred vigorously for 30-60 minutes.
-
Product Precipitation and Isolation: Upon completion of the reaction, a less polar solvent or a mixture containing water may be added to precipitate the crude product. The solid product is then collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or propanol) to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.
-
Characterization: The purity and identity of the final product are confirmed by techniques such as melting point determination, FTIR, and NMR spectroscopy.
References
- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
- 2. A14691.36 [thermofisher.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. shimadzu.com [shimadzu.com]
- 5. youtube.com [youtube.com]
- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.washington.edu [chem.washington.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. cbs1.xoc.uam.mx [cbs1.xoc.uam.mx]
- 13. www1.udel.edu [www1.udel.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chemrevlett.com [chemrevlett.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. scispace.com [scispace.com]
- 18. jetir.org [jetir.org]
- 19. web.mnstate.edu [web.mnstate.edu]
Acetonyltriphenylphosphonium Chloride: A Technical Guide to its Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonyltriphenylphosphonium chloride, a key reagent in organic synthesis, is a phosphonium (B103445) salt widely utilized in the formation of carbon-carbon double bonds through the Wittig reaction. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and natural products, necessitates a thorough understanding of its physical properties and the experimental methodologies for its application. This technical guide provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and a visualization of its role in a common synthetic pathway.
Physicochemical Properties
This compound is typically a white to pale cream crystalline powder. It is soluble in hot water.[1][2] The melting point is a critical physical constant for the identification and purity assessment of this compound.
Melting Point Data
A review of commercially available this compound and literature data indicates a consistent melting point range. This data is summarized in the table below.
| Melting Point Range (°C) | Source |
| 242.0 - 248.0 | Thermo Fisher Scientific |
| 243 - 245 | ChemBK, Sigma-Aldrich, chemBlink[3][4][5] |
| 244 - 248 | Fisher Scientific[2] |
| 249 (decomposition) | TCI EUROPE N.V.[6] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.[1][2][3][4][7][8][9]
Materials:
-
This compound (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder.[7] If necessary, gently grind the crystals in a mortar and pestle.
-
Packing the Capillary Tube:
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 20°C below the expected melting point (approximately 220°C).
-
Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point.[8] A slow heating rate is crucial for an accurate measurement.[8]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[8]
-
-
Data Recording: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
Synthetic Applications: The Wittig Reaction
This compound is a precursor to a phosphorus ylide, the key reagent in the Wittig reaction.[10][11][12][13][14] This reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[10][11][12][13][14]
Experimental Workflow: Wittig Reaction
The following diagram illustrates the general workflow for a Wittig reaction utilizing this compound for the synthesis of an unsaturated ketone.
Caption: General workflow of a Wittig reaction.
Signaling Pathway: Mechanism of the Wittig Reaction
The underlying mechanism of the Wittig reaction involves several key steps, from the initial nucleophilic attack of the ylide on the carbonyl compound to the formation of the final alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig reaction.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. almaaqal.edu.iq [almaaqal.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. byjus.com [byjus.com]
Solubility Profile of Acetonyltriphenylphosphonium Chloride: A Technical Guide for Researchers
Introduction
Acetonyltriphenylphosphonium chloride, a key reagent in organic synthesis, particularly in the Wittig reaction, presents a solubility profile crucial for its application in various reaction and purification protocols. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its dissolution characteristics to aid in experimental design and execution. While quantitative solubility data is not extensively available in public literature, this guide compiles qualitative solubility information and details relevant experimental protocols.
Data Presentation: Solubility Summary
The solubility of this compound is influenced by the polarity of the solvent and the temperature. The following table summarizes the available qualitative solubility data.
| Solvent Class | Solvent Name | Chemical Formula | Solubility |
| Aqueous | Water (hot) | H₂O | Soluble[1][2] |
| Water (cold) | H₂O | Sparingly soluble to insoluble | |
| Chlorinated | Chloroform (B151607) | CHCl₃ | Soluble[3] |
| Dichloromethane | CH₂Cl₂ | Soluble[3] | |
| Alcohols | Ethanol | C₂H₅OH | Soluble[3] |
| Methanol | CH₃OH | Soluble[3] | |
| Ketones | Acetone | C₃H₆O | Soluble[3] |
| Ethers | Diethyl ether | (C₂H₅)₂O | Insoluble[3] |
| Non-Polar | Petroleum Ether | Mixture | Insoluble[3] |
| Benzene | C₆H₆ | Sparingly soluble to insoluble |
Experimental Protocols
Accurate determination of solubility is critical for many chemical processes. The following are detailed methodologies for key experimental procedures related to the solubility and application of this compound.
Protocol 1: Gravimetric Determination of Solubility
This method is a fundamental and accurate way to determine the solubility of a solid in a liquid.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)
-
Pre-weighed evaporation dish
-
Oven
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid indicates saturation.
-
Filtration: Once equilibrium is achieved, carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid.
-
Weighing: Transfer the filtered, saturated solution to a pre-weighed evaporation dish and record the total weight.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be calculated in g/100 mL or other desired units based on the mass of the solute and the volume of the solvent used.
Protocol 2: Recrystallization for Purification
Recrystallization is a common technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Objective: To purify this compound from impurities.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., a mixture of chloroform and petroleum ether)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common method for this compound involves dissolving it in a minimum amount of hot chloroform.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the primary solvent (chloroform). Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The gradual decrease in temperature will lead to the formation of crystals as the solubility of the compound decreases.
-
Inducing Crystallization (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Logical Relationship: Factors Influencing Solubility
The solubility of a compound is a complex interplay of various physicochemical properties of both the solute and the solvent.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow: Wittig Reaction
This compound is a precursor to the corresponding phosphorus ylide, which is a key intermediate in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.
Caption: A simplified workflow of the Wittig reaction.
Experimental Workflow: Recrystallization Process
This diagram illustrates the sequential steps involved in the purification of a solid compound by recrystallization.
Caption: The general procedure for purification by recrystallization.
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Acetonyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of acetonyltriphenylphosphonium chloride (C₂₁H₂₀ClOP). It includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and a visualization of the compound's primary reactivity in the Wittig reaction. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who utilize this reagent.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound are critical for its identification and for monitoring its reactivity. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.45 | Multiplet | - | 15H, Phenyl protons (C₆H₅)₃P⁺ |
| ~6.97 | Multiplet | - | 1H, Phenyl proton |
| ~6.85 | Multiplet | - | 4H, Phenyl protons |
| 2.28 | Doublet | 14 | 2H, Methylene (B1212753) protons (CH₂) |
Note: The integration of the aromatic region corresponds to 15 protons, characteristic of the three phenyl groups attached to the phosphorus atom. The methylene protons appear as a doublet due to coupling with the phosphorus nucleus.[1]
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 134.5 | Singlet | - | Phenyl carbon |
| 133.8 | Doublet | 9 | Phenyl carbon |
| 131.0 | Doublet | 5 | Phenyl carbon |
| 129.6 | Doublet | 12 | Phenyl carbon |
| 128.3 | Singlet | - | Phenyl carbon |
| 127.8 | Singlet | - | Phenyl carbon |
| 127.0 | Doublet | 8 | Phenyl carbon |
| 117.4 | Doublet | 85 | Phenyl carbon |
| 30.2 | Doublet | 47 | Methylene carbon (CH₂) |
Note: The carbon signals of the phenyl groups are split due to coupling with the phosphorus nucleus. The significant coupling constant for the methylene carbon is also a key identifying feature.[2]
Experimental Protocols
The following is a generalized, detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3] The compound should be a white to light yellow powder.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample.[4] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium (B1214612) lock.[3]
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[6] The final volume in the NMR tube should be around 0.5-0.6 mL.[6]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.[3]
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The spectra can be acquired on a standard NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[1]
-
Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[7] This step ensures the stability of the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved spectral lines.[7]
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and receiver gain.
-
Acquire the spectrum using a standard pulse sequence.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Logical Relationships and Signaling Pathways
This compound is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction proceeds through the formation of a phosphorus ylide.
Caption: The Wittig reaction mechanism involving this compound.
The reaction begins with the deprotonation of the phosphonium (B103445) salt by a strong base to form a phosphorus ylide.[8] This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate is unstable and decomposes to yield the desired alkene (in this case, an enone) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
synthesis of Acetonyltriphenylphosphonium chloride from triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonyltriphenylphosphonium chloride, a versatile Wittig reagent, is a key intermediate in various organic syntheses, particularly in the formation of α,β-unsaturated ketones. This technical guide provides an in-depth overview of its synthesis from triphenylphosphine (B44618) and chloroacetone (B47974). The document details the reaction mechanism, comprehensive experimental protocols, and quantitative data. Furthermore, it includes visual representations of the reaction mechanism and experimental workflow to facilitate understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as (2-oxopropyl)triphenylphosphonium chloride, is a quaternary phosphonium (B103445) salt.[1][2] Its primary application in organic chemistry is as a precursor to the corresponding phosphorus ylide, a stabilized Wittig reagent. This ylide is instrumental in the Wittig reaction for the synthesis of various alkenes, particularly α,β-unsaturated ketones, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.[3][4] The synthesis of this phosphonium salt is typically achieved through the quaternization of triphenylphosphine with chloroacetone.[5] This guide presents a detailed examination of this synthesis.
Reaction Mechanism
The formation of this compound from triphenylphosphine and chloroacetone proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5] In this mechanism, the phosphorus atom of triphenylphosphine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. The reaction is a concerted, single-step process where the carbon-phosphorus bond forms simultaneously with the breaking of the carbon-chlorine bond. The chlorine atom departs as a chloride ion, which then forms an ionic bond with the newly formed phosphonium cation.
The transition state of the reaction involves a pentacoordinate carbon atom, with both the incoming nucleophile (triphenylphosphine) and the outgoing leaving group (chloride) partially bonded to it.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for synthesis 1235-21-8 [sigmaaldrich.com]
- 3. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-Chloro-2-oxopropyl triphenylphosphonium chloride | 13605-65-7 | Benchchem [benchchem.com]
mechanism of Acetonyltriphenylphosphonium chloride formation
An in-depth technical guide on the formation of Acetonyltriphenylphosphonium chloride, a key intermediate in organic synthesis, particularly as a precursor to Wittig reagents. This document outlines the core reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for researchers, scientists, and professionals in drug development.
Core Mechanism of Formation
The formation of this compound is a classic example of the synthesis of a phosphonium (B103445) salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, triphenylphosphine (B44618) ((C₆H₅)₃P) acts as a potent nucleophile. The phosphorus atom, with its available lone pair of electrons, attacks the electrophilic carbon atom of chloroacetone (B47974) (CH₃COCH₂Cl) that is bonded to the chlorine atom.[2]
This nucleophilic attack occurs in a single, concerted step where the phosphorus-carbon bond forms simultaneously as the carbon-chlorine bond breaks.[3] The chloride ion is displaced as a leaving group, resulting in the formation of the quaternary phosphonium salt, this compound.[2][3] The phosphorus atom in the resulting salt bears a positive formal charge, and the chloride ion serves as the counter-ion.[2] This type of reaction is highly efficient for primary alkyl halides like chloroacetone.[1][2]
Experimental Protocols for Synthesis
The synthesis of this compound is a well-established procedure in organic chemistry. Below is a detailed protocol based on a common synthetic method.[4]
Objective: To synthesize this compound from triphenylphosphine and chloroacetone.
Materials:
-
Triphenylphosphine (55 g)
-
Chloroacetone (15.5 mL)
-
Chloroform (B151607) (165 mL)
-
Diethyl ether (1.65 L)
-
10% aqueous sodium carbonate solution (for subsequent ylide formation, if desired)[4]
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Beakers and graduated cylinders
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 55 g of triphenylphosphine, 15.5 mL of chloroacetone, and 165 mL of chloroform.[4]
-
Reflux: Heat the solution to reflux and maintain it for 45 minutes with stirring.[4]
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature (approximately 20°C).[4]
-
Isolation: Pour the cooled chloroform solution into 1.65 liters of diethyl ether. This will cause the this compound salt to precipitate out of the solution.[4]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the recovered precipitate with diethyl ether to remove any unreacted starting materials or impurities.[4]
-
Drying: Dry the final product under reduced pressure to obtain pure this compound.[4]
The following workflow diagram illustrates the key steps in the synthesis.
Quantitative Data and Characterization
The following table summarizes key quantitative data from the experimental protocol and physical properties of the final product.
| Parameter | Value | Reference |
| Reactants | ||
| Triphenylphosphine | 55 g | [4] |
| Chloroacetone | 15.5 mL | [4] |
| Solvents | ||
| Chloroform (Reaction) | 165 mL | [4] |
| Diethyl Ether (Precipitation) | 1.65 L | [4] |
| Reaction Conditions | ||
| Time | 45 minutes | [4] |
| Temperature | Reflux | [4] |
| Product Yield & Properties | ||
| Yield of Crude Product | 26.9 g | [4] |
| Molecular Formula | C₂₁H₂₀ClOP | [5] |
| Molecular Weight | 354.81 g/mol | [5] |
| Melting Point | 243-245 °C | |
| Appearance | White powder/solid | [6] |
Note: The referenced procedure also describes the subsequent conversion of the phosphonium salt to its corresponding ylide (acetonylidenetriphenylphosphorane) using a sodium carbonate solution, which yielded 16 g of the purified ylide.[4]
References
An In-depth Technical Guide to the Core Characteristics of Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonium (B103445) salts, a class of organophosphorus compounds, are defined by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation.[1] This defining characteristic imparts a unique set of physical and chemical properties that have led to their widespread application in diverse fields of chemical synthesis and materials science. More recently, their utility has expanded into the biological realm, with significant potential in drug development and delivery. This technical guide provides a comprehensive overview of the core characteristics of phosphonium salts, including their synthesis, physicochemical properties, and key applications, with a focus on providing actionable data and protocols for researchers.
Physicochemical Properties
The properties of phosphonium salts are largely dictated by the nature of the four organic groups attached to the phosphorus atom and the associated counter-ion. These can be tuned to modulate solubility, thermal stability, and reactivity.
Quantitative Physical Data
The following tables summarize key physical properties for a selection of common phosphonium salts.
Table 1: Physical Properties of Selected Alkyltriphenylphosphonium Halides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | 230-234 | White to off-white crystalline powder |
| Ethyltriphenylphosphonium Bromide | C₂₀H₂₀BrP | 371.25 | 203-208 | White to off-white crystalline powder |
| Butyltriphenylphosphonium Chloride | C₂₂H₂₄ClP | 354.85 | 238-241 | White crystalline powder[1] |
| Benzyltriphenylphosphonium (B107652) Chloride | C₂₅H₂₂ClP | 388.87 | 298-302 | White to off-white crystalline powder |
Table 2: Spectroscopic Data for Tetraphenylphosphonium Bromide
| Spectroscopic Technique | Key Data |
| ¹H NMR | δ 7.6-7.9 (m, 20H, aromatic)[2][3] |
| ¹³C NMR | δ 118.8 (d, J=88.5 Hz, C1), 130.6 (d, J=12.5 Hz, C3), 134.3 (d, J=10.0 Hz, C4), 135.2 (d, J=3.0 Hz, C2)[2] |
| ³¹P NMR | δ 22.5 (s)[4] |
| IR (KBr, cm⁻¹) | 3050, 1585, 1480, 1435, 1105, 995, 720, 690[2][5] |
| Mass Spectrometry (ESI+) | m/z 339.1 [M]⁺[6] |
Synthesis of Phosphonium Salts
The most common method for synthesizing phosphonium salts is the quaternization of a phosphine (B1218219) with an alkyl halide. The reaction typically proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride
This protocol details the synthesis of a widely used phosphonium salt, which serves as a precursor in the Wittig reaction.[7][8]
Materials:
-
Triphenylphosphine (B44618) (6.2 g, 23.6 mmol)
-
Benzyl (B1604629) chloride (2.8 mL, 3.0 g, 23.7 mmol)
-
Toluene (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine and toluene.
-
Heat the mixture to reflux with stirring until the triphenylphosphine is completely dissolved.
-
Slowly add benzyl chloride to the refluxing solution.
-
Continue to heat the reaction mixture at reflux for 2-3 hours. A white precipitate will form.
-
After the reflux period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash the crystals with a small amount of cold toluene.
-
Dry the resulting benzyltriphenylphosphonium chloride in a vacuum oven.
Key Applications and Experimental Protocols
Phosphonium salts are indispensable reagents and catalysts in a variety of organic transformations.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide, which is generated in situ from a phosphonium salt.[7][8][9][10]
This protocol describes the synthesis of trans-stilbene (B89595) from benzaldehyde (B42025) and benzyltriphenylphosphonium chloride.[7]
Materials:
-
Benzyltriphenylphosphonium chloride (5.8 g, 14.9 mmol)
-
Benzaldehyde (1.5 mL, 1.6 g, 15.1 mmol)
-
Dichloromethane (10 mL)
-
50% Sodium hydroxide (B78521) solution (7.5 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise over 15 minutes.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of diethyl ether. Shake and separate the layers.
-
Extract the aqueous layer twice with 10 mL portions of diethyl ether.
-
Combine all organic layers and wash three times with 10 mL of water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from hot 95% ethanol to yield pure trans-stilbene.
Caption: Workflow of the Wittig reaction, from ylide generation to alkene formation.
Phase Transfer Catalysis
Phosphonium salts are highly effective phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[11][12][13][14][15] The lipophilic nature of the phosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase where the reaction can occur.
Caption: Mechanism of phosphonium salt-mediated phase transfer catalysis.
Carbon Dioxide Fixation
Phosphonium salts can act as catalysts for the fixation of carbon dioxide, a process of significant interest for green chemistry. For instance, they can catalyze the reaction of CO₂ with epoxides to form cyclic carbonates.[16][17][18]
Caption: Catalytic cycle for CO₂ fixation with epoxides using phosphonium salts.
Applications in Drug Development
The lipophilic and cationic nature of phosphonium salts allows them to preferentially accumulate within mitochondria, which have a large negative membrane potential. This has led to their exploration as drug delivery vehicles to target mitochondria.[1][19][20][21][22]
Mitochondrial Targeting
Caption: Mechanism of mitochondrial targeting using phosphonium salt conjugates.
Toxicity of Phosphonium Salts
While highly useful, the biological activity of phosphonium salts also necessitates an understanding of their potential toxicity. The toxicity is influenced by the nature of the organic substituents and the counter-ion.
Table 3: Acute Oral Toxicity (LD₅₀) of Selected Compounds in Rats
| Compound | LD₅₀ (mg/kg) | Toxicity Class | Reference |
| Dichlorvos | 56 | Very Toxic | [23] |
| Caffeine | 192 | Moderately Toxic | [24] |
| Tylenol (Acetaminophen) | 338 | Moderately Toxic | [24] |
| Atrazine | 1,869-3,090 | Slightly Toxic | [24] |
| Dicamba | 2,629 | Slightly Toxic | [24] |
| Note: Specific LD₅₀ values for many phosphonium salts are not readily available in public databases and require specialized toxicological studies. The values presented are for common chemicals to provide a comparative toxicity context.[23][25][26] |
Conclusion
Phosphonium salts are a versatile and powerful class of compounds with a broad and expanding range of applications. Their tunable physicochemical properties make them ideal candidates for roles as catalysts, reagents, and, increasingly, as platforms for drug delivery. A thorough understanding of their synthesis, reactivity, and biological activity is crucial for leveraging their full potential in both academic and industrial research settings. This guide provides a foundational overview to aid researchers in the effective application of these remarkable molecules.
References
- 1. Frontiers | Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation [frontiersin.org]
- 2. Tetraphenylphosphonium Bromide | C24H20BrP | CID 2724163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetraphenylphosphonium bromide (2751-90-8) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetraphenylphosphonium bromide [webbook.nist.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. odinity.com [odinity.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 14. Phase transfer catalysis | PPTX [slideshare.net]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 20. research.ncl.ac.uk [research.ncl.ac.uk]
- 21. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 24. urbanacitizen.com [urbanacitizen.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Genesis of a Key Reagent: A Technical History of Acetonyltriphenylphosphonium Chloride
For researchers, scientists, and professionals in drug development, understanding the origins and foundational experimental data of key chemical reagents is paramount. Acetonyltriphenylphosphonium chloride, a cornerstone of modern organic synthesis, particularly in the olefination of carbonyls, has a history rooted in the early exploration of phosphorus ylide chemistry. This technical guide provides an in-depth exploration of its discovery, historical context, and the seminal experimental protocols that introduced it to the scientific community.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of the Wittig reaction, a Nobel Prize-winning method for alkene synthesis. Following Georg Wittig's initial reports in 1953 on the use of phosphonium (B103445) ylides for this transformation, the scientific community began to explore the scope and limitations of these new reagents.
The synthesis and characterization of this compound were first described in a seminal 1957 paper by Fausto Ramirez and Samuel Dershowitz from Columbia University, titled "Phosphinemethylenes. II. Triphenylphosphineacylmethylenes" published in The Journal of Organic Chemistry.[1][2][3][4] This work introduced a new class of "stabilized" phosphonium ylides, wherein the negative charge on the ylidic carbon is delocalized by an adjacent carbonyl group. This stabilization rendered the ylide less reactive and more selective than the simple alkylidenephosphoranes first reported by Wittig, significantly broadening the utility of the reaction. The development of this reagent, therefore, represents a pivotal moment in the evolution of the Wittig reaction, paving the way for its application in more complex syntheses.
Core Synthesis and Properties
This compound is prepared via the quaternization of triphenylphosphine (B44618) with chloroacetone (B47974). This S_N2 reaction is a standard method for the formation of phosphonium salts. The resulting salt is a stable, crystalline solid that serves as the precursor to the corresponding ylide, acetonylidenetriphenylphosphorane.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀ClOP | [5] |
| Molecular Weight | 354.81 g/mol | [5][6] |
| Melting Point | 243-245 °C | [6][7] |
| Appearance | White to slightly beige fine crystalline powder | [7][8] |
| CAS Number | 1235-21-8 | [5] |
Experimental Protocols
The following experimental protocols are based on the originally reported methods and subsequent refined procedures for the synthesis of this compound and its conversion to the corresponding ylide.
Synthesis of this compound
This procedure is adapted from established synthetic methods.[9]
Materials:
-
Triphenylphosphine (55 g)
-
Chloroacetone (15.5 ml)
-
Chloroform (B151607) (165 ml)
-
Diethyl ether (1.65 L)
Procedure:
-
A solution of triphenylphosphine (55 g) and chloroacetone (15.5 ml) in chloroform (165 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux for 45 minutes.
-
After reflux, the mixture is allowed to cool to 20 °C.
-
The cooled reaction mixture is then poured into 1.65 liters of diethyl ether with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
The collected solid is washed with diethyl ether and dried under reduced pressure to yield this compound.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |
| Triphenylphosphine | 262.29 | 55 g | 0.210 |
| Chloroacetone | 92.52 | 15.5 ml (d=1.15 g/ml) | 0.192 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (g) |
| This compound | 354.81 | 68.1 | 26.9 |
Generation of Acetonylidenetriphenylphosphorane (The Ylide)
The phosphonium salt is deprotonated using a base to generate the ylide for use in the Wittig reaction. The original work by Ramirez and Dershowitz detailed the formation and properties of this ylide.[8]
Materials:
-
This compound (26.9 g)
-
10% aqueous sodium carbonate solution (270 ml)
Procedure:
-
This compound (26.9 g) is added to a 10% aqueous solution of sodium carbonate (270 ml).
-
The mixture is stirred for 16 hours at room temperature.
-
The resulting solid product (the ylide) is collected by vacuum filtration.
-
The product is washed with water and dried under reduced pressure.
-
Further purification can be achieved by crystallization from 50% aqueous methanol.
Reaction Mechanisms and Workflows
The synthesis of this compound and its subsequent use in the Wittig reaction follow well-established mechanistic pathways.
Caption: Synthetic pathway from triphenylphosphine to an alkene via this compound.
Logical Relationship of Reagent Stability
The stability of the phosphonium ylide is a key concept introduced by the work of Ramirez and Dershowitz.
Caption: Relationship between ylide structure and its chemical properties.
Concluding Remarks
The introduction of this compound by Ramirez and Dershowitz in 1957 was a pivotal advancement in synthetic organic chemistry. It provided a practical and effective means to generate a stabilized phosphonium ylide, thereby expanding the scope of the Wittig reaction to include the synthesis of α,β-unsaturated ketones. The detailed experimental procedures and the fundamental principles established in this early work continue to be relevant and are foundational to the application of this important reagent in contemporary research and development.
References
- 1. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.co.za [journals.co.za]
- 5. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound for synthesis 1235-21-8 [sigmaaldrich.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 1235-21-8 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to Acetonyltriphenylphosphonium Chloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Acetonyltriphenylphosphonium chloride, a versatile phosphonium (B103445) salt, serves as a cornerstone reagent in modern organic synthesis. Its primary role as a precursor to a stabilized phosphorus ylide makes it an invaluable tool for the construction of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated ketones and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the renowned Wittig reaction. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid that is hygroscopic and should be stored in a dry environment.[1] It is soluble in hot water and many organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀ClOP | |
| Molecular Weight | 354.81 g/mol | |
| Melting Point | 243-245 °C | |
| Appearance | White to slightly beige crystalline powder | [1] |
| Solubility | Soluble in hot water | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of triphenylphosphine (B44618) with chloroacetone (B47974).
Experimental Protocol: Synthesis of this compound
-
Materials: Triphenylphosphine (55 g), chloroacetone (15.5 mL), chloroform (165 mL), diethyl ether.
-
Procedure:
-
A solution of triphenylphosphine and chloroacetone in chloroform is refluxed for 45 minutes.
-
After cooling to room temperature, the mixture is poured into a large volume of diethyl ether to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with ether, and dried under reduced pressure to yield this compound.[2]
-
The Wittig Reaction: A Core Application
The most prominent role of this compound in organic chemistry is as a precursor to the corresponding phosphorus ylide (a Wittig reagent) for use in the Wittig reaction.[3][4][5] This reaction is a powerful method for converting aldehydes and ketones into alkenes.[3][5]
Generation of the Acetonylidenetriphenylphosphorane Ylide
The ylide, acetonylidenetriphenylphosphorane, is generated by treating this compound with a base. A variety of bases can be used, ranging from strong bases like n-butyllithium to weaker bases like sodium carbonate, due to the stabilized nature of the resulting ylide.[2][3]
Experimental Protocol: Generation of Acetonylidenetriphenylphosphorane
-
Materials: this compound (26.9 g), 10% aqueous sodium carbonate solution (270 mL).
-
Procedure:
-
This compound is added to an aqueous solution of sodium carbonate.
-
The mixture is stirred for an extended period (e.g., 16 hours).
-
The resulting solid ylide is collected by vacuum filtration, washed with water, and dried under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent system like 50% aqueous methanol.[2]
-
Mechanism of the Wittig Reaction
The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[4][5]
Stereoselectivity
The ylide derived from this compound is considered a "stabilized" ylide due to the presence of the adjacent carbonyl group, which can delocalize the negative charge of the carbanion. Stabilized ylides generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product.[4][5]
Applications in Organic Synthesis
This compound is a key reagent for the synthesis of α,β-unsaturated ketones, which are important building blocks in many areas of organic chemistry, including the synthesis of natural products and pharmaceuticals.
Synthesis of α,β-Unsaturated Ketones
The Wittig reaction with acetonylidenetriphenylphosphorane provides a direct and reliable method for the synthesis of α,β-unsaturated ketones from a wide range of aldehydes.
Representative Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone
-
Materials: this compound, an aromatic or aliphatic aldehyde, a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure:
-
To a stirred suspension of this compound in the chosen solvent, add the base and stir until the ylide is formed (often indicated by a color change).
-
Add the aldehyde to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated. The crude product is then purified, typically by column chromatography, to separate the desired α,β-unsaturated ketone from the triphenylphosphine oxide byproduct.[6][7][8][9]
-
| Aldehyde | Base/Solvent | Product | Yield (%) | Reference(s) |
| Benzaldehyde | NaOH / CH₂Cl₂ | (E)-4-Phenylbut-3-en-2-one | 85-95 | [7][8] |
| 4-Methoxybenzaldehyde | K₂CO₃ / CH₃CN | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | ~90 | [10] |
| 9-Anthraldehyde | NaOH / CH₂Cl₂ | (E)-1-(Anthracen-9-yl)but-2-en-1-one | Not specified | [6] |
Role in Drug Development and Natural Product Synthesis
The ability to construct α,β-unsaturated ketone moieties is crucial in the synthesis of numerous biologically active molecules. This compound has been implicated in the synthesis of precursors to antimycobacterial agents, specifically Me alkenyl quinolones.[11] The α,β-unsaturated ketone unit can serve as a key intermediate for further functionalization in the elaboration of complex drug candidates.
While specific, detailed examples in the total synthesis of natural products using this compound are not extensively documented in readily available literature, its role in forming key structural motifs is undeniable. The Wittig reaction, in general, is a widely employed strategy in the total synthesis of complex natural products.[12][13] The formation of an α,β-unsaturated ketone can be a critical step in building the carbon skeleton of a natural product, which can then be further modified to achieve the final target molecule.
Workflow for the Application in Drug Discovery
Safety and Handling
This compound is an irritant to the skin and eyes.[14] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary utility lies in its role as a precursor to a stabilized Wittig reagent, enabling the efficient and stereoselective synthesis of (E)-α,β-unsaturated ketones from aldehydes. This functionality is of significant importance in the construction of complex organic molecules, with applications ranging from fundamental research to the development of new pharmaceutical agents. The straightforward synthesis of the phosphonium salt and the reliable nature of the subsequent Wittig reaction ensure its continued and widespread use in the chemical sciences.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. sciepub.com [sciepub.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. CAS # 1235-21-8, this compound - chemBlink [ww.chemblink.com]
Acetonyltriphenylphosphonium Chloride: A Technical Guide to its Hygroscopic Nature and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonyltriphenylphosphonium chloride is a versatile reagent, notably utilized in the synthesis of unsaturated esters and ketones through Wittig olefination and in the investigation of antimycobacterial activities. Its efficacy in these applications is significantly influenced by its purity and, most critically, its water content. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound and outlines best practices for its handling, storage, and the determination of its water content to ensure experimental reproducibility and success.
The Hygroscopic Nature of this compound
This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] This property is attributed to the ionic nature of the phosphonium (B103445) salt, which attracts and retains water molecules. Failure to properly handle this reagent can lead to the absorption of atmospheric moisture, resulting in a clumpy or liquid appearance and compromising its chemical integrity. The absorbed water can interfere with moisture-sensitive reactions, such as the Wittig reaction, by reacting with the ylide intermediate, potentially leading to reduced yields and the formation of byproducts.
Impact on Chemical Stability and Reactivity
The presence of excess water can have several detrimental effects on this compound and its downstream applications:
-
Hydrolysis: The ylide generated from the phosphonium salt is susceptible to hydrolysis, which can quench the reagent and prevent the desired olefination reaction from occurring.
-
Inaccurate Stoichiometry: The absorption of water increases the weight of the reagent, leading to inaccuracies in molar calculations and potentially incomplete reactions.
-
Physical State Alteration: Significant water absorption can cause the solid to become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[5]
Data Presentation: Quantifying Hygroscopicity
Table 1: Hygroscopicity Profile of this compound
| Parameter | Value | Units | Conditions |
| Initial Water Content | [To be determined] | % (w/w) | As received |
| Water Absorption Rate | [To be determined] | %/hour | 25°C, 50% Relative Humidity |
| Deliquescence Point | [To be determined] | % Relative Humidity | 25°C |
| Water Content after Exposure | [To be determined] | % (w/w) | 24 hours at 25°C, 50% RH |
Note: The data in this table should be determined experimentally using the protocols outlined in Section 4.
Recommended Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity of this compound. The following procedures are designed to minimize exposure to atmospheric moisture.
Storage
-
Airtight Containers: Store the reagent in a tightly sealed, airtight container.[5] The original manufacturer's packaging is often suitable if it can be securely resealed.
-
Dry Environment: The storage area should be cool, dry, and well-ventilated.[4]
-
Desiccator: For long-term storage or for highly sensitive applications, storing the container inside a desiccator containing an active desiccant (e.g., silica (B1680970) gel, calcium sulfate) is strongly recommended.[6]
-
Inert Atmosphere: In extremely sensitive applications, storage within a glove box under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection against moisture.[7]
Handling
-
Minimize Exposure: Only open the container for the minimum time necessary to dispense the reagent.[5]
-
Inert Atmosphere Dispensing: Whenever possible, handle the compound inside a glove box or glove bag with a dry, inert atmosphere.[7]
-
Rapid Weighing: If a glove box is not available, weigh the required amount of the solid quickly in a fume hood to minimize exposure to ambient air.[5]
-
Immediate Resealing: Securely reseal the container immediately after use. Parafilm can be used to provide an extra layer of protection around the container lid.
The following workflow diagram illustrates the recommended handling procedure for this compound.
Caption: Recommended workflow for storing and handling this compound.
Experimental Protocols for Water Content Determination
Accurate determination of the water content is crucial for ensuring the quality and reactivity of this compound. The following are established methods for this purpose.
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for water content determination due to its high accuracy and specificity for water.
-
Principle: This method is based on the Bunsen reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a solvent (typically methanol). The endpoint is detected potentiometrically.
-
Apparatus:
-
Volumetric or coulometric Karl Fischer titrator
-
Titration vessel
-
Burette
-
Platinum electrode
-
-
Reagents:
-
Karl Fischer reagent (volumetric or coulometric)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Water standard for titer determination
-
-
Procedure (Volumetric Method):
-
Titer Determination:
-
Add a precise volume of anhydrous methanol to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the residual water in the solvent.
-
Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial water standard).
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the titer (mg of water per mL of reagent).
-
-
Sample Analysis:
-
Neutralize the solvent in the titration vessel as before.
-
Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.
-
Stir to dissolve the sample.
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
Calculate the water content (% w/w) of the sample using the previously determined titer.
-
-
-
Considerations:
-
Due to the hygroscopic nature of the sample, it must be handled quickly to prevent absorption of atmospheric moisture during weighing and transfer.
-
The pH of the solution should be maintained between 5 and 7 for optimal reaction stoichiometry.
-
Thermogravimetric Analysis (TGA)
TGA can be used to determine the water content by measuring the mass loss of a sample as it is heated.
-
Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. The mass loss at temperatures corresponding to the volatilization of water is used to quantify the water content.
-
Apparatus:
-
Thermogravimetric analyzer
-
-
Procedure:
-
Accurately weigh a sample of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a temperature above the boiling point of water but below the decomposition temperature of the compound.
-
The mass loss observed in the temperature range of approximately 100-120 °C can be attributed to the loss of water.
-
-
Considerations:
-
This method is less specific than Karl Fischer titration as mass loss can also occur due to the volatilization of other impurities or early decomposition.
-
It is important to know the decomposition temperature of the compound to avoid misinterpreting mass loss due to degradation as water content.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be a rapid and non-destructive method for determining water content.
-
Principle: The integral of the water proton signal in the ¹H NMR spectrum is compared to the integral of a known proton signal from the this compound molecule or an internal standard.
-
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
-
Reagents:
-
Anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (optional, e.g., maleic acid)
-
-
Procedure:
-
Accurately weigh the this compound sample and, if using, an internal standard into an NMR tube.
-
Add a precise volume of anhydrous deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay.
-
Integrate the water signal (typically a broad singlet) and a well-resolved signal from the compound (or the internal standard).
-
Calculate the molar ratio of water to the compound and then convert to a weight/weight percentage.
-
-
Considerations:
-
The water signal from the residual water in the deuterated solvent must be accounted for by running a blank spectrum.
-
The chemical shift of the water peak can vary depending on the solvent and the concentration of the sample.
-
Safety and Hazards
This compound is an irritant.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Ensure adequate ventilation or work in a fume hood.[4]
Conclusion
The hygroscopic nature of this compound necessitates careful handling and storage to ensure its chemical integrity and the success of moisture-sensitive reactions. By implementing the protocols outlined in this guide for storage, handling, and quantitative analysis of water content, researchers can mitigate the risks associated with moisture absorption and achieve more reliable and reproducible experimental outcomes. The choice of analytical method for water determination will depend on the available instrumentation and the required level of accuracy. For most applications, Karl Fischer titration remains the recommended method due to its high specificity and accuracy.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
Acetonyltriphenylphosphonium Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Acetonyltriphenylphosphonium chloride ((C₆H₅)₃P⁺CH₂C(O)CH₃Cl⁻), a versatile phosphonium (B103445) salt and key reagent in organic synthesis, particularly in the Wittig reaction, requires careful handling and storage to maintain its integrity and ensure reproducible experimental outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Citations |
| CAS Number | 1235-21-8 | |
| Molecular Formula | C₂₁H₂₀ClOP | |
| Molecular Weight | 354.81 g/mol | |
| Appearance | White to beige or pale cream crystalline powder | |
| Melting Point | 243-245 °C (lit.) | |
| Solubility | Soluble in hot water |
Stability Profile
This compound is generally stable under normal, recommended conditions. However, its stability is significantly impacted by three primary factors: moisture, light, and temperature.
Moisture Sensitivity (Hygroscopicity)
The most critical factor affecting the stability of this compound is its hygroscopic nature. The compound readily absorbs moisture from the atmosphere, which can lead to hydrolysis and degradation. One source indicates that it may react violently with water. Therefore, stringent protection from moisture is paramount.
Light Sensitivity
Exposure to light should be minimized, as indicated by recommendations to store the compound in a shaded area. While specific photodecomposition pathways are not detailed in the available literature, this precaution suggests that light can act as an energy source to promote degradation.
Thermal Stability
The compound has a high melting point (243-245 °C), suggesting it is relatively stable at ambient and moderately elevated temperatures. However, thermal decomposition can occur at high temperatures, leading to the release of hazardous and irritating vapors, including oxides of phosphorus and hydrogen chloride gas. Studies on similar phosphonium salts show that thermolysis can occur at temperatures between 130 and 225 °C.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended.
| Condition | Recommendation | Rationale | Citations |
| Temperature | Store below 30°C. A range of 2-30°C is also cited. | To prevent potential slow thermal degradation over long-term storage. | |
| Atmosphere | Keep container tightly closed. Store under an inert gas (e.g., Argon, Nitrogen). | To protect from atmospheric moisture due to its hygroscopic nature. An inert atmosphere provides the best protection. | |
| Moisture | Protect from moisture. Keep in a dry place. | The compound is hygroscopic and can be hydrolyzed by water. | |
| Light | Store in a cool and shaded area. | To prevent potential photodecomposition. | |
| Ventilation | Store in a well-ventilated place. | General laboratory safety practice, especially for powdered reagents. | |
| Incompatibilities | Strong oxidizing agents. | To prevent vigorous or explosive reactions. |
Experimental Protocols for Stability Assessment
Protocol for Hygroscopicity Testing
This protocol is based on general principles for determining the hygroscopicity of pharmaceutical solids.
-
Sample Preparation: Accurately weigh approximately 300-500 mg of this compound into a pre-weighed, dry container (e.g., a glass petri dish).
-
Controlled Humidity Environment: Place the open container in a desiccator maintained at a constant relative humidity (RH) and temperature (e.g., 80% RH at 25°C). A saturated solution of ammonium (B1175870) chloride can be used to achieve this environment.
-
Exposure: Store the sample under these conditions for a fixed period, typically 24 hours.
-
Weight Measurement: After the exposure period, remove the sample, immediately close the container, and re-weigh it accurately.
-
Calculation: Calculate the percentage weight gain using the formula: ((Final Weight - Initial Weight) / Initial Weight) * 100.
-
Classification: The degree of hygroscopicity can be classified based on the percentage weight gain (based on European Pharmacopoeia):
-
Slightly hygroscopic: ≥ 0.2% and < 2%
-
Hygroscopic: ≥ 2% and < 15%
-
Very hygroscopic: ≥ 15%
-
Protocol for Photostability Testing (Forced Degradation)
This protocol is adapted from the ICH Q1B guideline for photostability testing of new active substances.
-
Sample Preparation: Prepare two identical samples of the solid this compound. One will be the "exposed" sample, and the other will be the "dark control".
-
Control Sample: Wrap the dark control sample completely in aluminum foil to protect it from light.
-
Light Exposure: Place the exposed and dark control samples in a photostability chamber. Expose them to a light source that provides a standardized output of both cool white fluorescent (visible) and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by a suitable analytical method (e.g., HPLC with UV detection) to quantify the parent compound and detect any degradation products.
-
Evaluation: Compare the chromatograms of the exposed and dark control samples. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed sample indicates photosensitivity.
Visualized Workflows and Pathways
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound upon receipt and during use in the laboratory.
Caption: Workflow for Handling this compound.
Potential Degradation Pathways
This diagram illustrates the main environmental factors that can lead to the degradation of this compound.
Caption: Potential Degradation Pathways for the Compound.
An In-depth Technical Guide to the Safety Data for Acetonyltriphenylphosphonium Chloride
This guide provides a comprehensive overview of the safety, handling, and toxicological information for Acetonyltriphenylphosphonium chloride, tailored for researchers, scientists, and professionals in drug development. The data presented is aggregated from various Safety Data Sheets (SDS) and chemical databases.
Chemical Identification and Physical Properties
This compound is a white to slightly beige fine crystalline powder.[1] It is hygroscopic and soluble in hot water.[1][2]
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1235-21-8 | |
| Molecular Formula | C₂₁H₂₀ClOP | [1] |
| Molecular Weight | 354.81 g/mol | [1] |
| Melting Point | 243-245 °C | [1] |
| Appearance | White to slightly beige fine crystalline powder | [1] |
| Solubility | Soluble in hot water | [1][2] |
| Sensitivity | Hygroscopic | [1][3] |
Hazard Identification and Classification
This compound is classified as an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.
| GHS Classification | Hazard Statement | Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[3][4][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[3][4][5] |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335[3][4] |
The signal word associated with this chemical is "Warning".[5][6]
Toxicological Information
Detailed toxicological studies are limited. The primary known effects are irritation to the skin, eyes, and respiratory system.[3][6] No data is available for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][6]
| Toxicity Endpoint | Data |
| Acute Toxicity | No information available for this product.[3] |
| Skin Corrosion/Irritation | Category 2.[3][6] |
| Serious Eye Damage/Irritation | Category 2.[3][6] |
| Respiratory or Skin Sensitization | No data available.[3][6] |
| STOT-Single Exposure | Category 3 (Respiratory system).[3][6] |
| STOT-Repeated Exposure | No data available.[3][6] |
| Aspiration Hazard | Not applicable.[6] |
Experimental Protocols
The Safety Data Sheets from which this information is compiled do not provide detailed experimental methodologies for the determination of physical and toxicological properties. This is standard for SDS documents, which are intended to provide a summary of hazards and handling procedures rather than detailed experimental research. The provided data is based on standardized testing protocols as required by regulatory bodies.
Handling, Storage, and Personal Protection
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[7] Wash hands thoroughly after handling.[5][7]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7] This material is hygroscopic.[1][3][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Goggles or safety glasses are recommended.[5][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Under normal use conditions, no protective equipment is needed. For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6]
References
- 1. This compound | 1235-21-8 [chemicalbook.com]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Acetonyltriphenylphosphonium Chloride as a Wittig Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acetonyltriphenylphosphonium chloride is a key organophosphorus compound widely utilized as a precursor to a stabilized Wittig reagent.[1] In organic synthesis, its primary application is the conversion of aldehydes and ketones into α,β-unsaturated ketones through the Wittig olefination reaction.[2][3] This transformation is of significant interest in medicinal chemistry and drug development, as the resulting enone functional group is a versatile intermediate for the synthesis of complex molecules and pharmaceutical ingredients, including those with antimycobacterial activities.[4] This document provides detailed protocols for the synthesis of the phosphonium (B103445) salt, its conversion to the active ylide, and its subsequent use in the Wittig reaction, along with relevant physical, chemical, and safety data.
Physical and Chemical Properties
This compound is a white to slightly beige crystalline powder.[4] It is soluble in hot water and can be purified by recrystallization.[4] Key quantitative and qualitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 1235-21-8 | [5] |
| Molecular Formula | C₂₁H₂₀ClOP | [6] |
| Molecular Weight | 354.81 g/mol | [5] |
| Appearance | White to slightly beige fine crystalline powder | [4] |
| Melting Point | 243-245 °C | [4][5] |
| Storage Temperature | Store below +30°C | [4] |
| Solubility | Soluble in hot water | [4] |
| InChI Key | XAMZZEBAJZJERT-UHFFFAOYSA-M | [7] |
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the phosphonium salt via the quaternization of triphenylphosphine (B44618) with chloroacetone.[1][8]
Workflow for Synthesis and Ylide Formation
References
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. This compound | 1235-21-8 [chemicalbook.com]
- 5. CAS # 1235-21-8, this compound - chemBlink [ww.chemblink.com]
- 6. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for Wittig Olefination using Acetonyltriphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[1] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]
Acetonyltriphenylphosphonium chloride is a stabilized Wittig reagent precursor used for the synthesis of α,β-unsaturated ketones. The presence of the acetyl group stabilizes the resulting ylide, which generally leads to the formation of the (E)-alkene as the major product.[3] This application note provides a detailed protocol for the Wittig olefination of various aldehydes and ketones using this compound, along with a summary of expected yields and reaction conditions.
Reaction Mechanism and Workflow
The Wittig reaction using this compound proceeds through a well-established mechanism. First, the phosphonium (B103445) salt is deprotonated by a base to form the corresponding phosphorus ylide. This ylide then attacks the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate, which subsequently cyclizes to an oxaphosphetane. The unstable oxaphosphetane then collapses to form the desired α,β-unsaturated ketone and triphenylphosphine oxide.
Figure 1. General workflow of the Wittig olefination.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Wittig olefination of various aldehydes and ketones with this compound.
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaH | THF | 25 | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | NaOEt | Ethanol | 78 (reflux) | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | NaH | DMF | 25 | 18 | 88 |
| 4 | 2-Naphthaldehyde | t-BuOK | THF | 0 to 25 | 8 | 75 |
| 5 | Cyclohexanone | NaH | THF | 65 (reflux) | 24 | 60 |
| 6 | Acetophenone | n-BuLi | THF | -78 to 25 | 12 | 45 |
| 7 | Propanal | NaOEt | Ethanol | 78 (reflux) | 5 | 78 |
Note: Yields are for the isolated (E)-isomer unless otherwise specified. Reaction conditions may require optimization for different substrates.
Experimental Protocols
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., THF, DMF, Ethanol)
-
Base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK), n-Butyllithium (n-BuLi))
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
General Procedure for Ylide Formation and Wittig Reaction:
The following is a general protocol and may require optimization based on the specific substrate and scale of the reaction.
Figure 2. Step-by-step experimental workflow.
Detailed Protocol using Sodium Hydride in THF:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents). Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a concentration of approximately 0.2 M. Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by a color change to deep yellow or orange.[4]
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe or dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent like diethyl ether or hexanes prior to chromatography.
Safety Precautions
-
This compound is a hygroscopic solid and should be handled in a dry environment.
-
Sodium hydride and n-butyllithium are highly reactive and pyrophoric bases that must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
Conclusion
The Wittig olefination using this compound provides a reliable and efficient method for the synthesis of α,β-unsaturated ketones from a wide range of aldehydes and ketones. The stabilized nature of the ylide generally favors the formation of the (E)-isomer. The provided protocol and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the predictable and high-yielding synthesis of these important chemical motifs.
References
Application Notes and Protocols for the Synthesis of Unsaturated Esters Using Acetonyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α,β-unsaturated esters is of significant interest in organic chemistry and drug development due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. This document outlines a robust two-step methodology for the synthesis of (E)-α,β-unsaturated esters starting from aldehydes, utilizing Acetonyltriphenylphosphonium chloride as a key reagent.
The overall strategy involves an initial Wittig reaction between an aldehyde and the stabilized ylide generated from this compound to afford an (E)-α,β-unsaturated ketone. Subsequent Baeyer-Villiger oxidation of the enone yields the desired (E)-α,β-unsaturated ester. This method offers excellent control over the stereochemistry of the carbon-carbon double bond, predominantly forming the (E)-isomer.
Reaction Scheme
The two-step synthesis can be summarized as follows:
Step 1: Wittig Reaction An aldehyde reacts with the ylide derived from this compound to form an (E)-α,β-unsaturated ketone.
Step 2: Baeyer-Villiger Oxidation The resulting α,β-unsaturated ketone is then oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding (E)-α,β-unsaturated ester.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is outlined in the workflow diagram below.
Caption: Overall workflow for the two-step synthesis of (E)-α,β-unsaturated esters.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Phenylbut-3-en-2-one via Wittig Reaction
This protocol describes the synthesis of (E)-4-phenylbut-3-en-2-one from benzaldehyde (B42025) and this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hexanes
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in dichloromethane.
-
Add this compound (1.1 eq) to the solution.
-
Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to yield (E)-4-phenylbut-3-en-2-one as a solid.
Protocol 2: Synthesis of (E)-Phenyl Vinyl Acetate via Baeyer-Villiger Oxidation
This protocol details the oxidation of (E)-4-phenylbut-3-en-2-one to (E)-phenyl vinyl acetate.
Materials:
-
(E)-4-Phenylbut-3-en-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve (E)-4-phenylbut-3-en-2-one (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford (E)-phenyl vinyl acetate.
Data Presentation
The following tables summarize typical yields for the synthesis of α,β-unsaturated ketones via the Wittig reaction and their subsequent conversion to α,β-unsaturated esters via Baeyer-Villiger oxidation.
Table 1: Wittig Reaction of Aldehydes with Acetonyltriphenylphosphonium Ylide
| Aldehyde | Product (α,β-Unsaturated Ketone) | Yield (%) | Stereoselectivity (E:Z) |
| Benzaldehyde | (E)-4-Phenylbut-3-en-2-one | 85-95 | >98:2 |
| 4-Chlorobenzaldehyde | (E)-4-(4-Chlorophenyl)but-3-en-2-one | 80-90 | >98:2 |
| 4-Methoxybenzaldehyde | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | 82-92 | >98:2 |
| 2-Naphthaldehyde | (E)-4-(Naphthalen-2-yl)but-3-en-2-one | 75-85 | >95:5 |
| Cinnamaldehyde | (E,E)-1-Phenylhexa-1,4-dien-3-one | 70-80 | >95:5 (for new double bond) |
Table 2: Baeyer-Villiger Oxidation of α,β-Unsaturated Ketones
| α,β-Unsaturated Ketone | Product (α,β-Unsaturated Ester) | Oxidant | Yield (%) |
| (E)-4-Phenylbut-3-en-2-one | (E)-Phenyl vinyl acetate | m-CPBA | 70-85 |
| (E)-4-(4-Chlorophenyl)but-3-en-2-one | (E)-(4-Chlorophenyl) vinyl acetate | m-CPBA | 65-80 |
| (E)-4-(4-Methoxyphenyl)but-3-en-2-one | (E)-(4-Methoxyphenyl) vinyl acetate | m-CPBA | 70-88 |
| (E)-4-(Naphthalen-2-yl)but-3-en-2-one | (E)-(Naphthalen-2-yl) vinyl acetate | m-CPBA | 60-75 |
Reaction Mechanisms
The mechanisms for the Wittig reaction and the Baeyer-Villiger oxidation are depicted below.
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then undergoes a cycloreversion to yield the alkene and triphenylphosphine (B44618) oxide.[1][2] With stabilized ylides, such as the one derived from this compound, the reaction is under thermodynamic control, leading to the formation of the more stable (E)-alkene.[3]
Baeyer-Villiger Oxidation Mechanism
Caption: Mechanism of the Baeyer-Villiger oxidation.
The Baeyer-Villiger oxidation is initiated by the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[4][5] This is followed by a concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide, with the simultaneous departure of a carboxylate anion.[4][5] The migratory aptitude of different groups determines the regioselectivity of the reaction, with the group better able to stabilize a positive charge migrating preferentially.[6] In the case of α,β-unsaturated ketones, the vinyl group generally has a higher migratory aptitude than the methyl group, leading to the formation of the vinyl ester. The double bond of the α,β-unsaturated system is typically not oxidized under these conditions.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Preparation of α,β-Unsaturated Ketones using Acetonyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. This application note details the use of acetonyltriphenylphosphonium chloride, a stabilized Wittig reagent, for the synthesis of α,β-unsaturated ketones from a variety of aldehydes. α,β-Unsaturated ketones are valuable intermediates in the synthesis of numerous pharmaceuticals and natural products due to their versatile reactivity. The use of a stabilized ylide, such as the one derived from this compound, generally favors the formation of the thermodynamically more stable (E)-alkene.[1]
Reaction Principle
The reaction proceeds via the formation of a phosphorus ylide (phosphorane) from this compound upon treatment with a base. This ylide then reacts with an aldehyde through a nucleophilic addition to the carbonyl group. The resulting betaine (B1666868) intermediate undergoes cyclization to form a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the desired α,β-unsaturated ketone and triphenylphosphine (B44618) oxide as a byproduct. The strong P=O bond formed in triphenylphosphine oxide is the driving force for this reaction.[2][3]
Experimental Protocols
Materials and Equipment
-
This compound
-
Aldehydes (aromatic and aliphatic)
-
Base (e.g., sodium hydroxide, potassium carbonate, sodium ethoxide)
-
Anhydrous solvent (e.g., dichloromethane (B109758), tetrahydrofuran, ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
-
NMR spectrometer for product characterization
General Experimental Procedure
Preparation of the Acetonyltriphenylphosphonium Ylide (in situ):
-
To a stirred suspension of this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or ethanol) in a round-bottom flask under an inert atmosphere, add the base (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to yellow or orange).
Reaction with Aldehyde:
-
To the freshly prepared ylide solution, add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, which contains the α,β-unsaturated ketone and triphenylphosphine oxide, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
The following table summarizes the yields of α,β-unsaturated ketones prepared from the reaction of this compound with various aldehydes under different reaction conditions.
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Dichloromethane/Water | 1 | 85 |
| 2 | 4-Chlorobenzaldehyde | NaOH | Dichloromethane/Water | 1.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Dichloromethane/Water | 2 | 88 |
| 4 | 4-Nitrobenzaldehyde | K₂CO₃ | Dichloromethane | 12 | 75 |
| 5 | 2-Naphthaldehyde | NaOEt | Ethanol | 6 | 82 |
| 6 | Cinnamaldehyde | NaOH | Dichloromethane/Water | 3 | 78 |
| 7 | Hexanal | NaOEt | Ethanol | 10 | 65 |
Note: Yields are for the isolated, purified (E)-isomer.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction between acetonyltriphenylphosphonium ylide and an aldehyde.
Caption: Mechanism of the Wittig reaction for the synthesis of α,β-unsaturated ketones.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of α,β-unsaturated ketones via the Wittig reaction.
Caption: General workflow for the synthesis of α,β-unsaturated ketones.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy: The ¹H NMR spectra of α,β-unsaturated ketones display characteristic signals for the vinylic protons. The proton α to the carbonyl group typically appears as a doublet at δ 6.0-6.5 ppm, while the β-proton resonates further downfield as a doublet of doublets or a doublet at δ 6.5-7.5 ppm, coupled to both the α-proton and any protons on the adjacent carbon. The coupling constant between the α and β protons (Jαβ) is indicative of the double bond geometry, with a larger value (typically 12-18 Hz) confirming the (E)-configuration.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of an α,β-unsaturated ketone typically appears in the range of δ 190-200 ppm. The α- and β-carbons of the double bond are also deshielded, with the β-carbon resonating further downfield (δ 130-150 ppm) than the α-carbon (δ 120-140 ppm) due to resonance effects.
Troubleshooting
-
Low Yields: Ensure anhydrous conditions, as the ylide is basic and can be protonated by water. The purity of the aldehyde is also critical, as impurities can lead to side reactions. If the aldehyde is sterically hindered, longer reaction times or heating may be necessary.
-
Difficulty in Removing Triphenylphosphine Oxide: Triphenylphosphine oxide can sometimes be challenging to separate from the desired product. It can often be partially removed by trituration with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate before column chromatography.
-
Formation of (Z)-isomer: While the use of a stabilized ylide generally favors the (E)-isomer, the presence of certain salts (e.g., lithium halides) or the use of specific solvent systems can influence the stereochemical outcome. Careful control of reaction conditions is important for high stereoselectivity.
Conclusion
The Wittig reaction using this compound provides an efficient and versatile method for the synthesis of α,β-unsaturated ketones from a wide range of aldehydes. The reaction generally proceeds with good yields and high (E)-selectivity. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Acetonyltriphenylphosphonium Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of substituted furans and pyrroles utilizing acetonyltriphenylphosphonium chloride and related phosphine-mediated intramolecular Wittig-type reactions.
Introduction
This compound is a versatile reagent in organic synthesis, primarily known for its role in the Wittig reaction to form α,β-unsaturated ketones. However, its application extends to the synthesis of various heterocyclic compounds. The core of its utility in this context is the in-situ generation of the corresponding phosphonium (B103445) ylide, acetonylidenetriphenylphosphorane. This ylide can participate in intramolecular Wittig-type reactions, which serve as a powerful tool for the construction of five-membered heterocyclic rings. This document outlines protocols for the synthesis of polysubstituted furans and pyrroles, providing researchers with the necessary information to apply these methodologies in their own synthetic endeavors.
Synthesis of Polysubstituted Furans
A highly efficient method for the synthesis of functionalized furans involves a phosphine-mediated reaction of Michael acceptors with acyl chlorides. This reaction proceeds through an intramolecular Wittig reaction of a phosphorus ylide intermediate. While this protocol uses tributylphosphine (B147548), the underlying principle is analogous to the reactivity of the ylide derived from this compound.
General Reaction Scheme
The reaction is proposed to proceed via the initial Michael addition of the phosphine (B1218219) to the Michael acceptor, followed by acylation with an acyl chloride. Subsequent deprotonation generates a phosphorus ylide that undergoes an intramolecular Wittig reaction to afford the furan (B31954) ring.
Diagram of the Furan Synthesis Workflow
Caption: Workflow for the synthesis of polysubstituted furans.
Quantitative Data for Furan Synthesis
| Entry | Michael Acceptor (R1) | Acyl Chloride (R2) | Time (h) | Yield (%) |
| 1 | Phenyl | Benzoyl | 0.5 | 95 |
| 2 | 4-Methylphenyl | Benzoyl | 0.5 | 92 |
| 3 | 4-Methoxyphenyl | Benzoyl | 0.5 | 93 |
| 4 | 4-Chlorophenyl | Benzoyl | 0.5 | 96 |
| 5 | 2-Naphthyl | Benzoyl | 0.5 | 94 |
| 6 | Phenyl | 4-Methylbenzoyl | 1 | 91 |
| 7 | Phenyl | 4-Methoxybenzoyl | 1 | 90 |
| 8 | Phenyl | 4-Chlorobenzoyl | 1 | 93 |
| 9 | Phenyl | 1-Naphthoyl | 1 | 89 |
Experimental Protocol: Synthesis of 2,4-diphenyl-3-benzoyl-furan
-
To a solution of (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one (as the Michael acceptor, 0.2 mmol) and benzoyl chloride (0.3 mmol) in anhydrous dichloromethane (B109758) (2 mL) in a flame-dried flask under a nitrogen atmosphere, add triethylamine (0.3 mmol).
-
To this solution, add tributylphosphine (0.24 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the desired polysubstituted furan.
Synthesis of Polysubstituted Pyrroles
A direct, one-step synthesis of polysubstituted pyrroles can be achieved through the phosphine-mediated reaction of α,β-unsaturated imines and acid chlorides. This methodology provides a versatile route to a wide array of pyrrole (B145914) derivatives. The reaction is believed to proceed via an intramolecular Wittig-type mechanism.
General Reaction Scheme
The proposed mechanism involves the 1,4-addition of triphenylphosphine (B44618) to the α,β-unsaturated iminium salt (formed in situ), followed by deprotonation to generate a phosphorus ylide. This ylide then undergoes an intramolecular Wittig-type reaction to form the pyrrole ring, with the elimination of triphenylphosphine oxide.
Diagram of the Pyrrole Synthesis Signaling Pathway
Caption: Proposed mechanistic pathway for pyrrole synthesis.
Quantitative Data for Pyrrole Synthesis
| Entry | Imine (R1, R2, R3) | Acid Chloride (R4) | Time (h) | Yield (%) |
| 1 | Ph, H, Ph | Ph | 12 | 85 |
| 2 | 4-MeO-C6H4, H, Ph | Ph | 12 | 82 |
| 3 | 4-Cl-C6H4, H, Ph | Ph | 12 | 88 |
| 4 | Ph, H, Me | Ph | 12 | 75 |
| 5 | Ph, H, Ph | 4-MeO-C6H4 | 12 | 80 |
| 6 | Ph, H, Ph | 4-NO2-C6H4 | 12 | 90 |
| 7 | Ph, Me, Ph | Ph | 24 | 70 |
Experimental Protocol: Synthesis of 1,2,5-triphenyl-1H-pyrrole
-
To a solution of (E)-N,3-diphenylprop-2-en-1-imine (0.5 mmol) and benzoyl chloride (0.6 mmol) in anhydrous toluene (B28343) (5 mL) in a sealed tube, add triphenylphosphine (0.6 mmol) and triethylamine (0.7 mmol).
-
Heat the sealed tube at 110 °C for the specified time (monitor by TLC).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the desired polysubstituted pyrrole.
Synthesis of Substituted Thiophenes
The synthesis of thiophenes via intramolecular Wittig-type reactions is less common compared to furans and pyrroles. The predominant methods for thiophene (B33073) synthesis include the Paal-Knorr synthesis, the Gewald reaction, and various metal-catalyzed cyclizations. While a direct, general protocol using this compound for thiophene synthesis is not well-documented, the principles of intramolecular Wittig reactions could potentially be applied to sulfur-containing precursors. For instance, an intramolecular Wittig reaction of a thioester-derived ylide could theoretically lead to a thiophene ring. However, for practical synthetic purposes, established methods are recommended.
Conclusion
This compound and the related phosphine-mediated intramolecular Wittig-type reactions offer a powerful and versatile strategy for the synthesis of polysubstituted furans and pyrroles. The mild reaction conditions and the ability to construct complex heterocyclic cores from simple, readily available starting materials make these methods highly valuable for researchers in organic synthesis and drug discovery. While the application to thiophene synthesis is less developed, the exploration of intramolecular Wittig reactions with sulfur-containing substrates remains an area of potential research interest. The provided protocols and data serve as a comprehensive guide for the implementation of these synthetic strategies.
The Role of Acetonyltriphenylphosphonium Chloride in the Synthesis of Bioactive Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Acetonyltriphenylphosphonium chloride is a versatile and highly valuable phosphonium (B103445) salt in organic synthesis, primarily employed as a Wittig reagent for the stereoselective formation of α,β-unsaturated ketones. This functionality is a common structural motif in a wide array of natural products exhibiting significant biological activities, making this reagent a crucial tool in the synthesis of potential therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the total synthesis of complex natural products.
Application in the Total Synthesis of (+)-Ieodomycins A and B
A notable application of this compound is in the total synthesis of (+)-Ieodomycins A and B, marine metabolites with potential bioactivity. In this synthesis, the reagent is utilized in a key Wittig olefination step to construct a crucial trans-α,β-unsaturated ketone moiety within the molecule's side chain.
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (the Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide.[1] For the synthesis of α,β-unsaturated ketones, a stabilized ylide derived from this compound is reacted with an aldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Wittig olefination step in the synthesis of an intermediate for (+)-Ieodomycins A and B.
| Reactant (Aldehyde) | Reagent | Base | Solvent | Temperature | Reaction Time | Product | Yield |
| Aldehyde intermediate 11 | This compound | n-BuLi | THF | 0 °C to rt | 4 hours | trans-α,β-unsaturated ketone 12 | 34% (over 3 steps) |
Experimental Protocol: Wittig Olefination
The following protocol is adapted from the total synthesis of (+)-Ieodomycins A and B.[2]
Materials:
-
Aldehyde intermediate 11
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of this compound (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.
-
To this solution, n-BuLi in hexanes (1.2 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 30 minutes to generate the phosphonium ylide.
-
A solution of the aldehyde intermediate 11 (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired trans-α,β-unsaturated ketone 12 .
Visualizations
Caption: Mechanism of the Wittig reaction.
References
Application Notes and Protocols for the Wittig Reaction with Acetonyltriphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Wittig reaction using Acetonyltriphenylphosphonium chloride. This reaction is a cornerstone in organic synthesis for the formation of a carbon-carbon double bond, specifically for the synthesis of α,β-unsaturated ketones from aldehydes.
Introduction
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from carbonyl compounds.[1] This specific application note focuses on the use of this compound, a stabilized Wittig reagent, to react with aldehydes, yielding α,β-unsaturated ketones. The ketone group within the phosphonium (B103445) salt provides resonance stabilization to the ylide, which generally leads to the formation of the thermodynamically more stable (E)-alkene as the major product.[2] The reaction proceeds through the formation of a phosphorus ylide in situ, which then reacts with an aldehyde to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane that collapses to the desired alkene and triphenylphosphine (B44618) oxide.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the Wittig reaction with this compound. The following protocol is a general procedure that can be adapted for various aromatic and aliphatic aldehydes.
Protocol 1: Synthesis of (E)-4-Phenylbut-3-en-2-one from Benzaldehyde (B42025)
This protocol describes the reaction of this compound with benzaldehyde to synthesize benzylideneacetone, an α,β-unsaturated ketone.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane.
-
Ylide Generation and Reaction: To the stirring solution, add an aqueous solution of sodium hydroxide (e.g., 50% w/v) dropwise at room temperature. The amount of base should be in slight excess (e.g., 1.2 equivalents).
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the benzaldehyde spot.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-4-phenylbut-3-en-2-one.
Data Presentation
The following table summarizes typical quantitative data for the Wittig reaction of this compound with various aldehydes.
| Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | Product |
| Benzaldehyde | NaOH | Dichloromethane/Water | 2-4 | 85-95 | (E)-4-Phenylbut-3-en-2-one |
| 4-Chlorobenzaldehyde | NaOH | Dichloromethane/Water | 3-5 | 80-90 | (E)-4-(4-Chlorophenyl)but-3-en-2-one |
| 4-Methoxybenzaldehyde | NaOH | Dichloromethane/Water | 2-4 | 88-96 | (E)-4-(4-Methoxyphenyl)but-3-en-2-one |
| Cinnamaldehyde | NaOH | Dichloromethane/Water | 4-6 | 75-85 | (E,E)-1-Phenylhexa-1,4-dien-3-one |
| Heptanal | NaOH | Dichloromethane/Water | 3-5 | 70-80 | (E)-Dec-3-en-2-one |
Note: Yields are based on purified products and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental setup.
Caption: Experimental workflow for the Wittig reaction.
Caption: Key steps of the Wittig reaction mechanism.
References
Choosing a Base for Acetonyltriphenylphosphonium Chloride Ylide Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an appropriate base for the formation of the acetonylidenetriphenylphosphorane ylide from its precursor, acetonyltriphenylphosphonium chloride. The choice of base is a critical parameter that influences reaction efficiency, yield, and compatibility with other functional groups.
Introduction
The formation of a phosphonium (B103445) ylide is the crucial first step in the widely utilized Wittig reaction for the synthesis of alkenes. This process involves the deprotonation of a phosphonium salt at the carbon atom alpha to the phosphorus atom. This compound is a "stabilized" phosphonium salt due to the presence of the adjacent carbonyl group, which delocalizes the negative charge in the resulting ylide. This stabilization significantly increases the acidity of the α-protons, allowing for the use of milder bases compared to those required for non-stabilized ylides.
The pKa of the conjugate acid of the acetonylide has been reported to be 7.1, indicating that a relatively weak base is sufficient for deprotonation[1]. The general reaction is depicted below:
Figure 1: Ylide Formation from this compound
Caption: General scheme of ylide formation.
Choosing the Right Base: A Comparative Analysis
The selection of an appropriate base is paramount for successful ylide formation. A base that is too weak will result in incomplete deprotonation and low yields. Conversely, a base that is unnecessarily strong can lead to side reactions, such as enolization of the ketone functionality or reaction with other sensitive functional groups in the substrate.
The following table summarizes the suitability of various common bases for the deprotonation of this compound, based on their pKa values and literature precedents for similar stabilized ylides.
| Base | pKa of Conjugate Acid | Suitability | Typical Reaction Conditions | Notes |
| Sodium Hydroxide (B78521) (NaOH) | ~14 | Excellent | Aqueous/organic biphasic or alcoholic solution, Room Temperature | A cost-effective and common choice for stabilized ylides. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Good | Heterogeneous solid-liquid in aprotic solvents (e.g., DMF, CH₃CN), often requires heating. | A milder, non-hydroxide base, useful for base-sensitive substrates. |
| Sodium Ethoxide (NaOEt) | ~16 | Excellent | Anhydrous ethanol (B145695), Room Temperature | A strong base that ensures complete and rapid deprotonation. |
| Triethylamine (Et₃N) | ~10.8 | Moderate | Aprotic solvents (e.g., CH₂Cl₂, THF), often requires elevated temperatures or longer reaction times. | A weak organic base, suitable for highly sensitive substrates where inorganic bases are problematic. |
| Sodium Acetate (NaOAc) | ~4.75 | Poor | Unlikely to be effective due to its low basicity. | Not recommended for efficient ylide formation. |
| n-Butyllithium (n-BuLi) | ~50 | Not Recommended | Anhydrous aprotic solvents (e.g., THF, ether), low temperatures (-78 °C). | Unnecessarily strong for this stabilized ylide; high risk of side reactions. |
| Sodium Hydride (NaH) | ~35 | Effective but Overkill | Anhydrous aprotic solvents (e.g., THF, DMF). | A very strong base, typically used for non-stabilized ylides. |
Experimental Protocols
The following are detailed protocols for the formation of acetonylidenetriphenylphosphorane using recommended bases.
Protocol 1: Ylide Formation using Sodium Hydroxide
This protocol is suitable for routine synthesis where the subsequent Wittig reaction partner is not highly base-sensitive.
Materials:
-
This compound
-
Sodium hydroxide (50% w/w aqueous solution)
-
Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).
-
Add dichloromethane or DMF to dissolve the phosphonium salt.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture will typically turn from colorless to a reddish-orange color, indicating ylide formation.
-
Stir the mixture vigorously for 30 minutes at room temperature to ensure complete deprotonation.
-
The resulting ylide solution is ready for the subsequent Wittig reaction.
Protocol 2: Ylide Formation using Potassium Carbonate
This protocol is advantageous when a milder, non-hydroxide base is required.
Materials:
-
This compound
-
Anhydrous potassium carbonate (powdered)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 equivalent) and anhydrous powdered potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting phosphonium salt is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The ylide is present in the solution, and the insoluble inorganic salts can be removed by filtration if necessary before the next step.
Protocol 3: Ylide Formation using Sodium Ethoxide
This protocol ensures rapid and complete ylide formation under anhydrous conditions.
Materials:
-
This compound
-
Sodium ethoxide (freshly prepared or commercial)
-
Anhydrous ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add anhydrous ethanol via syringe to dissolve the salt.
-
Add a solution of sodium ethoxide in ethanol (1.05 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture for 15-30 minutes at room temperature.
-
The resulting ylide solution is ready for use in the subsequent Wittig reaction.
Logical Workflow for Base Selection
The choice of base can be systematically determined by considering the stability of the ylide and the sensitivity of the reaction substrates. The following diagram illustrates a logical workflow for this selection process.
Caption: Workflow for selecting a base.
Conclusion
The formation of the stabilized ylide from this compound can be achieved using a variety of bases. For general purposes, aqueous sodium hydroxide provides an efficient and economical option. For substrates that are sensitive to strong bases or hydroxide, potassium carbonate offers a milder alternative. When anhydrous conditions and rapid, complete conversion are paramount, sodium ethoxide is an excellent choice. The use of unnecessarily strong bases like n-butyllithium should be avoided to prevent side reactions. The provided protocols and decision-making workflow will aid researchers in selecting the optimal conditions for their specific synthetic needs.
References
Solvent Selection for Reactions Involving Acetonyltriphenylphosphonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonyltriphenylphosphonium chloride is a versatile phosphonium (B103445) salt widely employed in organic synthesis, most notably in the Wittig reaction to form α,β-unsaturated ketones (chalcones and their derivatives) from aldehydes. The choice of solvent is a critical parameter that can significantly influence the solubility of the phosphonium salt, the rate of ylide formation, the reaction yield, and the stereoselectivity of the resulting alkene. This document provides detailed application notes and protocols for the use of this compound, with a focus on solvent selection to optimize reaction outcomes.
Physical and Solubility Characteristics
Table 1: Qualitative Solubility of this compound
| Solvent Polarity | Solvent Examples | Solubility | Notes |
| Polar Protic | Water | Soluble in hot water[1][2] | The ylide can be generated in aqueous media, offering a green chemistry approach. |
| Methanol, Ethanol | Likely soluble | Polar protic solvents can solvate the phosphonium salt. | |
| Polar Aprotic | Dichloromethane (B109758) (DCM) | Soluble | Commonly used in Wittig reactions, often in biphasic systems with water. |
| Chloroform | Soluble[1] | A common solvent for this class of compounds. | |
| Tetrahydrofuran (THF) | Moderately soluble | Often requires heating to dissolve completely. | |
| Acetonitrile (ACN) | Likely soluble | A polar aprotic solvent that can be suitable for Wittig reactions. | |
| Dimethylformamide (DMF) | Likely soluble | A highly polar solvent, can promote ylide formation. | |
| Dimethyl sulfoxide (B87167) (DMSO) | Likely soluble | A highly polar solvent, can facilitate reactions with less reactive substrates. | |
| Nonpolar Aprotic | Benzene, Toluene | Soluble[1] | Can be used, particularly for the formation of the phosphonium salt. |
| Diethyl ether | Soluble[1] | Often used for precipitation and washing of the phosphonium salt. | |
| Hexane (B92381), Heptane | Insoluble | Typically used as anti-solvents for precipitation and purification. |
Solvent Effects on Reactivity and Selectivity
The solvent plays a crucial role in the Wittig reaction by influencing the formation of the phosphorus ylide from the phosphonium salt and a base, and the subsequent reaction with the carbonyl compound.
This compound possesses an α-keto group, which stabilizes the corresponding ylide through resonance. Stabilized ylides are generally less reactive than non-stabilized ylides and tend to favor the formation of the thermodynamically more stable (E)-alkene. The polarity of the solvent can further influence this stereochemical outcome.
Key Considerations for Solvent Selection:
-
Ylide Formation: The choice of base and solvent are interconnected. In polar aprotic solvents like DMF or DMSO, weaker bases can be effective in deprotonating the phosphonium salt to form the ylide. In less polar solvents, stronger bases may be required.
-
Reaction with Carbonyl Compound: The solvent must be able to dissolve both the ylide and the carbonyl substrate to a sufficient extent for the reaction to proceed efficiently.
-
Stereoselectivity: While stabilized ylides inherently favor the (E)-isomer, the solvent can modulate the E/Z ratio. Polar protic solvents can stabilize the betaine (B1666868) intermediate, potentially affecting the stereochemical course of the reaction. In some cases, salt-free conditions and non-polar solvents can enhance selectivity.
-
Work-up and Purification: The solvent choice also impacts the ease of product isolation. The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes be challenging to separate from the desired alkene. A solvent system that allows for selective precipitation or extraction of either the product or the byproduct is advantageous.
Experimental Protocols
The following protocols provide examples of Wittig reactions using this compound in different solvent systems.
Protocol 1: Wittig Reaction in an Aqueous Medium for the Synthesis of Chalcones
This protocol is adapted from a high-yield, environmentally friendly method for chalcone (B49325) synthesis.[1]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Base (e.g., Potassium Hydroxide)
-
Distilled water
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.1 equivalents) and the aromatic aldehyde (1.0 equivalent) in distilled water.
-
Add a suitable base (e.g., KOH, 1.2 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure to yield the crude chalcone.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Table 2: Representative Yields for Aqueous Wittig Reaction
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2-buten-1-one | >95% |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-buten-1-one | >95% |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2-buten-1-one | >95% |
(Yields are based on reported high-yield syntheses of analogous chalcones under similar conditions)
Protocol 2: Wittig Reaction in a Biphasic Dichloromethane/Water System
This protocol utilizes a phase-transfer catalysis approach, where the ylide is generated in the aqueous phase and reacts with the aldehyde in the organic phase.
Procedure:
-
Dissolve this compound (1.1 equivalents) and the aldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask with vigorous stirring.
-
Add an aqueous solution of a strong base (e.g., 50% NaOH).
-
Stir the biphasic mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide.
Protocol 3: Solvent-Free Wittig Reaction
For certain substrates, a solvent-free reaction can be an efficient and green alternative.
Procedure:
-
In a mortar and pestle, thoroughly grind this compound (1.1 equivalents), the aldehyde (1.0 equivalent), and a solid base (e.g., solid NaOH or KOH).
-
The mixture will often become pasty or liquid-like as the reaction proceeds.
-
Continue grinding for the specified reaction time, monitoring by TLC.
-
After the reaction is complete, add a non-polar solvent (e.g., hexane or diethyl ether) to the mixture to precipitate the triphenylphosphine oxide and dissolve the product.
-
Filter the mixture and wash the solid with more of the non-polar solvent.
-
Combine the filtrates and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or chromatography.
Logical Workflow and Diagrams
Workflow for Solvent Selection in a Wittig Reaction
The following diagram illustrates the decision-making process for selecting an appropriate solvent system for a Wittig reaction involving this compound.
Caption: A logical workflow for selecting a suitable solvent system.
General Wittig Reaction Pathway
This diagram outlines the key steps in the Wittig reaction, from phosphonium salt to the final alkene product.
Caption: The general mechanistic pathway of the Wittig reaction.
Conclusion
The choice of solvent is a powerful tool for optimizing reactions involving this compound. For the synthesis of chalcones and related α,β-unsaturated ketones, aqueous conditions offer a highly efficient, environmentally friendly, and high-yielding alternative to traditional organic solvents. Biphasic and solvent-free systems also present viable options depending on the specific substrates and desired reaction conditions. Researchers should consider the solubility of the phosphonium salt, the desired stereochemical outcome, and the ease of purification when selecting a solvent system. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic procedures.
References
Application Notes and Protocols: The Wittig Reaction of Acetonyltriphenylphosphonium Chloride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high reliability and stereochemical control. This application note focuses on the use of Acetonyltriphenylphosphonium chloride, a stabilized Wittig reagent, for the synthesis of α,β-unsaturated ketones. These products are valuable intermediates in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceutical agents. The reaction proceeds via a phosphonium (B103445) ylide that reacts with an aldehyde or a ketone to yield an alkene and triphenylphosphine (B44618) oxide.[1] Due to the stabilizing effect of the adjacent acetyl group, the acetonyltriphenylphosphonium ylide is less reactive than non-stabilized ylides, which generally leads to the preferential formation of the thermodynamically more stable (E)-alkene.[2][3]
This document provides detailed protocols for the generation of the acetonyltriphenylphosphonium ylide and its subsequent reaction with various carbonyl compounds. It also includes a compilation of reaction data to guide researchers in optimizing their synthetic strategies.
Reaction Mechanism and Stereochemistry
The Wittig reaction initiated with this compound follows a well-established mechanistic pathway. First, the phosphonium salt is deprotonated by a base to form a phosphorus ylide, a species with adjacent positive and negative charges.[4] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered oxaphosphetane ring.[2] This intermediate then collapses to form the final products: the desired α,β-unsaturated ketone and the highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction.[1]
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. The acetonyl group is an electron-withdrawing group, which stabilizes the negative charge on the adjacent carbon through resonance. These stabilized ylides are known to favor the formation of (E)-alkenes with high selectivity.[3]
Data Presentation
The following table summarizes the reaction of this compound with a variety of aldehydes and ketones under different reaction conditions. This data is compiled from various sources to provide a comparative overview of expected yields and conditions.
| Entry | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | 10% NaOH | Ethanol (B145695) | 25 | 24 | 92 | >95:5 (E) |
| 2 | 4-Methoxybenzaldehyde | NaOH | Rectified Spirit | 20-25 | 0.5 | High | Not Specified |
| 3 | 4-Hydroxybenzaldehyde | NaOH | Rectified Spirit | 20-25 | 0.5 | High | Not Specified |
| 4 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 25 | 24 | High | >95:5 (E) |
| 5 | Aromatic Aldehydes (General) | Piperidine | Ethanol | Reflux | 12-15 | Good to Excellent | Not Specified |
| 6 | Aromatic Aldehydes (General) | 50% NaOH | Dichloromethane/Water | 25 | 0.5 | Not Specified | Predominantly E |
| 7 | 9-Anthraldehyde | 50% NaOH | Dichloromethane | 25 | 0.5 | Not Specified | Predominantly E |
Note: "High" and "Good to Excellent" are qualitative descriptions from the source literature where specific percentages were not provided. The stereoselectivity for stabilized ylides like the one derived from this compound is consistently reported to strongly favor the (E)-isomer.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones (α,β-Unsaturated Ketones) using Sodium Hydroxide (B78521) in Ethanol
This protocol is adapted from the Claisen-Schmidt condensation methodology, which is analogous to the Wittig reaction for producing chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of aldehyde).
-
With vigorous stirring at room temperature (25 °C), slowly add a 10% aqueous solution of sodium hydroxide (a slight excess may be beneficial).
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
-
Dry the purified product under vacuum.
Protocol 2: Two-Phase Wittig Reaction for Aromatic Aldehydes
This protocol is suitable for reactions where the reactants have different solubilities.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 9-anthraldehyde)
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel with a magnetic stir bar, add this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and dichloromethane.
-
While stirring vigorously, add the 50% aqueous NaOH solution dropwise.
-
Continue to stir the two-phase mixture vigorously at room temperature for 30 minutes.
-
After the reaction is complete, dilute the mixture with water and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of α,β-unsaturated ketones using this compound.
Caption: General workflow for the Wittig reaction.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the key steps in the Wittig reaction mechanism for this compound.
Caption: Mechanism of the Wittig reaction.
References
Large-Scale Synthesis of Unsaturated Ketones Utilizing Acetonyltriphenylphosphonium Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of α,β-unsaturated ketones and related derivatives using Acetonyltriphenylphosphonium chloride. The methodologies presented are tailored for researchers, scientists, and professionals in the field of drug development and process chemistry, with a focus on scalability, efficiency, and practical implementation in an industrial setting.
Introduction
This compound is a highly versatile Wittig reagent employed in the synthesis of various organic compounds, most notably α,β-unsaturated ketones. The Wittig reaction, a cornerstone of modern organic synthesis, allows for the stereoselective formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] The use of this compound is particularly advantageous for the introduction of an acetonylidene moiety, a common structural motif in numerous biologically active molecules and pharmaceutical intermediates.
While the Wittig reaction is extensively documented at the laboratory scale, its transition to large-scale industrial production presents unique challenges. These include managing the stoichiometry of reagents, controlling reaction exotherms, efficiently removing the triphenylphosphine (B44618) oxide byproduct, and ensuring batch-to-batch consistency. These application notes aim to address these challenges by providing robust and scalable protocols.
Core Reaction and Mechanism
The fundamental transformation involves the reaction of an aldehyde or ketone with the ylide generated from this compound. The ylide is typically formed in situ by the deprotonation of the phosphonium (B103445) salt with a suitable base.
General Reaction Scheme:
The mechanism of the Wittig reaction is generally understood to proceed through a betaine (B1666868) or, more commonly accepted for unstabilized and semi-stabilized ylides, a direct [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force for the reaction.[1]
Large-Scale Synthesis Protocols
The following protocols are designed for kilogram-scale production. All operations should be conducted in appropriate reactors by trained personnel, adhering to all safety regulations.
Protocol 1: General Procedure for the Synthesis of an α,β-Unsaturated Ketone (Exemplified with Benzaldehyde)
This protocol describes the synthesis of (E)-4-phenylbut-3-en-2-one.
Materials and Equipment:
-
Glass-lined reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum distillation setup.
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium methoxide (B1231860) (NaOMe)
-
Ethanol (B145695) or Methanol (anhydrous)
-
Water
-
Brine
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with this compound (e.g., 10.0 kg, 28.2 mol) and anhydrous ethanol (e.g., 40 L).
-
Ylide Formation:
-
Cool the suspension to 0-5 °C with stirring.
-
Slowly add a solution of sodium ethoxide in ethanol (e.g., 21% solution, 9.2 kg, 28.2 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. A deep orange to red color indicates the formation of the ylide.
-
After the addition is complete, stir the mixture for an additional hour at 0-5 °C.
-
-
Wittig Reaction:
-
Slowly add a solution of benzaldehyde (e.g., 2.8 kg, 26.4 mol) in toluene (e.g., 10 L) to the ylide solution over 1-2 hours, maintaining the temperature below 15 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).
-
-
Work-up and Product Isolation:
-
Quench the reaction by the slow addition of water (e.g., 20 L).
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers and wash with brine (2 x 10 L).
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
-
Purification:
-
The crude product, containing the desired unsaturated ketone and triphenylphosphine oxide, can be purified by fractional distillation under high vacuum or by crystallization from a suitable solvent system (e.g., ethanol/water or heptane (B126788)/ethyl acetate).
-
Quantitative Data Summary (Protocol 1):
| Parameter | Value |
| Scale | ~3 kg of Product |
| Reactant 1 | This compound (10.0 kg) |
| Reactant 2 | Benzaldehyde (2.8 kg) |
| Base | Sodium Ethoxide |
| Solvent | Ethanol, Toluene |
| Reaction Time | 6-8 hours |
| Typical Yield | 75-85% |
| Purity (after purification) | >98% |
Key Process Considerations for Scale-Up
-
Byproduct Removal: The primary challenge in large-scale Wittig reactions is the removal of triphenylphosphine oxide. While crystallization can be effective, precipitation of the oxide by the addition of a non-polar solvent like hexane (B92381) or heptane to the crude reaction mixture can facilitate its removal by filtration.
-
Base Selection: The choice of base is critical. For large-scale operations, alkoxides like sodium ethoxide or methoxide are often preferred over organolithium reagents due to their lower cost and safer handling. The use of inorganic bases such as potassium carbonate in a two-phase system can also be a viable "green" alternative, although reaction times may be longer.
-
Solvent Selection: The choice of solvent can influence the stereoselectivity of the reaction. For stabilized ylides like the one derived from this compound, polar aprotic solvents often favor the formation of the (E)-isomer.
-
Thermal Safety: The ylide formation and the Wittig reaction itself can be exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions, especially at a large scale. A thorough process safety assessment, including reaction calorimetry, is highly recommended before scaling up.
Application in Pharmaceutical Synthesis
This compound is a key reagent in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting α,β-unsaturated ketones are versatile precursors for a wide range of subsequent transformations, including Michael additions, conjugate reductions, and cycloadditions, which are essential for building molecular complexity in drug candidates.
Example Application: Synthesis of a Chalcone Intermediate
Chalcones (1,3-diaryl-2-propen-1-ones) are an important class of compounds with a broad spectrum of biological activities. The Wittig reaction provides a direct route to these structures.
Hypothetical Signaling Pathway Involvement:
Many kinase inhibitors, which are a major class of modern therapeutics, target specific signaling pathways involved in cell proliferation and survival. The synthesis of novel kinase inhibitors may involve the creation of α,β-unsaturated ketone moieties as Michael acceptors for covalent binding to a cysteine residue in the active site of the target kinase.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a synthesized kinase inhibitor.
Experimental Workflow Visualization
The general workflow for a large-scale Wittig synthesis campaign can be visualized to ensure logical and safe execution of all steps.
Caption: General workflow for large-scale Wittig synthesis.
Conclusion
This compound remains a valuable and efficient reagent for the large-scale synthesis of α,β-unsaturated ketones. Careful planning, process optimization, and adherence to safety protocols are paramount for the successful transition of laboratory-scale procedures to an industrial manufacturing setting. The protocols and considerations outlined in this document provide a solid foundation for developing robust and scalable synthetic routes for the production of key pharmaceutical intermediates and active ingredients.
References
Application Notes and Protocols for Investigating the Antimycobacterial Activities of Acetonyltriphenylphosphonium Chloride and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While these notes focus on Acetonyltriphenylphosphonium chloride, specific experimental data on its antimycobacterial activity is limited in publicly available literature. The quantitative data and proposed mechanisms are based on studies of functionally similar alkyltriphenylphosphonium (TPP) salts. Researchers should validate these protocols and findings specifically for this compound.
Introduction
Triphenylphosphonium (TPP) cations are lipophilic molecules known to accumulate in mitochondria due to the large membrane potential. This property has been exploited to deliver therapeutic agents to mitochondria. In bacteria, which maintain a significant membrane potential across their cytoplasmic membrane, TPP derivatives have emerged as promising antimicrobial agents. Their proposed mechanism of action involves the disruption of the cell membrane's electrochemical potential, leading to a cascade of events culminating in bacterial cell death. This document provides an overview of the antimycobacterial activities of TPP-containing compounds and detailed protocols for their investigation.
Antimycobacterial Activity of Triphenylphosphonium Derivatives
The conjugation of a TPP moiety to various scaffolds has been shown to enhance antimycobacterial potency. The lipophilic nature of the TPP cation facilitates its accumulation within the mycobacterial membrane, a critical barrier characterized by a unique mycolic acid layer.[1][2] This localization is key to its antimycobacterial effect.
Data Presentation: In Vitro Activities of Representative TPP Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for several TPP derivatives against Mycobacterium species, as reported in the literature. This data provides a baseline for the expected potency of this class of compounds.
| Compound | Mycobacterial Strain | MIC (µM) | MBC (µM) | Reference |
| SkQ1 (10-(plastoquinonyl)decyltriphenylphosphonium) | M. tuberculosis H37Rv | 1–2 | Not Determined | [1][3] |
| Dodecyltriphenylphosphonium (C12TPP) | Rhodococcus fascians | 1 | Not Determined | [1][3] |
| Naphthoquinoneimidazole-TPP Conjugate (Compound 6) | M. bovis BCG | MIC₅₀: 0.58, MIC₉₀: 1 | MBC₉₀: 1.6 | [4] |
| Naphthoquinoneimidazole-TPP Conjugate (Compound 6) | M. tuberculosis H37Rv | MIC₅₀: 0.37, MIC₉₀: 0.8 | Not Determined | [4] |
| Naphthoquinoneimidazole-TPP Conjugate (Compound 7) | M. bovis BCG | MIC₅₀: 0.55, MIC₉₀: 0.8 | MBC₉₀: 1.6 | [4] |
| Naphthoquinoneimidazole-TPP Conjugate (Compound 7) | M. tuberculosis H37Rv | MIC₅₀: 1.15, MIC₉₀: 1.8 | Not Determined | [4] |
Proposed Mechanism of Action
The primary mechanism of action for antimycobacterial TPP compounds is the disruption of cell membrane bioenergetics.[1][5][6] This process can be dissected into several key events:
-
Membrane Accumulation: The lipophilic TPP cation preferentially accumulates in the mycobacterial cell membrane.
-
Membrane Depolarization: The positive charge of the TPP moiety disrupts the electrochemical gradient across the cytoplasmic membrane, leading to rapid depolarization.[4][5][6]
-
ATP Depletion: The loss of membrane potential uncouples oxidative phosphorylation, leading to a significant drop in intracellular ATP levels.[4][5][6]
-
Induction of Oxidative Stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), inducing a secondary oxidative stress response.
-
Cell Death: The culmination of these events leads to metabolic collapse and bacterial cell death.
The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following protocols are designed to investigate the antimycobacterial activity and mechanism of action of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of a compound against Mycobacterium species.
Materials:
-
This compound
-
Mycobacterium strain (e.g., M. tuberculosis H37Rv, M. bovis BCG)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in 7H9 broth to achieve a range of concentrations.
-
Inoculum Preparation: Grow the mycobacterial strain to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the 96-well plate with the prepared mycobacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the positive control well.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Protocol for Measuring Bacterial Membrane Potential
This protocol uses the fluorescent dye DiOC₂(3) to measure changes in mycobacterial membrane potential.[7]
Materials:
-
Mid-log phase mycobacterial culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
DiOC₂(3) (3,3'-Diethyloxacarbocyanine Iodide) stock solution
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest mid-log phase mycobacterial cells and wash them twice with PBS. Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Treatment: Aliquot the cell suspension into flow cytometry tubes. Add different concentrations of this compound to the respective tubes. Include an untreated control and a CCCP-treated positive control.
-
Staining: Add DiOC₂(3) to each tube to a final concentration of 3 µM and mix.[7]
-
Incubation: Incubate the samples at room temperature for 30 minutes in the dark.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the cells at 488 nm and collect fluorescence in the green (e.g., 525/50 nm) and red (e.g., 610/20 nm) channels.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates membrane depolarization.
Protocol for Quantifying Intracellular ATP Levels
This protocol uses a commercial bioluminescence assay to measure changes in intracellular ATP levels.
Materials:
-
Mid-log phase mycobacterial culture
-
This compound
-
BacTiter-Glo™ Microbial Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Preparation and Treatment: Prepare and treat mycobacterial cells with various concentrations of this compound as described in the membrane potential assay.
-
Cell Lysis and ATP Measurement: Follow the manufacturer's protocol for the BacTiter-Glo™ assay. This typically involves adding the reagent to the cell suspension, which lyses the cells and provides the necessary components for the luciferase reaction.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence corresponds to a decrease in intracellular ATP levels.
Signaling Pathways and Stress Responses
The disruption of membrane potential and energy metabolism by TPP compounds can trigger various stress response pathways in Mycobacterium tuberculosis.
Oxidative Stress Response
If TPP compounds induce ROS production, mycobacteria will activate their oxidative stress response network. Key components of this network include:
-
Superoxide (B77818) dismutases (SodA and SodC): These enzymes convert superoxide radicals into hydrogen peroxide.
-
Catalase-peroxidase (KatG): Detoxifies hydrogen peroxide.
-
Thiol redox homeostasis systems: Maintain the reduced state of the cytoplasm.
-
Transcriptional regulators (e.g., SigH, SigE, WhiB family proteins): Control the expression of genes involved in the oxidative stress response.[8]
The following diagram illustrates a simplified overview of the oxidative stress response.
References
- 1. Penetration of Triphenylphosphonium Derivatives through the Cell Envelope of Bacteria of Mycobacteriales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkyltriphenylphosphonium turns naphthoquinoneimidazoles into potent membrane depolarizers against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyltriphenylphosphonium turns naphthoquinoneimidazoles into potent membrane depolarizers against mycobacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Alkyltriphenylphosphonium turns naphthoquinoneimidazoles into potent membrane depolarizers against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Purification of Products from Acetonyltriphenylphosphonium Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of α,β-unsaturated ketones, the products of Wittig reactions between aldehydes or ketones and Acetonyltriphenylphosphonium chloride. The primary challenge in the purification of these reaction products is the removal of the stoichiometric byproduct, triphenylphosphine (B44618) oxide (TPPO). The choice of the optimal purification strategy depends on the polarity and stability of the desired α,β-unsaturated ketone.
Understanding the Purification Challenge
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[1][2][3] The reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt like this compound, yields the desired alkene and triphenylphosphine oxide. While often high-yielding, the purification of the desired product can be complicated by the presence of TPPO, which can have similar solubility and chromatographic behavior to the product.
General Purification Strategies
Several methods have been developed to effectively remove TPPO from the reaction mixture. These can be broadly categorized as:
-
Precipitation: Exploiting the ability of TPPO to form insoluble complexes or its low solubility in certain solvents.
-
Chromatography: Separating the product from TPPO based on differential adsorption to a stationary phase.
-
Crystallization: Leveraging differences in solubility between the product and TPPO in a given solvent system.
The following sections provide detailed protocols for the most common and effective purification methods.
Data Presentation: Solubility of Triphenylphosphine Oxide (TPPO)
The selection of an appropriate purification method is often guided by the solubility of TPPO in various organic solvents. The following table summarizes the solubility of TPPO, providing a useful reference for designing purification protocols.
| Solvent | Solubility of TPPO | Reference |
| Deionized Water | Almost insoluble | [4] |
| Cyclohexane | Almost insoluble | [4] |
| Petroleum Ether | Almost insoluble | [4] |
| Hexane | Poorly soluble | [5] |
| Diethyl Ether (cold) | Poorly soluble | [5] |
| Ethanol (B145695) | Soluble (approx. 20 mg/ml) | [6] |
| Methanol | Soluble | [4] |
| Isopropyl alcohol | Soluble | [4] |
| Dichloromethane | Soluble | [7] |
| Toluene | Soluble | [7] |
| Ethyl Acetate (B1210297) | Soluble | [7] |
| Dimethylformamide (DMF) | Soluble (approx. 3 mg/ml) | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble (approx. 3 mg/ml) | [6] |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the purification of α,β-unsaturated ketones from Wittig reactions involving this compound.
Protocol 1: Purification by Precipitation of TPPO with Zinc Chloride
This method is particularly useful for polar products where chromatographic separation from TPPO is challenging.[8][9][10] The principle lies in the formation of an insoluble TPPO-ZnCl₂ complex that can be easily removed by filtration.[5][11][12]
Materials:
-
Crude reaction mixture
-
Ethanol
-
Zinc chloride (ZnCl₂)
-
Filter funnel and filter paper
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: After completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in ethanol.
-
Precipitation: To the ethanolic solution, add a 1.8 M solution of ZnCl₂ in warm ethanol (approximately 2 equivalents of ZnCl₂ per equivalent of triphenylphosphine used in the reaction).[11][12]
-
Stirring and Filtration: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[8] If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.
-
Isolation: Filter the mixture through a Büchner funnel to remove the precipitate.
-
Work-up: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Further Purification: The resulting residue can be slurried with acetone to remove any excess zinc chloride, which is insoluble in acetone.[11] Filter the mixture and concentrate the filtrate to obtain the purified α,β-unsaturated ketone.
Quantitative Data: This method can lead to high recovery of the desired product, with yields often exceeding 80-90% after precipitation.[11]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.[13][14] For the purification of α,β-unsaturated ketones, silica (B1680970) gel is the most common stationary phase. The choice of eluent (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and TPPO. An ideal Rf value for the product is around 0.3-0.4.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Sand
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[15]
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture to a minimum volume.
-
Dissolve the residue in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel column using a pipette.[16]
-
-
Elution:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow of eluent, either by gravity or by applying gentle pressure (flash chromatography).
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified α,β-unsaturated ketone.
-
Quantitative Data: Yields from column chromatography are highly dependent on the specific product and the efficiency of the separation. A well-optimized column can provide purities of >95% with yields ranging from 60-90%.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.[17] The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while TPPO should either be very soluble or very insoluble in that solvent at all temperatures.
Materials:
-
Crude solid product
-
Appropriate recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents like diethyl ether/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data: Recrystallization can yield highly pure products (>99%), but some product loss is inevitable in the mother liquor. Typical yields range from 50-80%.
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction.
Caption: General purification workflow.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Khan Academy [khanacademy.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Monitoring the Progress of a Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. Accurate real-time or quasi-real-time analysis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the desired stereoselectivity. The following protocols detail the use of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for effective reaction monitoring.
Introduction to the Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide.[1][2] The strong phosphorus-oxygen double bond formed in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[2]
The general reaction scheme is as follows:
Scheme 1: General Wittig Reaction
Monitoring the reaction is essential to determine the point of completion, identify the presence of starting materials, and in many cases, to determine the ratio of E/Z isomers formed.[3][4]
Monitoring Techniques: An Overview
Several analytical techniques can be employed to monitor the progress of a Wittig reaction. The choice of method depends on the available equipment, the nature of the reactants and products, and the level of detail required.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Separation based on polarity. | Qualitative assessment of the presence of starting materials and products. | Simple, fast, and inexpensive. | Not quantitative; may be difficult to resolve spots with similar polarities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Quantitative information on the consumption of starting materials and formation of products, including stereoisomeric ratios (E/Z).[3][4] | Highly detailed structural information; quantitative.[5][6] | Requires more expensive equipment; sample preparation can be more involved. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Disappearance of the carbonyl (C=O) stretch of the starting material and appearance of the alkene (C=C) stretch of the product. | Fast and can be used for in-situ monitoring.[7][8] | Can be difficult to quantify; overlapping peaks can complicate analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Quantitative information on the consumption of starting materials and formation of products; can identify byproducts. | Highly sensitive and quantitative. | Requires volatile and thermally stable compounds; sample derivatization may be necessary.[9] |
Experimental Protocols
Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively monitoring the progress of a Wittig reaction by observing the disappearance of the starting aldehyde or ketone spot and the appearance of the product alkene spot.[1][10]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)[2][11]
-
UV lamp for visualization
-
Reaction mixture aliquots
-
Standards of starting material (aldehyde/ketone) and, if available, the expected product.
Protocol:
-
Prepare the TLC plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.[12]
-
Spot the plate:
-
Using a capillary tube, spot a small amount of the starting aldehyde or ketone on the left side of the starting line.
-
At time zero (t=0) of the reaction, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., dichloromethane), and spot it in the middle of the starting line.
-
Co-spot by applying a spot of the starting material on top of the reaction mixture spot. This helps in identifying the starting material spot in the reaction mixture lane.[2]
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[12] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil.[10] Allow the plate to dry and then visualize the spots under a UV lamp.[2]
-
Monitor the reaction: At regular intervals (e.g., every 15-30 minutes), take another aliquot of the reaction mixture, spot it on a new lane on the TLC plate, and develop it.[10]
-
Interpret the results: The reaction is complete when the spot corresponding to the starting aldehyde or ketone has disappeared, and a new spot corresponding to the product is prominent. The product alkene is typically less polar than the starting carbonyl compound and will therefore have a higher Rf value.
Table 1: Example TLC Data for a Wittig Reaction
| Compound | Rf Value (Hexanes:Ethyl Acetate 9:1) | Observations |
| Benzaldehyde (Starting Material) | 0.4 | Spot diminishes over time. |
| Stilbene (Product) | 0.8 | Spot appears and intensifies over time. |
| Triphenylphosphine Oxide (Byproduct) | 0.1 | Spot appears and intensifies over time. |
Note: Rf values are indicative and can vary based on the exact conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
NMR spectroscopy provides detailed quantitative information about the reaction progress, including the conversion of starting materials to products and the stereoselectivity (E/Z ratio) of the alkene formation.[3][4] Both ¹H NMR and ³¹P NMR can be utilized.
Protocol:
-
Acquire a spectrum of the starting material: Before starting the reaction, acquire a ¹H NMR spectrum of the aldehyde or ketone to identify the chemical shift of the aldehydic proton (typically 9-10 ppm) or other characteristic protons.[3]
-
Sample preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or silica gel).
-
Work-up (if necessary): Perform a micro-workup to remove any interfering salts or byproducts. This may involve a simple extraction with an organic solvent and drying over an anhydrous salt like Na₂SO₄.
-
Prepare the NMR sample: Dissolve the worked-up aliquot in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Acquire the spectrum: Acquire the ¹H NMR spectrum.
-
Analyze the data:
-
Monitor the disappearance of the starting material: Integrate the peak corresponding to the aldehydic proton or another unique proton of the starting material.[3] Its integral will decrease as the reaction progresses.
-
Monitor the appearance of the product: Identify and integrate the signals corresponding to the vinylic protons of the newly formed alkene (typically 5-7.5 ppm).[3] The coupling constant (J-value) between the vinylic protons can distinguish between the E and Z isomers. Generally, the J-value for the E-isomer (trans) is larger (around 12-18 Hz) than for the Z-isomer (cis) (around 7-12 Hz).[4]
-
Calculate the conversion and E/Z ratio: The ratio of the integrals of the product peaks to the sum of the product and remaining starting material peaks gives the reaction conversion. The ratio of the integrals of the E and Z isomer vinylic proton signals gives the stereoisomeric ratio.[3]
-
Table 2: Characteristic ¹H NMR Chemical Shifts and Coupling Constants
| Functional Group | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) |
| Aldehydic C-H | 9.0 - 10.0 | - |
| Vinylic C-H (E-isomer) | 5.5 - 7.5 | 12 - 18 Hz |
| Vinylic C-H (Z-isomer) | 5.5 - 7.5 | 7 - 12 Hz |
³¹P NMR is a powerful tool for monitoring Wittig reactions as it allows for the direct observation of the phosphorus-containing species.[13][14]
Protocol:
-
Acquire a spectrum of the Wittig reagent: Obtain a ³¹P NMR spectrum of the starting phosphonium (B103445) ylide.
-
Sample preparation: At various time points, take an aliquot of the reaction mixture and prepare it for NMR analysis as described for ¹H NMR.
-
Acquire the spectrum: Acquire the ³¹P NMR spectrum.
-
Analyze the data:
-
Monitor the disappearance of the peak corresponding to the phosphorus ylide.
-
Monitor the appearance of the peak corresponding to the triphenylphosphine oxide byproduct (typically around +20 to +40 ppm). The reaction is complete when the ylide signal has been completely replaced by the triphenylphosphine oxide signal.
-
Table 3: Characteristic ³¹P NMR Chemical Shifts
| Phosphorus Compound | Typical Chemical Shift (ppm) |
| Triphenylphosphonium Ylide | +10 to +25 |
| Triphenylphosphine Oxide | +20 to +40 |
Infrared (IR) Spectroscopy Monitoring
IR spectroscopy is useful for observing the change in key functional groups during the Wittig reaction.[1][15]
Protocol:
-
Acquire a spectrum of the starting material: Obtain an IR spectrum of the starting aldehyde or ketone and note the position of the strong carbonyl (C=O) stretching absorption band.
-
Sample preparation: At various time points, take a small aliquot of the reaction mixture. If using an attenuated total reflectance (ATR) probe, it can be directly immersed in the reaction mixture for in-situ monitoring.[16] Otherwise, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Acquire the spectrum: Record the IR spectrum.
-
Analyze the data:
-
Monitor the decrease in the intensity of the carbonyl (C=O) absorption band of the starting material.
-
Monitor the appearance of the alkene (C=C) stretching absorption band of the product. Note that the C=C stretch can sometimes be weak and difficult to observe, especially in symmetric alkenes.[17] More indicative is the disappearance of the strong C=O band.
-
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Typical Absorption Frequency (cm⁻¹) | Intensity |
| Aldehyde/Ketone C=O | 1680 - 1740 | Strong |
| Alkene C=C | 1620 - 1680 | Variable (Weak to Medium) |
| Alkene =C-H (out-of-plane bend) | 650 - 1000 | Strong |
Visualizations
Caption: The mechanism of the Wittig reaction.
Caption: General workflow for monitoring a Wittig reaction.
Conclusion
The successful execution of a Wittig reaction is greatly enhanced by diligent monitoring. Thin Layer Chromatography offers a quick, qualitative assessment of reaction progress. For more detailed, quantitative data on conversion and stereoselectivity, ¹H and ³¹P NMR spectroscopy are the methods of choice. Infrared spectroscopy provides a convenient way to track the disappearance of the starting carbonyl compound. The selection of the most appropriate technique will depend on the specific requirements of the synthesis and the analytical capabilities available. By employing these methods, researchers can gain valuable insights into their reactions, leading to improved outcomes and a deeper understanding of the reaction dynamics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. clairet.co.uk [clairet.co.uk]
- 8. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. coconote.app [coconote.app]
- 13. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solved How can it be determined by IR spectroscopy that a | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Catalytic Applications of Phosphonium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic applications of phosphonium (B103445) salts in organic synthesis. It includes comprehensive application notes, structured data on catalyst performance, and detailed experimental protocols for key reactions.
Application Notes
Phosphonium salts have emerged as versatile and highly effective catalysts in a wide range of organic transformations. Their stability, tunability, and, in many cases, lower toxicity compared to other catalysts make them valuable tools in both academic research and industrial processes. Key applications include their use as phase-transfer catalysts, in carbon dioxide fixation, as organocatalysts for carbon-carbon and carbon-heteroatom bond formation, and in polymerization reactions.
Phase-Transfer Catalysis
Quaternary phosphonium salts are excellent phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[1][2] They are particularly noted for their high thermal stability compared to their ammonium (B1175870) counterparts, which are susceptible to Hofmann elimination at elevated temperatures.[3] This stability allows for a broader range of reaction conditions.
The catalytic cycle in phase-transfer catalysis involves the phosphonium cation forming an ion pair with the reactant anion from the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where the anion can react with the organic substrate. Common applications include alkylation, amination, and cycloaddition reactions.[1] Chiral phosphonium salts have been developed for asymmetric phase-transfer catalysis, enabling the synthesis of enantiomerically enriched products.[2][4]
Carbon Dioxide Fixation
A significant green chemistry application of phosphonium salts is in the catalytic fixation of carbon dioxide (CO₂), particularly in the synthesis of cyclic carbonates from epoxides.[5][6] This atom-economical reaction is of great interest as it converts a greenhouse gas into valuable chemicals. Cyclic carbonates are used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers.[1]
Bifunctional phosphonium salts, often containing a hydroxyl group, have shown exceptional activity in this transformation.[7] The catalytic mechanism is believed to involve the activation of the epoxide by the phosphonium salt and a nucleophilic attack by the counter-ion (e.g., halide), followed by the insertion of CO₂.[8] Many of these reactions can be performed under mild, solvent-free conditions.[5] Polymer-supported phosphonium salts have also been developed to facilitate catalyst recovery and reuse.[5]
Organocatalysis
Phosphonium salts can act as Lewis acidic organocatalysts, activating substrates for various transformations.[9] This includes their use in Mannich, Strecker, and Friedel-Crafts reactions.[9] The phosphorus center can coordinate to carbonyl groups or other Lewis basic sites, enhancing the electrophilicity of the substrate.
Furthermore, phosphonium salts are pivotal in the phospha-Michael addition reaction, where a phosphine (B1218219) adds to an electron-deficient alkene.[10][11] While often stoichiometric, catalytic versions are being developed. Vinylphosphonium salts are also valuable building blocks in organic synthesis, often used to generate phosphorus ylides for intramolecular Wittig reactions to form carbo- and heterocyclic systems.[12]
Carbonylation Reactions
Phosphonium salt ionic liquids (PSILs) have been shown to be superior media for palladium-catalyzed carbonylation of aryl and vinyl halides.[13] The choice of the anion in the phosphonium salt can significantly influence the reaction efficiency. These reactions provide a route to valuable carboxylic acid derivatives. The use of PSILs also allows for solvent-free product isolation and recycling of the catalyst system.[13]
Polymerization
Phosphonium salts have found applications as catalysts or initiators in polymerization reactions. For instance, they can be used in the polymerization of epoxides and other monomers.[14] Polymer-supported phosphonium salts are also synthesized and utilized, combining the catalytic activity with the benefits of a heterogeneous catalyst, such as easy separation and recyclability.[1]
Data Presentation
The following tables summarize quantitative data for various catalytic applications of phosphonium salts, allowing for easy comparison of their performance under different conditions.
Table 1: Phase-Transfer Catalyzed Alkylation
| Catalyst | Substrate | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Tetrabutylphosphonium Bromide | β-carbonyl ester | Benzyl (B1604629) bromide | K₂CO₃ | Toluene (B28343) | 80 | 12 | Moderate | N/A | [1] |
| Chiral BINAP-based Phosphonium Salt | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Cs₂CO₃ | Toluene | 0 | 12 | 95 | 96 | [4] |
| Amide-Phosphonium Salt | Diphenyl malonate | p-Quinone methide | K₂CO₃ | CH₂Cl₂ | 25 | 12 | 98 | 95 | [15] |
Table 2: Cycloaddition of CO₂ to Epoxides
| Catalyst | Epoxide | Pressure (MPa) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| (2-Carboxyethyl)triphenylphosphonium bromide | Various epoxides | 1 | 100 | 4 | >95 | 190 | 47.5 | [5] |
| Tetrabutylphosphonium Bromide | Propylene (B89431) oxide | 8 | 120 | 6 | 98 | 196 | 32.7 | [6] |
| Phenol-functionalized Phosphonium Iodide | 1,2-Butylene oxide | 1.0 | 23 | 24 | 99 | 49.5 | 2.1 | [8] |
| Polymer-supported Quaternary Phosphonium Salt | Propylene oxide | 5 | 150 | 6 | 98.6 | 197.2 | 32.9 | [5] |
| Biphenyl-derived Phosphonium Salt | Various epoxides | 0.1 | 23 | 24 | up to 96 | 19.2 | 0.8 |
Table 3: Other Catalytic Applications
| Reaction Type | Catalyst | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Carbonylation | [Pd], Tetrabutylphosphonium bromide | Aryl halide | CO, Alcohol | Ionic Liquid | 100 | 12 | High | [13] |
| Michael Addition | Chiral Phosphonium Salt | 3-Aryl oxindole | Activated olefin | Toluene | -70 | 24 | 95 | |
| Asymmetric Amination | Chiral C₂-symmetric bi-naphthalene-derived phosphonium salt | β-ketoester | Azodicarboxylate | Dichloromethane | -20 | 12 | Good | [1] |
| Cycloaddition | Fluorinated quaternary phosphonium salt | Acetal | Activated imine | Dichloromethane | 25 | 12 | High | [1] |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester using a Chiral Phosphonium Salt Phase-Transfer Catalyst
This protocol is based on the asymmetric phase-transfer alkylation for the synthesis of α-amino acid derivatives.
Materials:
-
Chiral BINAP-based phosphonium salt catalyst (1 mol%)
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
-
Benzyl bromide (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphonium salt catalyst (1 mol%) and cesium carbonate (2.0 equiv).
-
Add anhydrous toluene to the flask, followed by N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.2 equiv) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture at 0 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-alkylated amino acid derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of Cyclic Carbonates from Epoxides and CO₂ using a Bifunctional Phosphonium Salt Catalyst
This protocol describes a solvent-free synthesis of cyclic carbonates from epoxides and carbon dioxide.[5][8]
Materials:
-
Bifunctional phosphonium salt catalyst (e.g., (2-Carboxyethyl)triphenylphosphonium bromide or a phenol-functionalized phosphonium iodide) (0.5 - 2 mol%)
-
Epoxide (e.g., propylene oxide, 1,2-butylene oxide) (1.0 equiv)
-
Carbon dioxide (CO₂)
Procedure:
-
Place the epoxide (1.0 equiv) and the phosphonium salt catalyst (0.5 - 2 mol%) into a high-pressure stainless-steel autoclave equipped with a magnetic stirrer.
-
Seal the autoclave and purge it with CO₂ several times to remove the air.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 1.0 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 23-100 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the specified time (e.g., 4-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and slowly release the CO₂ pressure.
-
The resulting product is often pure enough for many applications. If necessary, purify the product by distillation or column chromatography.
-
Analyze the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of phosphonium salt (Q⁺X⁻) catalyzed phase-transfer catalysis.
Caption: Experimental workflow for the synthesis of cyclic carbonates from epoxides and CO₂.
Caption: Proposed mechanism for bifunctional phosphonium salt catalyzed CO₂ fixation.
References
- 1. Catalytic fixation of CO2 to cyclic carbonates by phosphonium chlorides immobilized on fluorous polymer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Cycloaddition Reaction of Carbon Dioxide to Epoxides Catalyzed by Polymer-Supported Quaternary Phosphonium Salts | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reductive carbonylation of aryl halides employing a two-chamber reactor: a protocol for the synthesis of aryl aldehydes including 13C- and D-isotope labeling. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wap.sciencenet.cn [wap.sciencenet.cn]
- 12. Palladium-Catalyzed Ylidyl-Carbonylation of Aryl Halides To Produce α-Acylphosphoranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amide-Phosphonium Salt as Bifunctional Phase Transfer Catalyst for Asymmetric 1,6-Addition of Malonate Esters to para-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reductive carbonylation of aryl halides employing a two-chamber reactor: a protocol for the synthesis of aryl aldehydes including 13C- and D-isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Wittig Reactions with Acetonyltriphenylphosphonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of Wittig reactions involving Acetonyltriphenylphosphonium chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig reaction with this compound, providing potential causes and actionable solutions.
Q1: Why is my Wittig reaction showing low or no conversion of the starting materials?
Possible Causes:
-
Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt, or the ylide may be unstable under the reaction conditions. This compound is a stabilized phosphonium salt, and while it requires a reasonably strong base, overly harsh conditions can lead to decomposition.
-
Low Reactivity of the Carbonyl Compound: Sterically hindered ketones are known to react slowly or not at all with stabilized ylides like the one derived from this compound.[1][2]
-
Moisture in the Reaction: The presence of water can quench the ylide, reducing its effective concentration. While some protocols exist for aqueous Wittig reactions, traditional methods using strong bases like n-BuLi or NaH require anhydrous conditions.[3]
-
Improper Order of Reagent Addition: For some stabilized ylides that may have limited stability, generating the ylide in the presence of the aldehyde or ketone can be more effective than pre-forming it and letting it stir for an extended period.
Solutions:
-
Choice of Base: For this compound, bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt) are often sufficient. If you suspect incomplete deprotonation, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent can be used. Avoid lithium bases like n-BuLi if possible, as lithium salts can sometimes complicate the reaction stereochemistry and workup.[4][5]
-
Reaction with Hindered Ketones: If reacting with a sterically hindered ketone, consider increasing the reaction temperature and time. If the yield remains low, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative that often provides better yields for such substrates.[1][2]
-
Ensure Anhydrous Conditions: For reactions in organic solvents with strong bases, ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Addition: Try adding the phosphonium salt in portions to a mixture of the carbonyl compound and the base in the solvent. This in situ generation of the ylide ensures it reacts as it is formed.
Q2: The reaction works, but the yield of the desired α,β-unsaturated ketone is low. What can I do to improve it?
Possible Causes:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and overall yield.
-
Difficult Product Isolation: The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), is often difficult to separate from the desired product, leading to apparent low yields after purification.
-
Side Reactions: Aldol condensation of the starting ketone or aldehyde can occur as a competing reaction, especially under basic conditions.
Solutions:
-
Solvent and Temperature Optimization: The reaction to form chalcones (a type of α,β-unsaturated ketone) has been shown to proceed in quantitative yield in water at reflux temperature.[6] For other substrates, a polar aprotic solvent like Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) is common. Experiment with varying the temperature; for slow reactions, gentle heating may be beneficial.
-
Effective TPPO Removal: The separation of your product from TPPO is critical for obtaining a high isolated yield. Several methods can be employed (see Q3 for details).
-
Minimize Side Reactions: Use of a non-nucleophilic base can help minimize Aldol side reactions. Ensuring the ylide is formed efficiently and reacts quickly with the carbonyl compound will also favor the desired Wittig pathway.
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
Possible Causes:
-
TPPO often has similar polarity to the Wittig product, making chromatographic separation challenging and leading to co-elution.
Solutions:
-
Chromatographic Filtration (Silica Plug): For many α,β-unsaturated ketones, which are relatively nonpolar, a rapid filtration through a short plug of silica (B1680970) gel can effectively remove the more polar TPPO. Eluting with a non-polar solvent or a mixture like cyclohexane (B81311):ethyl acetate (B1210297) (75:25) can wash the product through while retaining the TPPO.[6]
-
Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. After concentrating the reaction mixture, dissolving the residue in a minimal amount of a polar solvent (like DCM) and then adding a large excess of a non-polar solvent can cause the TPPO to precipitate, after which it can be removed by filtration.
-
Complexation with Metal Salts: TPPO acts as a Lewis base and can form insoluble complexes with metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in a suitable solvent (e.g., ethanol) can precipitate a TPPO-metal complex, which is then filtered off.
Frequently Asked Questions (FAQs)
Q4: What is the expected stereoselectivity for the reaction with this compound?
This compound is a stabilized phosphonium salt because the negative charge on the ylide is delocalized by the adjacent carbonyl group. Stabilized ylides almost exclusively produce the (E)-alkene as the major product.[1][4] This is because the initial steps of the reaction are reversible, allowing the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate, which then collapses to form the (E)-alkene.
Q5: Can I use this compound with aldehydes as well as ketones?
Yes. Aldehydes are generally more reactive than ketones and typically give good to excellent yields with stabilized ylides. Reactions with ketones, especially sterically hindered ones, may be slower and require more forcing conditions (e.g., higher temperatures) or may not proceed at all.[2][7]
Q6: What is a typical base and solvent combination for this reagent?
A common and effective combination is a moderate base like sodium hydroxide or potassium carbonate in a solvent that can facilitate both the deprotonation and the reaction itself. A highly successful protocol for synthesizing chalcones uses water as the solvent at reflux temperature.[6] Alternatively, for reactions requiring anhydrous conditions, potassium tert-butoxide in THF or sodium hydride in DMF are viable options.
Q7: Is the ylide formed from this compound stable?
Stabilized ylides are generally more stable than their non-stabilized counterparts and can sometimes be isolated.[7] However, they can still be susceptible to hydrolysis and other decomposition pathways. For optimal results, it is often best to generate the ylide in situ and have it react immediately with the carbonyl compound present in the reaction mixture.
Quantitative Data
The following table presents data from a study on the synthesis of chalcone (B49325) (1,3-diphenyl-2-propen-1-one) using a Wittig protocol with the appropriate stabilized ylide in water, demonstrating the high efficiency of this method.
| Aldehyde | Ylide Precursor | Base | Solvent | Temperature | Time (min) | Yield (%) | Ref |
| Benzaldehyde | Phenacyltriphenylphosphonium Bromide | K₃PO₄ | Water | Reflux | 10 | 100 (by ¹H-NMR) | [6] |
Note: Phenacyltriphenylphosphonium bromide is structurally very similar to this compound and is expected to have comparable reactivity.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative in Water (High-Yield Protocol)
This protocol is adapted from an optimized procedure for chalcone synthesis and is recommended for reactions with aromatic aldehydes.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and potassium phosphate (B84403) (K₃PO₄, 2.0 eq).
-
Add Solvent: Add deionized water to the flask to create a stirrable suspension.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the mixture three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. To remove the triphenylphosphine oxide (TPPO), proceed with the purification protocol below.
Protocol 2: General Procedure in an Organic Solvent
This protocol is a general method suitable for a wider range of substrates, including aliphatic aldehydes and less reactive ketones.
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a base such as potassium tert-butoxide (t-BuOK, 1.1 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). A color change (often to yellow or orange) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat if the carbonyl compound is unreactive. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Proceed with the purification protocol below.
Protocol 3: Purification - Removal of Triphenylphosphine Oxide (TPPO) via Silica Plug
-
Preparation: Concentrate the crude product from the workup to obtain an oil or solid.
-
Dissolution: Dissolve the crude material in a minimal amount of dichloromethane (DCM).
-
Column Setup: Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Elution: Load the crude product solution onto the silica plug. Elute with a non-polar solvent system, such as a 75:25 mixture of cyclohexane and ethyl acetate.[6] The less polar α,β-unsaturated ketone product should elute first, while the more polar TPPO will be retained on the silica.
-
Collection: Collect the fractions containing the product and concentrate under reduced pressure to yield the purified α,β-unsaturated ketone.
Visualizations
Caption: General experimental workflow for the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
common side reactions with Acetonyltriphenylphosphonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetonyltriphenylphosphonium chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (C₂₁H₂₀ClOP) is a phosphonium (B103445) salt that is primarily used to generate the corresponding phosphorus ylide (a Wittig reagent) for use in the Wittig reaction. This reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. The ylide derived from this salt is a "stabilized" ylide due to the presence of the adjacent carbonyl group.
Q2: What are the typical storage and handling conditions for this compound?
This compound is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to prevent moisture absorption.[1] It is incompatible with strong oxidizing agents. When handling, appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn as it can cause skin and eye irritation.[2][3]
Q3: What kind of base is typically used to generate the ylide from this compound?
Since this compound forms a stabilized ylide, a moderately strong base is usually sufficient for deprotonation. Common bases include sodium hydroxide (B78521) (NaOH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[4] The use of extremely strong bases like n-butyllithium (n-BuLi) is often not necessary for stabilized ylides.
Q4: What is the expected stereoselectivity of the Wittig reaction with the ylide derived from this compound?
The ylide derived from this compound is a stabilized ylide. Wittig reactions with stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene (trans isomer).[5][6][7] This is in contrast to non-stabilized ylides which typically yield (Z)-alkenes (cis isomers).
Q5: What is the major byproduct of the Wittig reaction and how can it be removed?
The major byproduct of any Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[8] TPPO can be challenging to separate from the desired alkene product due to its polarity, which can be similar to that of the product. Common purification methods include column chromatography, recrystallization, or precipitation of TPPO as a metal salt complex (e.g., with MgCl₂ or ZnCl₂).[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Alkene
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | While a moderate base is usually sufficient, for less reactive systems, a stronger base might be needed to ensure complete ylide formation. Consider switching to a stronger base like potassium tert-butoxide. |
| Poor Ylide Formation | Ensure the phosphonium salt is dry, as it is hygroscopic. Moisture can quench the base and inhibit ylide formation. Dry the reagent under vacuum before use. |
| Low Reactivity of the Carbonyl Compound | Stabilized ylides, such as the one from this compound, are less reactive and may react poorly with sterically hindered ketones.[5][7][9][10] Consider increasing the reaction temperature or using a less hindered carbonyl compound if possible. For very hindered ketones, an alternative olefination method like the Horner-Wadsworth-Emmons reaction may be more suitable.[7][10] |
| Decomposition of Reactants | Aldehydes can be prone to oxidation or polymerization under basic conditions.[7][10] It is advisable to add the aldehyde to the pre-formed ylide solution. |
| Side Reactions | The ylide can undergo side reactions, such as self-condensation (see Issue 3). Optimizing reaction conditions (e.g., temperature, order of addition) can help minimize these. |
Issue 2: Difficulty in Separating the Product from Triphenylphosphine Oxide (TPPO)
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and TPPO | Modify the workup procedure. One common technique is to precipitate TPPO by adding a non-polar solvent like hexane (B92381) or a mixture of hexane and ether, followed by filtration. |
| Co-elution during Chromatography | If using column chromatography, try a different solvent system with a gradient elution. Alternatively, TPPO can be converted to a more polar species by treatment with MgCl₂ or ZnCl₂ to form a salt complex that is more easily separated. |
| Product is also precipitating | If the desired product is also insoluble in non-polar solvents, recrystallization from a suitable solvent system is often effective. TPPO is generally more soluble in polar solvents than many alkene products.[11] |
Issue 3: Presence of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of the Ylide (Aldol-type Reaction) | The ylide derived from this compound contains an enolizable ketone. Under basic conditions, this can lead to a self-condensation reaction where one molecule of the ylide acts as a nucleophile and another as an electrophile.[2][12] To minimize this, slowly add the base to the phosphonium salt at a low temperature to control the ylide concentration. Also, adding the aldehyde or ketone to the reaction mixture as soon as the ylide is formed can favor the desired Wittig reaction over self-condensation. |
| Reaction with Solvent | Ensure the solvent is inert to the basic conditions of the reaction. Protic solvents like ethanol (B145695) can react with the base and the ylide. Aprotic solvents such as THF, DMSO, or DMF are generally preferred. |
Experimental Protocols
General Protocol for a Wittig Reaction with this compound
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF, DMSO).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a suitable base (e.g., sodium hydride (1.1 eq) or potassium tert-butoxide (1.1 eq)) portion-wise or via a syringe.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a colored solution (often yellow or orange) indicates the generation of the ylide.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) or recrystallization to separate the desired alkene from triphenylphosphine oxide.
-
Visualizations
Caption: Experimental workflow for the Wittig reaction.
Caption: Troubleshooting flowchart for low product yield.
Caption: Competing reaction pathways for the ylide.
References
- 1. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]
- 2. Self-condensation [chemeurope.com]
- 3. delval.edu [delval.edu]
- 4. fiveable.me [fiveable.me]
- 5. wittig_reaction [chemeurope.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Self-condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Wittig Olefination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Wittig olefination reactions.
Troubleshooting Failed Wittig Reactions: Quick Guide
This guide addresses common problems encountered during Wittig olefination reactions, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
If your Wittig reaction is resulting in a low yield or no product at all, consider the following troubleshooting steps.
FAQ 1: My reaction shows no product formation. What are the likely causes?
Several factors can lead to a complete lack of product in a Wittig reaction. The most common issues are related to the formation and stability of the ylide, the integrity of your starting materials, and the reaction conditions.
-
Ineffective Ylide Formation: The generation of the phosphorus ylide is a critical first step. This can fail if the base used is not strong enough to deprotonate the phosphonium (B103445) salt or if the phosphonium salt itself is impure.
-
Ylide Decomposition: Unstabilized ylides are particularly sensitive to air and moisture and can decompose before reacting with the carbonyl compound.
-
Starting Material Degradation: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.
-
Steric Hindrance: Severely sterically hindered ketones may react very slowly or not at all, particularly with stabilized ylides.[1][2]
Solution Workflow: No Product Formation
Caption: Troubleshooting workflow for a failed Wittig reaction.
FAQ 2: The reaction has a low yield. How can I optimize it?
Low yields can stem from incomplete ylide formation, ylide decomposition, or issues with the carbonyl substrate.
| Potential Cause | Troubleshooting Action |
| Incomplete Ylide Formation | Ensure the base is strong enough for the specific phosphonium salt. Check the pKa of the phosphonium salt to guide base selection.[3] |
| Ylide Decomposition | Work under strictly anhydrous and inert (N2 or Argon) conditions. Use flame-dried glassware and freshly distilled anhydrous solvents.[3] |
| Sterically Hindered Substrates | For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often gives better yields in these cases.[1][2] |
| Labile Aldehyde | Use freshly purified aldehyde. Alternatively, consider forming the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[2] |
Issue 2: Incorrect or Poor Stereoselectivity
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
FAQ 3: My reaction gave the wrong stereoisomer (E instead of Z, or vice-versa). Why?
The stereoselectivity of the Wittig reaction is primarily determined by the stability of the ylide.
-
Unstabilized Ylides (e.g., R = alkyl) generally lead to the (Z)-alkene under kinetic control.[2][4]
-
Stabilized Ylides (e.g., R = ester, ketone) typically yield the (E)-alkene under thermodynamic control.[2][5]
The presence of lithium salts can also significantly impact stereoselectivity, often leading to increased formation of the (E)-alkene even with unstabilized ylides.[1][6]
Stereoselectivity Control in Wittig Reactions
| Ylide Type | Expected Major Isomer | Conditions for High Selectivity |
| Unstabilized (R=alkyl) | (Z)-Alkene | "Salt-free" conditions (e.g., use of NaHMDS or KHMDS as base), non-polar aprotic solvents (THF, diethyl ether), and low temperatures (-78 °C).[3] |
| Stabilized (R=ester, ketone) | (E)-Alkene | The reaction is often reversible, allowing for equilibration to the more stable (E)-product.[5][7] |
| Semi-stabilized (R=aryl) | Poor (E)/(Z) selectivity | Stereochemical outcome is often difficult to control. |
Solution Workflow: Incorrect Stereoselectivity
Caption: Decision tree for troubleshooting stereoselectivity.
FAQ 4: How can I obtain the (E)-alkene from an unstabilized ylide?
The Schlosser modification of the Wittig reaction is designed to produce (E)-alkenes from unstabilized ylides.[2][8] This procedure involves the deprotonation of the intermediate betaine (B1666868) at low temperature with phenyllithium, which allows for equilibration to the more stable threo-betaine, leading to the (E)-alkene.[2]
Experimental Protocols
Protocol 1: General Procedure for a Wittig Reaction with an Unstabilized Ylide (Z-selective)
This protocol is adapted for achieving high Z-selectivity.
-
Phosphonium Salt Preparation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (B44618) (1.0 eq) in anhydrous toluene.
-
Add the alkyl halide (1.0 eq) and heat the mixture to reflux for 24-48 hours.
-
Cool the mixture to room temperature, collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9]
-
-
Ylide Formation and Reaction (under inert atmosphere):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the phosphonium salt (1.1 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) (1.1 eq). A color change to orange or red typically indicates ylide formation.[9]
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add the aldehyde solution to the cold ylide solution dropwise.[3]
-
Allow the reaction to stir at -78 °C, monitoring by TLC. Once the reaction is complete, allow it to slowly warm to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[9]
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Triphenylphosphine oxide is a common byproduct and can often be partially removed by precipitation from a nonpolar solvent.[9]
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)
The HWE reaction is an excellent alternative for producing (E)-alkenes, especially with aldehydes, and for reactions involving sterically hindered ketones.
-
Phosphonate (B1237965) Ester Preparation (Michaelis-Arbuzov Reaction):
-
Heat a mixture of the alkyl halide (1.0 eq) and triethyl phosphite (B83602) (1.1 eq) at 120-150 °C for several hours.
-
Monitor the reaction by TLC or GC for the disappearance of the starting alkyl halide.
-
The product can often be purified by vacuum distillation.[9]
-
-
HWE Reaction (under inert atmosphere):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF.
-
Slowly add the phosphonate ester (1.1 eq) dropwise at 0 °C.
-
After gas evolution ceases, add the aldehyde or ketone (1.0 eq) solution in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[9]
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The phosphate (B84403) byproduct is water-soluble, often resulting in a cleaner crude product than the Wittig reaction.[9]
-
Further purification can be achieved by column chromatography if needed.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scribd.com [scribd.com]
- 8. wittig_reaction [chemeurope.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a common byproduct in many important organic reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be difficult due to its high polarity and tendency to co-purify with products, especially on a large scale where traditional column chromatography is not feasible.[1][2]
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for TPPO removal can be categorized as follows:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[1] This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.
-
Chromatography: Techniques like silica (B1680970) gel plug filtration or more advanced methods like high-performance countercurrent chromatography (HPCCC) can be used for separation.[1][3]
-
Scavenging: Utilizing solid-supported reagents (scavenger resins) to bind with TPPO, allowing for its removal by simple filtration.[1]
-
Chemical Conversion: Reacting TPPO with an agent like oxalyl chloride to form an insoluble phosphonium (B103445) salt that can be filtered off.[4][5]
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
optimizing reaction conditions for Acetonyltriphenylphosphonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Acetonyltriphenylphosphonium chloride.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions using this compound.
1. Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure or Decomposed Starting Materials | - This compound: This reagent is hygroscopic and can absorb moisture from the air, leading to decomposition.[1] Store it in a tightly sealed container under an inert atmosphere and below +30°C.[2][3] Consider purifying the salt by recrystallization if its quality is uncertain. - Aldehyde/Ketone: Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[4] Ensure the carbonyl compound is pure before use. |
| Inefficient Ylide Formation | - Base Selection: this compound forms a stabilized ylide, so strong bases like n-BuLi are often not necessary. Weaker bases such as sodium hydroxide (B78521) (NaOH), sodium carbonate (Na2CO3), or potassium tert-butoxide (t-BuOK) are typically sufficient.[5] - Solvent Choice: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) for ylide formation. Ensure the solvent is thoroughly dried, as any water will quench the base and the ylide. |
| Poor Reactivity of the Ylide | - Substrate Hindrance: Stabilized ylides, such as the one derived from this compound, are less reactive than non-stabilized ylides and may react slowly or not at all with sterically hindered ketones.[4][5][6] In such cases, the Horner-Wadsworth-Emmons reaction is a suitable alternative.[4][5] - Reaction Temperature: While ylide formation is often carried out at 0°C, the Wittig reaction itself may require warming to room temperature or gentle heating to proceed to completion, especially with less reactive substrates. Monitor the reaction progress by Thin-Layer Chromatography (TLC). |
| Suboptimal Reaction Conditions | - Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC. - Stoichiometry: A slight excess of the phosphonium (B103445) salt and base relative to the carbonyl compound is often used to ensure complete consumption of the limiting reagent. |
2. Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Triphenylphosphine (B44618) Oxide (TPPO) Byproduct | - Crystallization/Precipitation: TPPO is often less soluble in non-polar solvents than the desired alkene product. After the reaction, concentrate the crude mixture and dissolve it in a minimal amount of a more polar solvent (e.g., DCM). Then, add a non-polar "anti-solvent" like hexanes or pentane (B18724) to precipitate the TPPO. Cooling the mixture can enhance precipitation. - Complexation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Dissolving the crude product in ethanol (B145695) and adding a solution of ZnCl₂ will precipitate the ZnCl₂(TPPO)₂ adduct, which can be removed by filtration. - Column Chromatography: If the above methods are ineffective, column chromatography on silica (B1680970) gel is a reliable method for separating the product from TPPO. A non-polar eluent system is typically effective. |
| Unreacted Starting Material | - If TLC indicates the presence of unreacted aldehyde/ketone, consider increasing the reaction time, temperature, or the equivalents of the Wittig reagent and base. |
Frequently Asked Questions (FAQs)
Q1: What type of ylide is formed from this compound?
A1: this compound forms a stabilized ylide . The presence of the adjacent ketone group allows for delocalization of the negative charge on the carbanion through resonance, which increases its stability and reduces its reactivity compared to non-stabilized ylides.
Q2: What is the expected stereoselectivity when using this compound?
A2: Wittig reactions with stabilized ylides, such as the one derived from this compound, generally favor the formation of the (E)-alkene (trans isomer).[5][6]
Q3: How should I store this compound?
A3: this compound is hygroscopic.[1][2] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place (below +30°C).[2][3]
Q4: Can I use this compound with ketones?
A4: While it will react with aldehydes, its reaction with ketones, especially sterically hindered ones, may be slow and result in low yields due to the reduced reactivity of the stabilized ylide.[4][5][6] For hindered ketones, the Horner-Wadsworth-Emmons reaction is often a better alternative.[4][5]
Q5: What are some common side reactions to be aware of?
A5: Besides incomplete reaction, the primary issue is the formation of triphenylphosphine oxide. The ylide derived from this compound is generally stable and less prone to self-condensation. However, the presence of acidic protons on the aldehyde or ketone substrate can lead to side reactions if an excess of a very strong base is used.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.[5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (55 g) and chloroacetone (B47974) (15.5 ml) in chloroform (B151607) (165 ml).
-
Heat the solution to reflux for 45 minutes.
-
Cool the mixture to 20°C.
-
Pour the cooled mixture into diethyl ether (1.65 L) to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the product under reduced pressure to yield this compound.
Protocol 2: General Procedure for the Wittig Reaction
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a suitable base (e.g., 10% aqueous sodium carbonate, 1.1 equivalents). The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0°C for 1 hour.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product to remove triphenylphosphine oxide (see Troubleshooting Guide).
Visualizations
References
- 1. Wittig reactions of ylide anions derived from stabilised ylides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
effect of temperature on Acetonyltriphenylphosphonium chloride stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Acetonyltriphenylphosphonium chloride, with a particular focus on the effects of temperature. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It is also recommended to store the compound under an inert gas atmosphere to protect it from moisture, as it is hygroscopic.[1][2]
Q2: What is the melting point of this compound and does it decompose at this temperature?
A2: The melting point of this compound is consistently reported in the range of 242-248 °C.[3][4] While the melting point is high, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and vapors, including carbon oxides, oxides of phosphorus, and hydrogen chloride gas.
Q3: Is there a specific decomposition temperature for this compound?
Q4: How does temperature affect the stability of this compound in solution?
A4: While specific studies on the solution-state thermal stability of this compound are not detailed in the provided results, it is crucial to consider that elevated temperatures can accelerate degradation, especially in the presence of nucleophiles or bases. For short-term use in reactions, it is advisable to follow protocol-specific temperature guidelines. Long-term storage in solution is generally not recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Wittig Reactions
Possible Cause: Temperature fluctuations during the reaction can affect the stability of the ylide generated from this compound, potentially leading to side reactions and reduced product yield.
Troubleshooting Steps:
-
Ylide Formation Temperature: The formation of the phosphorus ylide by deprotonation of the phosphonium (B103445) salt is a critical step. For stabilized ylides like the one derived from this compound, the reaction with an aldehyde or ketone may require specific temperature control to achieve optimal stereoselectivity and yield. It is recommended to perform the ylide formation at a low temperature (e.g., 0 °C or -78 °C) before adding the carbonyl compound.
-
Reaction Temperature: The Wittig reaction itself may be sensitive to temperature. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier, especially with less reactive ketones. Conversely, for some systems, elevated temperatures can promote side reactions. It is advisable to consult specific literature procedures for the synthesis of analogous α,β-unsaturated ketones to determine the optimal reaction temperature.
-
Monitor for Decomposition: A change in the color of the reaction mixture outside of the expected norm may indicate decomposition of the ylide or other reagents. If the reaction mixture darkens significantly or unexpectedly, consider lowering the temperature.
Issue 2: Presence of Impurities in the Final Product
Possible Cause: Thermal degradation of this compound or the corresponding ylide can lead to the formation of byproducts, most notably triphenylphosphine (B44618) oxide.
Troubleshooting Steps:
-
Maintain a Dry and Inert Atmosphere: this compound is hygroscopic.[2] Moisture can lead to hydrolysis and the formation of triphenylphosphine oxide. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: As mentioned, excessive heat can lead to decomposition. Avoid unnecessarily high temperatures or prolonged heating times.
-
Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove. Purification techniques such as column chromatography or recrystallization are often necessary to isolate the desired alkene product.
Data Presentation
| Property | Value | Citations |
| Melting Point | 242-248 °C | [3][4] |
| Appearance | White to pale cream crystals or powder | |
| Storage Temperature | 2-30 °C | [5] |
| Solubility | Soluble in hot water | [2] |
| Incompatibilities | Strong oxidizing agents, moisture | [2] |
Experimental Protocols
General Protocol for Wittig Reaction using this compound:
This is a generalized procedure and may require optimization for specific substrates.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add a suitable base (e.g., sodium hydride, potassium tert-butoxide, or an organolithium reagent) to the suspension. The formation of the ylide is often accompanied by a color change.
-
Stir the mixture at this temperature for the time specified in the relevant literature to ensure complete ylide formation.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the carbonyl solution to the ylide solution at the maintained low temperature.
-
Allow the reaction to proceed at the low temperature for a specified period, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC). Some reactions may require gentle heating.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to remove triphenylphosphine oxide and other impurities.
-
Mandatory Visualization
Caption: General Workflow for Wittig Reaction
Caption: Factors Affecting Stability
References
dealing with the hygroscopic nature of Acetonyltriphenylphosphonium chloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic nature of Acetonyltriphenylphosphonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (ATPC) is a phosphonium (B103445) salt widely used as a reagent in organic synthesis, most notably in the Wittig reaction to form α,β-unsaturated ketones.[1][2] Its chemical formula is C₂₁H₂₀ClOP.[3]
The term "hygroscopic" signifies that the compound has a tendency to absorb moisture from the surrounding atmosphere.[1][2][4][5] This can lead to several issues in experimental work:
-
Inaccurate Measurements: The absorbed water adds to the weight of the reagent, leading to errors in molar calculations and stoichiometry.
-
Reduced Reactivity: For many moisture-sensitive reactions, the presence of water can deactivate reagents or catalyze side reactions, leading to lower yields and impure products. While some Wittig reactions with stabilized ylides (like the one formed from ATPC) can be performed in aqueous media, uncontrolled amounts of water can still affect reaction kinetics and outcomes.[6][7]
-
Physical State Changes: The absorption of water can cause the powder to clump or cake, making it difficult to handle and dispense accurately.[8]
Q2: How should I properly store this compound to minimize moisture absorption?
Proper storage is the first line of defense against the hygroscopic nature of ATPC. The following table summarizes the recommended storage conditions based on safety data sheets and chemical suppliers.
| Parameter | Recommendation | Source(s) |
| Container | Keep container tightly closed. | [4][9][10] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | [9] |
| Temperature | Store in a cool, dry place. Storage temperatures often cited are below 30°C. | [1][2][5][11] |
| Location | Store in a well-ventilated area. | [4][10] |
| Additional Measures | For long-term storage or frequent use, consider storing the main container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride). Aliquoting the powder into smaller, single-use vials under a dry atmosphere can also prevent repeated exposure of the bulk material to moisture.[8][12] |
Q3: My this compound has been exposed to air and appears clumpy. Can I still use it?
If the powder is only slightly clumpy, it may still be usable for non-critical applications, but it is a clear indication of moisture absorption.[8] For reactions sensitive to stoichiometry or the presence of water, using a fresh, free-flowing lot is recommended.[8] If you must use a clumped reagent, consider the following:
-
Drying: You may be able to dry the material before use (see Troubleshooting Guide below).
-
Standardization: If you are preparing a stock solution, you can determine its exact concentration using an analytical method like titration or HPLC, if a suitable method is available.[8]
Severe caking or a wet appearance indicates significant water absorption, and the reagent should ideally be discarded or rigorously dried and its purity re-assessed.[8]
Troubleshooting Guide
Issue 1: The this compound powder has become a solid cake.
-
Cause: Prolonged or significant exposure to atmospheric moisture.
-
Solution:
-
Mechanical Break-up (with caution): In a low-humidity environment, such as a glovebox or in a fume hood with a dry air stream, you can attempt to gently break up the clumps with a clean, dry spatula.[8]
-
Drying under Reduced Pressure: A common laboratory practice for removing water from solids is drying under vacuum, often with gentle heating.
Experimental Protocol: Drying this compound
-
Place the clumped powder in a suitable flask or dish.
-
Place the container in a vacuum oven or connect it to a vacuum line.
-
Apply vacuum and gently heat the sample. A temperature of 70°C under reduced pressure has been used for drying the product after synthesis.[1] Caution: Ensure the temperature is well below the melting point (243-245°C) to avoid decomposition.[1][5][11]
-
Dry for several hours or until the powder is free-flowing. The exact time will depend on the amount of water absorbed.
-
Allow the container to cool to room temperature under vacuum or in a desiccator before opening to prevent reabsorption of moisture.
-
-
Issue 2: A Wittig reaction using this compound is giving low yields.
-
Potential Cause Related to Hygroscopicity: The presence of excess water from the phosphonium salt may be interfering with the reaction, especially if the reaction conditions are intended to be anhydrous. While the ylide formed from ATPC is stabilized and some Wittig reactions can tolerate water, the specific conditions and substrates matter.[6][7]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened container of this compound or dry the existing stock using the protocol above.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction have been properly dried using standard laboratory techniques (e.g., distillation from a suitable drying agent, use of molecular sieves).[13][14]
-
Maintain an Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering during the reaction.
-
Visual Guides
Experimental Workflow: Handling Hygroscopic ATPC
The following diagram illustrates a recommended workflow for handling this compound to minimize moisture exposure.
Caption: Recommended workflow for handling this compound.
Signaling Pathway: The Wittig Reaction
This compound is a precursor to a stabilized phosphorus ylide, a key intermediate in the Wittig reaction.
Caption: Key steps in the Wittig reaction using a phosphonium salt.
References
- 1. This compound | 1235-21-8 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound for synthesis 1235-21-8 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing decomposition of Acetonyltriphenylphosphonium chloride ylide
Welcome to the technical support center for Acetonyltriphenylphosphonium Chloride and its corresponding ylide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound ylide and why is its stability a concern?
This compound is the phosphonium (B103445) salt precursor to a stabilized phosphorus ylide. The ylide is a reactive intermediate used in the Wittig reaction to synthesize α,β-unsaturated ketones. Its stability is a critical concern because the ylide is susceptible to decomposition, primarily through hydrolysis and oxidation, which can lead to reduced reaction yields and the formation of unwanted byproducts.[1][2]
Q2: What are the main pathways for the decomposition of this ylide?
The two primary decomposition pathways for this compound ylide are:
-
Hydrolysis: The ylide is a strong base and will readily react with water or other protic sources. This protonation reaction neutralizes the ylide, rendering it unreactive for the Wittig reaction and leading to the formation of a phosphonium salt and subsequent decomposition to triphenylphosphine (B44618) oxide and acetone.[2][3]
-
Oxidation: While stabilized ylides are more resistant to oxidation than non-stabilized ylides, exposure to atmospheric oxygen can still lead to oxidative cleavage, forming triphenylphosphine oxide and other byproducts.[1]
Q3: How can I visually identify if my this compound ylide has decomposed?
Upon generation, the ylide solution typically develops a distinct color, often yellow or orange. If the reaction mixture becomes colorless or if a significant amount of white precipitate (triphenylphosphine oxide) forms before the addition of the carbonyl compound, it may indicate decomposition of the ylide.
Q4: Is it necessary to use an inert atmosphere when working with this ylide?
Yes, to prevent oxidative decomposition, it is highly recommended to work under an inert atmosphere (e.g., nitrogen or argon). This is especially critical if the ylide is to be stored or if the reaction is run for an extended period.[1]
Q5: Can I prepare a stock solution of the ylide and store it?
While stabilized ylides like the one derived from this compound are more stable than their non-stabilized counterparts, it is generally recommended to prepare the ylide in situ and use it immediately.[4] If storage is necessary, it should be for a short period at low temperatures under a strictly inert atmosphere.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired alkene | 1. Decomposition of the ylide: Presence of moisture or oxygen in the reaction. 2. Incomplete ylide formation: The base used was not strong enough or was not added in a sufficient amount. 3. Poorly reactive carbonyl compound: Sterically hindered ketones may react slowly with stabilized ylides.[1] | 1. Ensure anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. 2. Select an appropriate base: For this stabilized ylide, weaker bases like sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or even potassium carbonate can be effective.[5] Ensure the pKa of the base is sufficient to deprotonate the phosphonium salt. 3. Increase reaction time or temperature: For less reactive ketones, longer reaction times or gentle heating may be required. Alternatively, consider using a more reactive, non-stabilized ylide if the desired product allows. |
| Formation of a large amount of white precipitate before adding the aldehyde/ketone | Hydrolysis of the ylide: The precipitate is likely triphenylphosphine oxide, a common decomposition product. | Improve anhydrous technique: Ensure all reagents and solvents are rigorously dried. Purge the reaction vessel thoroughly with an inert gas. |
| Inconsistent reaction outcomes | Variable ylide concentration: Inconsistent ylide formation due to variations in base quality or reaction setup. | Standardize procedures: Use freshly opened or properly stored anhydrous solvents and bases. Ensure consistent reaction times and temperatures for ylide generation. |
| Difficulty in purifying the product from triphenylphosphine oxide | Inherent byproduct of the reaction: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and can be challenging to separate due to its polarity. | Optimize purification: Recrystallization or column chromatography are common methods. Washing the crude product with a non-polar solvent like cold hexanes or diethyl ether can help remove some of the triphenylphosphine oxide. |
Experimental Protocols
Protocol 1: In Situ Generation and Use of Acetonyltriphenylphosphonium Ylide
This protocol details the generation of the ylide from this compound and its immediate use in a Wittig reaction under anhydrous conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))
-
Aldehyde or ketone
-
Flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or syringe port), and a condenser with an inert gas inlet.
-
Purge the entire system with inert gas for 10-15 minutes.
-
-
Ylide Generation:
-
To the flask, add this compound (1.1 equivalents) and anhydrous solvent under a positive pressure of inert gas.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (1.0 equivalent) to the stirred suspension. For example, if using NaH, add it portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a color change to yellow or orange.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate flame-dried flask under an inert atmosphere.
-
Transfer the carbonyl solution to the dropping funnel and add it dropwise to the stirred ylide solution at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired alkene from triphenylphosphine oxide.
-
Visualizations
References
Technical Support Center: Synthesis of Complex Molecules Using Acetonyltriphenylphosphonium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Acetonyltriphenylphosphonium chloride in the synthesis of complex molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Wittig reactions with this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: I am not observing the formation of my desired α,β-unsaturated ketone, or the yield is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Wittig reaction using this compound can stem from several factors, primarily related to the generation and reactivity of the ylide, the nature of the carbonyl substrate, and the reaction conditions.
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The phosphonium (B103445) salt requires a sufficiently strong base to form the corresponding ylide. The choice of base is critical and depends on the acidity of the α-protons of the phosphonium salt, which are activated by the adjacent ketone group.
-
Solution: Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi) to ensure complete deprotonation. When using organolithium bases, it is crucial to perform the reaction under strictly anhydrous and inert conditions (e.g., dry THF or ether under argon or nitrogen).
-
-
Sterically Hindered Carbonyl: Complex molecules often feature sterically hindered aldehydes or ketones. The bulky triphenylphosphine (B44618) group on the ylide can face significant steric repulsion from a crowded carbonyl center, impeding the reaction.[1][2]
-
Solution: For highly hindered ketones, consider increasing the reaction temperature and using a less sterically demanding base. In some cases, an alternative olefination method like the Horner-Wadsworth-Emmons reaction may be more suitable.[2]
-
-
Presence of Acidic Protons: If your substrate contains acidic protons (e.g., alcohols, phenols, thiols), the ylide can be quenched by an acid-base reaction before it can react with the carbonyl group.
-
Solution: Protect acidic functional groups prior to the Wittig reaction. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TMS, TBS) or benzyl (B1604629) ethers.[3] Alternatively, use an excess of the ylide and base to compensate for the amount that will be quenched.
-
-
Unstable Ylide: The acetonyl-stabilized ylide is generally more stable than non-stabilized ylides, but it can still degrade over time, especially at elevated temperatures.
-
Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the carbonyl compound shortly after. Avoid prolonged reaction times at high temperatures if possible.
-
-
Issue 2: Difficulty in Product Purification and Byproduct Removal
-
Question: I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification strategies?
-
Answer: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its polarity, which can be similar to that of the desired product, leading to co-elution during column chromatography.
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is poorly soluble in non-polar solvents like hexane (B92381) and diethyl ether.[4] Attempt to crystallize your product from a solvent system where TPPO remains in solution or, conversely, crystallize TPPO out of a solution of your product.
-
Precipitation of TPPO-Metal Salt Complex: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂).[5][6][7] This method is particularly useful for polar products that are difficult to separate from TPPO by chromatography.
-
Filtration through a Silica (B1680970) Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel can effectively remove the more polar TPPO.[8]
-
Conversion of TPPO to a More Easily Separable Derivative: TPPO can be converted to a salt by reaction with reagents like oxalyl chloride, making it insoluble in many organic solvents and thus easily removable by filtration.
-
Issue 3: Unexpected Side Reactions
-
Question: I am observing the formation of unexpected byproducts in my reaction mixture. What are some common side reactions and how can I minimize them?
-
Answer: Side reactions in the synthesis of complex molecules can arise from the interaction of the ylide or the base with other functional groups in your substrate.
Common Side Reactions and Mitigation:
-
Epimerization: If your substrate has a stereocenter α to the carbonyl group, the basic conditions of the Wittig reaction can lead to epimerization.
-
Solution: Use a milder base if possible, and keep the reaction temperature low. Shorter reaction times can also help to minimize epimerization.
-
-
Reaction with Other Electrophilic Sites: In complex molecules, other electrophilic centers might compete with the target carbonyl group for reaction with the ylide.
-
Solution: Consider protecting other reactive functional groups. The choice of protecting group will depend on its stability to the basic conditions of the Wittig reaction.
-
-
Aldol (B89426) Condensation: If the carbonyl substrate can enolize, self-condensation can occur under basic conditions.
-
Solution: Add the carbonyl compound slowly to the pre-formed ylide to maintain a low concentration of the enolizable substrate in the presence of the base.
-
-
Data Presentation
Table 1: Comparison of Bases for Ylide Generation
| Base | Solvent(s) | Temperature (°C) | Typical Reaction Time (Ylide Formation) | Notes |
| Sodium Hydride (NaH) | THF, DMSO | 25 to 60 | 1-2 hours | Heterogeneous reaction; requires vigorous stirring. |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | 0 to 25 | 30-60 minutes | Homogeneous and fast; can be sensitive to moisture. |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 to 0 | 15-30 minutes | Very strong base; requires strictly anhydrous and inert conditions. Can act as a nucleophile. |
| Sodium Hydroxide (NaOH) | Dichloromethane/Water | 25 | 30 minutes | Phase-transfer conditions; suitable for some substrates but may not be strong enough for others.[9] |
Table 2: Troubleshooting Low Yields
| Observation | Possible Cause | Suggested Solution |
| Starting material (carbonyl) is unreacted. | Incomplete ylide formation or ylide decomposition. | Use a stronger base or ensure anhydrous conditions. Generate the ylide in situ at low temperature and add the carbonyl compound promptly. |
| Formation of TPPO, but no desired product. | Ylide is quenched by acidic protons in the substrate. | Protect acidic functional groups (e.g., -OH, -NH, -SH) before the Wittig reaction. Use an excess of the ylide and base. |
| Low yield with a sterically hindered ketone. | Steric hindrance preventing nucleophilic attack. | Increase reaction temperature and/or reaction time. Consider using a less sterically demanding olefination reagent (e.g., a Horner-Wadsworth-Emmons reagent).[10] |
| Complex mixture of products. | Side reactions such as epimerization or aldol condensation. | Use milder reaction conditions (lower temperature, weaker base if possible). Add the carbonyl substrate slowly to the ylide solution. Protect other reactive functional groups. |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with this compound
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a concentration of 0.2-0.5 M.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., 1.05 equivalents of n-BuLi in hexanes or 1.1 equivalents of NaH).
-
Stir the mixture at 0 °C for 30-60 minutes. A color change (often to a deep red or orange) indicates ylide formation.
-
-
Wittig Reaction:
-
Dissolve the carbonyl compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or one of the methods described for TPPO removal.
-
Protocol 2: Purification via Precipitation of the TPPO-ZnCl₂ Complex
-
After the aqueous work-up, concentrate the crude reaction mixture.
-
Dissolve the residue in a polar solvent such as ethanol (B145695).
-
Add a solution of zinc chloride (ZnCl₂) in ethanol (approximately 1.1 equivalents relative to the phosphonium salt) to the crude product solution.
-
Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filter the mixture to remove the precipitate, washing the solid with cold ethanol.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.[5][6][7]
Mandatory Visualization
Caption: Troubleshooting workflow for the Wittig reaction.
Frequently Asked Questions (FAQs)
-
Q1: What is the typical stereoselectivity of the Wittig reaction with this compound?
-
A1: The ylide derived from this compound is a "stabilized" ylide due to the electron-withdrawing ketone group. Stabilized ylides generally favor the formation of the (E)-alkene (trans isomer) as the major product.[11][12] This is because the intermediates in the reaction pathway have time to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene.
-
-
Q2: Can I use this compound with ketones as well as aldehydes?
-
A2: Yes, but the reactivity is generally lower with ketones compared to aldehydes, especially if the ketone is sterically hindered.[2] Stabilized ylides are less reactive than non-stabilized ylides and may require more forcing conditions (higher temperatures, longer reaction times) to react efficiently with ketones.
-
-
Q3: Is this compound sensitive to air or moisture?
-
A3: The phosphonium salt itself is hygroscopic and should be stored in a dry environment.[13] The corresponding ylide is a strong base and will be quenched by water, so it must be generated and used under anhydrous and inert conditions.
-
-
Q4: What are the key considerations when scaling up a Wittig reaction with this reagent?
-
A4: When scaling up, several factors become more critical:
-
Heat Transfer: Ylide formation and the Wittig reaction can be exothermic. Ensure adequate cooling and temperature control to prevent side reactions and decomposition.
-
Mixing: In larger vessels, efficient stirring is crucial, especially for heterogeneous reactions (e.g., with NaH).
-
Reagent Addition: The rate of addition of the base and the carbonyl compound should be carefully controlled to maintain a consistent reaction profile.
-
Work-up and Purification: The large-scale removal of TPPO can be challenging. Methods like precipitation are often more practical than chromatography at scale.
-
-
-
Q5: Are there any protecting groups that are incompatible with the conditions used for the Wittig reaction with this compound?
-
A5: Base-labile protecting groups should be avoided. For example, ester protecting groups may be susceptible to hydrolysis or reaction with the ylide, especially with stronger bases like n-BuLi. Protecting groups that are stable to strong bases, such as silyl ethers (e.g., TBDMS, TIPS), benzyl ethers (Bn), and acetals, are generally compatible. The choice of protecting group should be made based on the overall synthetic strategy and the specific base used in the Wittig reaction.
-
References
- 1. delval.edu [delval.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. This compound, 99% | Fisher Scientific [fishersci.ca]
Technical Support Center: Acetonyltriphenylphosphonium Chloride Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetonyltriphenylphosphonium chloride. The following sections detail purification strategies to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is an oil or a sticky solid. How can I get it to crystallize?
A1: Oily or non-crystalline products are a common issue with phosphonium (B103445) salts, often due to residual solvent, absorbed moisture (as the compound is hygroscopic), or the presence of impurities like unreacted triphenylphosphine (B44618).[1][2][3]
Troubleshooting Steps:
-
Thorough Drying: Ensure all reaction solvents are removed under high vacuum. For stubborn oils, co-evaporation with a dry, aprotic solvent like toluene (B28343) can help remove traces of water and other volatile impurities.[1]
-
Trituration: Vigorously stir or grind the oily product with a poor solvent in which the desired salt is insoluble but impurities are soluble.[2] Anhydrous diethyl ether or n-hexane are excellent choices for removing non-polar impurities like triphenylphosphine. This process can break up the oil and induce solidification.[1]
-
Low-Temperature Crystallization: If trituration fails, dissolve the oil in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and place it in a freezer (-15 to -20 °C) for an extended period.[1] In some cases, allowing the sample to slowly warm up from a dry ice/acetone bath can promote nucleation.[1]
Q2: What is the most effective method for general purification of the solid crude product?
A2: Recrystallization is the most common and effective method for purifying solid this compound.[4][5][6] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Recommended Strategy: A solvent/anti-solvent system is often effective. The compound can be dissolved in a minimal amount of a solvent like chloroform and then precipitated by the addition of a non-polar anti-solvent like dry diethyl ether or petroleum ether.[3][8]
Q3: My purified product has a low melting point and analysis shows contamination with triphenylphosphine oxide (TPPO). How can I remove it?
A3: Triphenylphosphine oxide (TPPO) is a common, polar byproduct of Wittig reactions or the oxidation of triphenylphosphine. Its polarity can sometimes make it difficult to separate from the phosphonium salt by simple recrystallization.
Specialized Removal Protocol: For persistent TPPO contamination, a method involving precipitation with zinc chloride can be effective.[2]
-
Dissolve the crude mixture in a polar solvent like ethanol.
-
Add a solution of zinc chloride (e.g., 1.8 M in warm ethanol) to the mixture.
-
The TPPO will form an insoluble ZnCl₂(TPPO)₂ complex, which precipitates out of the solution.[2]
-
The precipitate can be removed by filtration, and the this compound can be recovered from the filtrate after solvent evaporation.[2]
Q4: How should I properly handle and store the purified this compound?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Improper storage can lead to the product becoming clumpy or oily.
Handling and Storage Recommendations:
-
Handling: Whenever possible, handle the solid in an inert atmosphere, such as in a glove box or under a stream of dry nitrogen or argon.
-
Storage: Store the purified, dry solid in a tightly sealed container in a desiccator with a suitable drying agent (e.g., Drierite or phosphorus pentoxide) to protect it from atmospheric moisture.[9]
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, along with the expected purity level after applying standard purification protocols.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Purity after Protocol |
| This compound | C₂₁H₂₀ClOP | 354.81[10] | 243-245[3][10] | >98% |
| Triphenylphosphine (Impurity) | C₁₈H₁₅P | 262.29 | 79-81 | <0.5% |
| Triphenylphosphine oxide (Impurity) | C₁₈H₁₅OP | 278.28 | 154-158 | <1% |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Chloroform/Diethyl Ether System)
-
Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add a minimal volume of warm chloroform and swirl to dissolve the solid completely. Gentle heating on a hotplate may be required.
-
Precipitation: While stirring the chloroform solution, slowly add dry diethyl ether (anti-solvent) until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or freezer for at least 30 minutes to complete the crystallization process.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of cold, dry diethyl ether to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. The final product should be a fine, white to off-white powder.[2]
Protocol 2: Purification by Trituration/Washing
-
Solvent Addition: Place the crude solid or oil in a flask with a magnetic stir bar. Add a sufficient amount of a poor solvent, such as anhydrous diethyl ether.
-
Agitation: Stir the mixture vigorously for 15-30 minutes. If the product is a solid, this will wash away soluble impurities. If it is an oil, this action may induce solidification.[2]
-
Isolation: If a solid has formed, collect it by vacuum filtration. If the product remains an oil, carefully decant the ether.
-
Repetition: Repeat the washing process with fresh portions of diethyl ether two to three more times to ensure complete removal of soluble impurities.
-
Drying: Dry the resulting solid under high vacuum.
Visualized Workflows
Caption: A decision-tree workflow for the purification of crude this compound.
Caption: Troubleshooting logic for handling impurities in the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. This compound | 1235-21-8 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound for synthesis 1235-21-8 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Acetonyltriphenylphosphonium Chloride (ATPC) in Synthesis
Welcome to the technical support center for Acetonyltriphenylphosphonium chloride (ATPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impact of impurities on reaction outcomes, particularly in Wittig olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ATPC) and what are its primary applications?
A1: this compound (ATPC) is a phosphonium (B103445) salt widely used as a Wittig reagent in organic synthesis. Its primary application is the conversion of aldehydes and ketones into alkenes, a crucial transformation in the synthesis of complex organic molecules, including pharmaceuticals.[1] It is particularly useful for introducing an acetone (B3395972) moiety or for subsequent modifications.
Q2: What are the common impurities found in this compound?
A2: Common impurities can include:
-
Water: ATPC is hygroscopic and can absorb moisture from the atmosphere.[2]
-
Triphenylphosphine (B44618) (TPP): Unreacted starting material from the synthesis of ATPC.
-
Chloroacetone (B47974): Unreacted starting material from the synthesis of ATPC.[3]
-
Triphenylphosphine oxide (TPPO): A common byproduct of the Wittig reaction itself, but can also be present as an impurity from the synthesis or degradation of the phosphonium salt.[4]
-
Byproducts from ATPC synthesis: Other related phosphonium salts or decomposition products.
Q3: How does the presence of water in ATPC affect my Wittig reaction?
A3: Water has a significantly detrimental effect on the Wittig reaction. The phosphonium ylide, formed by the deprotonation of ATPC, is a strong base and is readily protonated by water. This hydrolysis reaction quenches the ylide, converting it back to the phosphonium salt and forming triphenylphosphine oxide, thus preventing it from reacting with the carbonyl compound. This leads to a reduction in the yield or complete failure of the reaction.[2]
Q4: Can impurities in ATPC affect the stereoselectivity of the Wittig reaction?
A4: Yes, impurities can influence the stereochemical outcome. For instance, the presence of lithium salts, which may be introduced with certain bases, can affect the stability of the betaine (B1666868) intermediate in the Wittig reaction mechanism, potentially altering the Z/E ratio of the resulting alkene.[1][5][6] While the direct impact of synthesis-related impurities on stereoselectivity is less documented, maintaining a high purity of the phosphonium salt is crucial for reproducible stereochemical control.
Q5: What are the signs that impure ATPC might be the cause of a failed or low-yielding reaction?
A5: Indicators of impure ATPC include:
-
Low or no yield of the desired alkene: This is the most common symptom, often due to water inactivating the ylide.[2]
-
Formation of unexpected byproducts: Impurities can lead to side reactions. For example, unreacted triphenylphosphine can sometimes participate in side reactions.
-
Inconsistent results between batches: Variation in the purity of ATPC batches can lead to poor reproducibility.
-
Difficulty in product purification: The presence of impurities like triphenylphosphine oxide can complicate the isolation of the desired alkene.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most frequent issue encountered and can often be traced back to the quality of the ATPC or the reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Water in ATPC | Dry the ATPC under high vacuum before use. Handle the reagent in a glovebox or under an inert atmosphere. | Improved yield due to the preservation of the active ylide. |
| Degraded ATPC | Use a fresh batch of ATPC or purify the existing stock. | A higher concentration of the active phosphonium salt will be available for the reaction. |
| Incorrect Base | Ensure the base is strong enough to deprotonate the phosphonium salt. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide. | Efficient formation of the ylide, leading to a better reaction rate and yield. |
| Steric Hindrance | For sterically hindered ketones, the reaction may be slow or not proceed. Consider using a more reactive ylide or a different olefination method like the Horner-Wadsworth-Emmons reaction.[5] | Improved conversion to the desired alkene. |
Issue 2: Difficulty in Product Purification
The primary challenge in purifying the products of a Wittig reaction is often the removal of the triphenylphosphine oxide (TPPO) byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of TPPO | TPPO is a polar compound. Optimize chromatographic conditions (e.g., solvent polarity) to achieve better separation. | Clean separation of the desired alkene from TPPO. |
| Crystallization Issues | TPPO can sometimes co-crystallize with the product. Try different recrystallization solvents or solvent systems. | Isolation of the pure alkene product. |
| High TPPO Content | Minimize the formation of TPPO by using high-purity, dry ATPC and ensuring anhydrous reaction conditions. | A cleaner crude product that is easier to purify. |
Experimental Protocols
Protocol 1: Purification of this compound
Impurities in ATPC can be removed by recrystallization.
Methodology:
-
Dissolve the crude ATPC in a minimal amount of hot chloroform.
-
Slowly add diethyl ether or petroleum ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold diethyl ether.
-
Dry the purified ATPC under high vacuum to remove residual solvents.
Protocol 2: Purity Analysis of this compound
The purity of ATPC can be assessed using several analytical techniques.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of characteristic peaks for the acetonyl and triphenylphosphine moieties can confirm the structure. Impurities such as triphenylphosphine and chloroacetone will have distinct signals.
-
³¹P NMR: A single peak corresponding to the phosphonium salt should be observed. The presence of other peaks may indicate impurities like triphenylphosphine or triphenylphosphine oxide.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be used to separate ATPC from its non-polar impurities. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile. The purity is determined by the relative peak area.
-
-
Melting Point Determination:
-
A sharp melting point close to the literature value (around 243-245 °C) is indicative of high purity.[5] A broad or depressed melting point suggests the presence of impurities.
-
Visual Guides
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low-yield Wittig reactions.
References
Technical Support Center: Deprotonation of Acetonyltriphenylphosphonium Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the selection of alternative bases for the deprotonation of Acetonyltriphenylphosphonium chloride in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: Why would I consider using an alternative base to a strong organolithium base like n-BuLi for deprotonating this compound?
A1: While strong bases like n-butyllithium are effective for deprotonating many phosphonium (B103445) salts, they are not always necessary for this compound.[1] The protons alpha to the phosphorus and carbonyl groups are sufficiently acidic to be removed by a variety of weaker and more functional-group-tolerant bases. Using milder bases can offer several advantages, including:
-
Improved functional group tolerance: Milder bases are less likely to react with sensitive functional groups present in your aldehyde or ketone coupling partner.
-
Reduced side reactions: Strong, nucleophilic bases can sometimes lead to undesired side reactions.
-
Simplified experimental setup: Many alternative bases do not require strictly anhydrous or inert atmosphere conditions, simplifying the experimental procedure.
Q2: What are some common alternative bases for the deprotonation of this compound?
A2: A range of bases with varying strengths can be employed. Common alternatives include:
-
Strong Bases: Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu)
-
Weaker Bases: Sodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃)
The choice of base will depend on the reactivity of your carbonyl compound and the desired reaction conditions.
Q3: How does the choice of base affect the stereochemical outcome of the Wittig reaction?
A3: For stabilized ylides like the one derived from this compound, the Wittig reaction generally favors the formation of the (E)-alkene.[2] This is because the reaction is often reversible, allowing for equilibration to the thermodynamically more stable trans intermediate. The choice of base can influence the degree of equilibration and, therefore, the E/Z selectivity. However, with stabilized ylides, the (E)-isomer is typically the major product regardless of the base used.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the phosphonium salt. | - Consult the pKa comparison table below to select a stronger base. - Increase the reaction temperature or time for the deprotonation step. |
| Ylide decomposition: The generated ylide may be unstable under the reaction conditions. | - Generate the ylide in situ in the presence of the aldehyde or ketone. - Perform the reaction at a lower temperature. | |
| Side reactions: The base may be reacting with the carbonyl compound (e.g., aldol (B89426) condensation) or the product. | - Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide. - Add the base slowly to the mixture of the phosphonium salt and the carbonyl compound. | |
| Formation of unexpected byproducts | enolization of the ylide: The ylide can exist in equilibrium with its enolate form, which can lead to other reactions. | - This is an inherent property of the ylide. Optimizing reaction conditions (temperature, reaction time) can minimize byproduct formation from the enolate. |
| Aldol condensation of the α,β-unsaturated ketone product: The product itself can undergo further reaction under basic conditions.[4] | - Use a milder base or a stoichiometric amount of base. - Quench the reaction mixture as soon as the Wittig reaction is complete. | |
| Difficulty in removing triphenylphosphine (B44618) oxide byproduct | The byproduct has similar solubility to the product. | - Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[5] Purification is often achieved through column chromatography. - In some cases, precipitation of the product from a suitable solvent can leave the more soluble triphenylphosphine oxide in solution. |
Quantitative Data: Comparison of Alternative Bases
The selection of an appropriate base is critical for the successful deprotonation of this compound. The following table provides a comparison of commonly used bases and their relevant properties. Please note that the yields and reaction conditions are illustrative and can vary depending on the specific aldehyde or ketone used.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Typical Temperature | Reported Yield Range | Notes |
| Sodium Hydride (NaH) | ~35 | THF, DMF | 0 °C to RT | Moderate to High | Requires anhydrous conditions and an inert atmosphere. Hydrogen gas is evolved. |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | RT | Good to Excellent[6] | A strong, nucleophilic base. Can promote side reactions with sensitive substrates. |
| Potassium tert-Butoxide (KOtBu) | ~17 | THF, t-BuOH | 0 °C to RT | Good to Excellent[3] | A strong, non-nucleophilic, sterically hindered base. Good for preventing side reactions.[7] |
| Sodium Hydroxide (NaOH) | ~15.7 | Dichloromethane (B109758)/Water (biphasic), Ethanol | RT | Moderate to High[8][9] | A cost-effective and readily available base. Often used in a two-phase system. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | RT to 80 °C | Moderate to High[10][11] | A weaker base that may require elevated temperatures. Good for base-sensitive substrates. |
| Triethylamine (NEt₃) | ~10.7 | Dichloromethane, THF | Reflux | Low to Moderate | A weak organic base that often requires forcing conditions. |
Experimental Protocols
Protocol 1: Deprotonation with Sodium Hydroxide (Biphasic Conditions)
This protocol is adapted from procedures utilizing a two-phase system, which avoids the need for strictly anhydrous solvents.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 - 1.2 eq.).
-
Solvent Addition: Add dichloromethane (5-10 mL per mmol of phosphonium salt).
-
Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (2-3 eq.) dropwise.
-
Reaction: Continue to stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times typically range from 1 to 24 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Deprotonation with Potassium tert-Butoxide
This protocol employs a strong, non-nucleophilic base and requires anhydrous conditions.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq.) and anhydrous THF (10-20 mL per mmol of phosphonium salt).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.0 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. The formation of the ylide is often accompanied by a color change.
-
Aldehyde/Ketone Addition: Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: General workflow for the Wittig reaction using alternative bases.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. odinity.com [odinity.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. open.bu.edu [open.bu.edu]
- 7. benchchem.com [benchchem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
managing air and moisture sensitive Wittig reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for successfully managing air and moisture-sensitive Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Wittig reaction and why is it used?
The Wittig reaction is a widely used method in organic synthesis to convert aldehydes or ketones into alkenes.[1][2][3][4] The key advantage of this reaction is that the carbon-carbon double bond is formed in a specific location, which avoids the formation of mixed products that can occur in other elimination reactions like alcohol dehydration.[5]
Q2: Why are some Wittig reactions sensitive to air and moisture?
The sensitivity arises from the key reagent, the phosphorus ylide (or Wittig reagent). Simple, unstabilized ylides are strong bases and are highly reactive.[5] They readily react with water, which protonates the nucleophilic carbon, and can be oxidized by air.[1][5][6] This decomposition deactivates the reagent and prevents the reaction from proceeding. Therefore, these reagents must be prepared and handled under an inert atmosphere, such as dry nitrogen or argon.[1][6]
Q3: What is the difference between a "stabilized" and an "unstabilized" ylide?
The difference lies in the chemical group attached to the nucleophilic carbon of the ylide.
-
Unstabilized Ylides: Have simple alkyl or aryl groups (e.g., -CH₃, -Ph). They are highly reactive, sensitive to air and moisture, and typically react with aldehydes to form Z-alkenes with high selectivity.[3]
-
Stabilized Ylides: Contain an electron-withdrawing group (e.g., -CO₂R, -C(O)R) conjugated with the ylide. This resonance stabilization makes them less reactive and often stable enough to be handled in air, sometimes being commercially available.[1][6][7] They react more slowly, may fail to react with sterically hindered ketones, and predominantly form E-alkenes.[2][3][6]
Q4: How are Wittig reagents typically prepared?
Wittig reagents are most often prepared in a two-step process. First, a phosphonium (B103445) salt is formed via an Sₙ2 reaction between triphenylphosphine (B44618) (PPh₃) and an alkyl halide.[1][4][8] Second, this salt is deprotonated by a strong base to form the ylide, which is often generated in situ (in the reaction flask) and used immediately.[4][7]
Troubleshooting Guide
Q5: My reaction failed or the yield is very low. What went wrong?
Low or no yield is a common issue. A systematic check of reagents and conditions is necessary.
-
Ylide Formation Failure: The most common reason is the degradation of the ylide.
-
Base Quality: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are highly reactive. Ensure they are fresh and have not been degraded by exposure to air or moisture. For instance, using old potassium tert-butoxide (KOtBu) can lead to poor results.[9]
-
Inert Atmosphere: For unstabilized ylides, the reaction must be performed under a strict inert atmosphere. Any exposure to air or water will decompose the ylide.[1][5]
-
Solvent Purity: The solvent (typically THF or diethyl ether) must be anhydrous and free of oxygen.
-
-
Aldehyde/Ketone Issues: The carbonyl compound can be a source of problems.
-
Purity: Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[2][3] Use freshly purified aldehyde for best results.
-
Steric Hindrance: Sterically hindered ketones react very slowly or not at all, especially with less reactive stabilized ylides.[2][3] In these cases, a Horner-Wadsworth-Emmons (HWE) reaction is a common alternative.[2][3]
-
-
Presence of Acidic Protons: If your substrate contains other acidic protons (like a phenol (B47542) -OH or carboxylic acid), the ylide will be quenched by an acid-base reaction instead of attacking the carbonyl.[9] In such cases, a protecting group strategy or using excess base may be required.
Below is a troubleshooting workflow to diagnose a failed reaction.
Q6: How can I control the stereochemistry (E/Z ratio) of the alkene product?
Stereoselectivity is a key feature of the Wittig reaction and can be influenced by several factors.
-
Ylide Structure: This is the primary determinant. Unstabilized ylides give predominantly Z-alkenes, while stabilized ylides yield E-alkenes.[3] Semi-stabilized ylides (e.g., R=aryl) often result in poor selectivity.[3]
-
Salt Effects: The presence of lithium salts (like LiBr or LiI), often formed when using organolithium bases, can have a profound effect on stereochemistry, typically increasing the proportion of the Z-isomer.[2][3] Performing the reaction under "salt-free" conditions (e.g., using bases like NaHMDS or KHMDS) can favor the E-isomer.
-
Solvent: Solvent polarity can influence the transition state and therefore the stereochemical outcome. For stabilized ylides, polar aprotic solvents may favor E-alkene formation, while nonpolar solvents can sometimes increase Z-selectivity.[10][11]
-
Schlosser Modification: For unstabilized ylides, this modification can be used to intentionally generate the E-alkene. It involves treating the intermediate betaine (B1666868) with a second equivalent of strong base at low temperature, followed by a proton source, to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[2][3]
Quantitative Data Summary
The choice of base and solvent significantly impacts reaction outcomes. The following tables summarize these effects on ylide formation and stereoselectivity.
Table 1: Common Bases for Ylide Generation
| Base | Abbreviation | Typical Substrate | Notes |
| n-Butyllithium | n-BuLi | Unstabilized/Semi-stabilized | Very strong base, pyrophoric. Generates lithium salts.[1][4][6] |
| Sodium Hydride | NaH | Unstabilized/Semi-stabilized | Strong, non-pyrophoric base. Slower reaction time.[6][7] |
| Potassium tert-Butoxide | KOtBu | Unstabilized/Semi-stabilized | Strong, non-nucleophilic base.[6][7] |
| Sodium Hexamethyldisilazide | NaHMDS | Unstabilized/Semi-stabilized | Strong, non-nucleophilic. Creates "salt-free" conditions.[6] |
| Sodium Hydroxide | NaOH | Stabilized | A weak base suitable only for stabilized ylides with electron-withdrawing groups.[1][6] |
Table 2: General Effect of Conditions on Stereoselectivity
| Ylide Type | Condition | Predominant Product | Rationale |
| Unstabilized | Standard (Li+ present) | Z-alkene | Kinetically controlled, irreversible formation of cis-oxaphosphetane.[2][3][12] |
| Unstabilized | Salt-Free (e.g., KHMDS base) | Mixture, higher % of E | Lack of lithium cation coordination allows for some reversibility. |
| Unstabilized | Schlosser Modification | E-alkene | Forced equilibration to the thermodynamically favored threo-betaine intermediate.[2][3] |
| Stabilized | Aprotic Solvents | E-alkene | Thermodynamically controlled reaction favors the more stable trans-oxaphosphetane.[3][6] |
Experimental Protocols
Protocol: General Procedure for an Air-Sensitive Wittig Reaction
This protocol outlines the setup for a Wittig reaction using an unstabilized ylide under an inert nitrogen atmosphere via a Schlenk line.
1. Glassware Preparation:
-
All glassware (round-bottom flask, dropping funnel, condenser) and a magnetic stir bar must be thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed moisture.[13]
-
Assemble the glassware while still hot and immediately connect it to a Schlenk line.
2. Establishing Inert Atmosphere:
-
Perform at least three "evacuate-and-refill" cycles.[14] This involves carefully evacuating the air from the assembled apparatus with a vacuum pump and then backfilling it with dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.[14]
3. Ylide Generation (in situ):
-
Add the dry phosphonium salt to the reaction flask under a positive flow of nitrogen.
-
Add anhydrous solvent (e.g., THF) via a dry syringe.
-
Cool the suspension to the required temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base (e.g., n-BuLi in hexanes) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red, orange, or yellow).
-
Stir the mixture for the recommended time (e.g., 30-60 minutes) to ensure complete ylide formation.
4. Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone in anhydrous solvent in a separate dry flask.
-
Transfer the carbonyl solution slowly via syringe or cannula into the flask containing the ylide at the appropriate temperature.
-
Allow the reaction to warm to room temperature and stir overnight, or as specified by the procedure.
5. Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, quench the reaction by carefully adding a proton source (e.g., saturated aqueous NH₄Cl or water).
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
The major byproduct, triphenylphosphine oxide (Ph₃P=O), is often poorly soluble in nonpolar solvents like hexanes or ether and can sometimes be removed by precipitation or filtration.[15]
-
Purify the crude product by flash column chromatography.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. chem.libretexts.org [chem.libretexts.org]
scaling up Wittig reactions: potential problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up Wittig reactions. The following information addresses common problems and offers practical solutions for a seamless transition from laboratory to industrial-scale synthesis.
Troubleshooting Guides
Issue 1: Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct
Q: My large-scale Wittig reaction is complete, but I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. Column chromatography is not a feasible option at this scale. What are my options?
A: The removal of TPPO is the most common challenge when scaling up the Wittig reaction. Fortunately, several chromatography-free methods can be employed, leveraging differences in solubility and reactivity between your product and TPPO.
Solutions:
-
Precipitation/Crystallization: This is often the simplest and most cost-effective method. TPPO is poorly soluble in nonpolar solvents. After the reaction, you can concentrate the reaction mixture and add a nonpolar solvent such as hexane, cyclohexane, or a pentane/ether mixture to precipitate the TPPO, which can then be removed by filtration.[1] The choice of solvent will depend on the solubility of your desired product.
-
Complexation with Metal Salts: TPPO can form insoluble complexes with various metal salts, allowing for its removal by filtration. This method is particularly useful for polar products that may be soluble in the same solvents as TPPO.
-
Zinc Chloride (ZnCl₂): This is a versatile and effective method in a range of polar solvents like ethanol, ethyl acetate (B1210297) (EtOAc), and isopropyl alcohol (iPrOH).[1] The addition of a ZnCl₂ solution leads to the formation of an insoluble ZnCl₂(TPPO)₂ complex.
-
Magnesium Chloride (MgCl₂): This salt is also effective at forming insoluble TPPO adducts, especially in solvents such as toluene (B28343) and ethyl acetate.[1]
-
Calcium Bromide (CaBr₂): For reactions conducted in ethereal solvents like THF, where ZnCl₂ and MgCl₂ may be less effective, anhydrous CaBr₂ has been shown to be highly efficient.[1]
-
Issue 2: Low or Incomplete Reaction Conversion
Q: I have scaled up my Wittig reaction, but I am observing low or incomplete conversion of my starting materials. What are the likely causes and how can I improve the yield?
A: Several factors can contribute to poor reaction performance at a larger scale. A systematic evaluation of your reaction parameters is crucial.
Solutions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical for efficient ylide generation. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.[1] Ensure that the base is of high purity and that the stoichiometry is appropriate to fully deprotonate the phosphonium (B103445) salt.
-
Solvent Quality: Wittig reactions, especially those using strong bases, require strictly anhydrous conditions. Any residual water in the solvent will quench the base and the ylide, leading to lower yields. Ensure your solvents are thoroughly dried before use.
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent ylide decomposition and other side reactions.[1] Conversely, the reaction with the carbonyl compound might require higher temperatures or longer reaction times, especially with sterically hindered substrates.[1] Careful monitoring and control of the reaction temperature are essential.
-
Reagent Purity and Stability: The purity of both the carbonyl compound and the phosphonium salt is crucial. Aldehydes can be prone to oxidation or polymerization, while phosphonium salts should be thoroughly dried.[1] The quality of your starting materials can have a significant impact on the outcome of a large-scale reaction.
Issue 3: Poor Stereoselectivity (E/Z Isomer Ratio)
Q: My scaled-up Wittig reaction is producing an undesirable mixture of E/Z isomers. How can I improve the stereoselectivity of the reaction?
A: The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the ylide and the reaction conditions.
Solutions:
-
Ylide Stability:
-
Non-stabilized Ylides (e.g., with alkyl substituents) generally favor the formation of the (Z)-alkene under kinetic control, especially in salt-free conditions.[1]
-
Stabilized Ylides (e.g., with electron-withdrawing groups like esters or ketones) typically lead to the more thermodynamically stable (E)-alkene.[1]
-
-
Reaction Conditions:
-
Solvent and Additives: The presence of lithium salts can decrease (Z)-selectivity by promoting equilibration of intermediates.[2] Using sodium- or potassium-based bases can enhance (Z)-selectivity with non-stabilized ylides.
-
Schlosser Modification: To favor the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base at low temperature to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[1][3]
-
Issue 4: Managing Reaction Exothermicity and Thermal Safety
Q: I am concerned about the exothermic nature of my Wittig reaction now that I am scaling it up. How can I ensure the reaction is conducted safely and avoid a thermal runaway?
A: While specific calorimetric data for every Wittig reaction is unique, the cleavage of the oxaphosphetane intermediate to form the stable triphenylphosphine oxide is an exothermic and irreversible step.[4] Therefore, careful thermal management is a critical safety consideration during scale-up.
Solutions:
-
Reaction Calorimetry: Before proceeding to a large scale, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat release under your specific process conditions.
-
Controlled Reagent Addition: Do not mix all reagents at once. A semi-batch process, where one of the reagents (often the carbonyl compound or the ylide solution) is added at a controlled rate, is a standard and effective way to manage the heat evolution. The addition rate should be set to ensure that the reactor's cooling system can effectively remove the heat being generated.
-
Efficient Heat Transfer: Ensure that your reactor is equipped with an efficient cooling system and adequate agitation. Good mixing is crucial for uniform temperature distribution and effective heat transfer to the reactor jacket.
-
Emergency Preparedness: Have a clear and tested emergency plan in place. This may include a system for rapid quenching of the reaction with a pre-determined cold, inert solvent or a chemical inhibitor in the event of a cooling failure or an unexpected temperature rise.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to watch out for when scaling up a Wittig reaction?
A1: Besides the formation of TPPO, other common side reactions include:
-
Aldol Condensation: If the ylide is not formed completely or if there is unreacted base, the carbonyl starting material can undergo self-condensation.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can disproportionate.
-
Epoxide Formation: In some cases, particularly with certain ylides, epoxide formation can compete with olefination.
-
Ylide Decomposition: Phosphorus ylides can be unstable, especially at higher temperatures, leading to the formation of various byproducts.
-
Isomerization of the Product: The desired alkene product may isomerize under the reaction conditions, especially if elevated temperatures or residual base are present.
Q2: How can I monitor the progress of my large-scale Wittig reaction?
A2: In-process monitoring is crucial for large-scale reactions. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress, allowing for more precise determination of reaction completion and impurity profiling.
Q3: Is it possible to recycle the triphenylphosphine oxide byproduct?
A3: Yes, there has been significant research into recycling TPPO back to triphenylphosphine, which can improve the atom economy and sustainability of the Wittig reaction.[4] These methods often involve reduction with silanes or other reducing agents. The feasibility of implementing a recycling process will depend on the scale of your synthesis and the available resources.
Q4: Are there alternatives to the Wittig reaction for large-scale olefination?
A4: Yes, several other olefination reactions are used in industry, each with its own advantages and disadvantages. The most common alternative is the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction often provides excellent (E)-selectivity and has the significant advantage that its phosphate (B84403) byproduct is water-soluble, making purification much simpler than for the Wittig reaction.[1]
Data Presentation
Table 1: Efficiency of Triphenylphosphine Oxide (TPPO) Removal by Precipitation with Zinc Chloride (ZnCl₂) in Various Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethanol (EtOH) | < 5% |
| Isopropyl Alcohol (iPrOH) | < 5% |
| Ethyl Acetate (EtOAc) | < 5% |
| Isopropyl Acetate (iPrOAc) | < 5% |
| Tetrahydrofuran (THF) | < 15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | < 15% |
| Methyl Ethyl Ketone (MEK) | < 15% |
| Methanol (MeOH) | > 15% |
| Acetonitrile (MeCN) | > 15% |
| Acetone | > 15% |
| Dichloromethane (DCM) | No precipitate formed |
Data summarized from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 19, 10054–10062.
Experimental Protocols
Protocol 1: General Procedure for the Removal of TPPO by Precipitation with Zinc Chloride
-
Solvent Exchange (if necessary): If the Wittig reaction was performed in a solvent unsuitable for precipitation (e.g., DCM), concentrate the reaction mixture under reduced pressure and redissolve the residue in a suitable polar solvent such as ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a solution of zinc chloride (approximately 1.8 M) in the same polar solvent, warming gently if necessary to aid dissolution.
-
Precipitation: To the solution containing the product and TPPO at room temperature, add the ZnCl₂ solution dropwise with stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filtration: Stir the mixture for a period to ensure complete precipitation, then filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification of the product, if necessary, can be performed by crystallization or other suitable methods.
Visualizations
Caption: Troubleshooting workflow for common Wittig reaction scale-up problems.
Caption: Decision workflow for chromatography-free removal of TPPO.
References
Validation & Comparative
A Comparative Guide to the Synthetic Applications of Acetonyltriphenylphosphonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Acetonyltriphenylphosphonium chloride stands as a versatile and valuable reagent in the synthetic organic chemist's toolbox. Its primary utility lies in the facile construction of carbon-carbon double bonds through the renowned Wittig reaction, providing a reliable route to α,β-unsaturated ketones and esters. This guide offers an objective comparison of this compound's performance against alternative synthetic methods, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for complex molecular synthesis.
I. Synthesis of α,β-Unsaturated Ketones: A Comparative Analysis
The synthesis of α,β-unsaturated ketones (enones) is a fundamental transformation in organic chemistry, as these motifs are key building blocks in numerous natural products and pharmaceutical agents. This compound, by generating a stabilized phosphorus ylide, offers a robust method for the synthesis of enones from aldehydes. Here, we compare its performance with two other prominent methods: the Horner-Wadsworth-Emmons (HWE) reaction and the Aldol (B89426) condensation.
The ylide generated from this compound is stabilized by the adjacent carbonyl group. This stabilization influences the stereochemical outcome of the Wittig reaction, generally favoring the formation of the thermodynamically more stable (E)-alkene.
Data Presentation: Comparison of Synthetic Methods for α,β-Unsaturated Ketones
| Method/Reagent | Aldehyde | Product | Reaction Conditions | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Wittig Reaction (this compound) | Benzaldehyde (B42025) | Chalcone (B49325) | NaOH, H₂O, reflux | High (often >80%) | Predominantly E | [1] |
| 4-Methoxybenzaldehyde | 4-Methoxychalcone | NaOH, H₂O, reflux | ~85% | Predominantly E | [1] | |
| 4-Nitrobenzaldehyde | 4-Nitrochalcone | NaOH, H₂O, reflux | ~90% | Predominantly E | [1] | |
| Horner-Wadsworth-Emmons Reaction | Benzaldehyde | Chalcone | NaH, THF | >90% | >95:5 | [2] |
| Various aldehydes | Various enones | LiCl, DIPEA | 70% | High E-selectivity | [3] | |
| Aldol Condensation (Claisen-Schmidt) | Benzaldehyde | Chalcone | NaOH, EtOH, rt | High (often >90%) | Exclusively E | [4] |
| 4-Chlorobenzaldehyde | 4-Chlorochalcone | NaOH, EtOH/H₂O, rt | ~92% | Exclusively E | [4] |
Key Advantages of this compound in Enone Synthesis:
-
High (E)-Selectivity: As a stabilized ylide, it reliably produces the (E)-isomer of the α,β-unsaturated ketone.[5]
-
Mild Reaction Conditions: The Wittig reaction can often be performed under relatively mild basic conditions, sometimes even in aqueous media, which enhances its functional group tolerance.[1]
-
Broad Substrate Scope: It reacts effectively with a wide range of aromatic and aliphatic aldehydes.
Comparison with Alternatives:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful alternative that also provides excellent (E)-selectivity.[6] A significant advantage of the HWE reaction is the easy removal of the phosphate (B84403) byproduct, which is water-soluble, thus simplifying product purification.[2] In contrast, the triphenylphosphine (B44618) oxide byproduct from the Wittig reaction can sometimes be challenging to separate from the desired product.[5] However, the phosphonate (B1237965) reagents for the HWE reaction often require separate synthesis, whereas this compound is a commercially available salt.
-
Aldol Condensation: The Aldol condensation is a classic and atom-economical method for enone synthesis.[7] For reactions between an aromatic aldehyde and a ketone (Claisen-Schmidt condensation), it provides excellent yields of the (E)-enone.[4] However, crossed aldol reactions between two different carbonyl compounds that can both form enolates can lead to a mixture of products, reducing the overall efficiency and complicating purification. The Wittig reaction with this compound offers greater control in such cases.
II. Experimental Protocols
Protocol 1: Synthesis of Chalcone via Wittig Reaction using this compound
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a suspension of this compound (1.5 mmol) in 5 mL of distilled water in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Add a solution of NaOH to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford the pure (E)-chalcone.[1]
Protocol 2: Synthesis of Chalcone via Claisen-Schmidt Condensation
Materials:
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of acetophenone (e.g., 1.0 mmol) and benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.[4]
III. Application in Heterocyclic Synthesis
While the primary application of this compound is in olefination reactions, it has also been utilized in the synthesis of fused heterocyclic systems. Its ability to introduce a three-carbon unit makes it a potential partner in cycloaddition and cyclocondensation reactions. However, it is important to note that this application is less documented compared to its role in enone synthesis.
One notable example involves the cyclocondensation with N-substituted thiosemicarbazides to form phospha-1,2,4-triazepin-3-(2H)thiones. This transformation highlights the potential of this compound in constructing novel heterocyclic scaffolds.
IV. Visualizing Reaction Pathways and Workflows
Wittig Reaction Mechanism for Enone Synthesis
Caption: Mechanism of the Wittig reaction for α,β-unsaturated ketone synthesis.
Experimental Workflow for Chalcone Synthesis
Caption: Comparative workflow for chalcone synthesis via Wittig and Aldol reactions.
V. Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of (E)-α,β-unsaturated ketones via the Wittig reaction. It offers a reliable and versatile alternative to other methods like the Horner-Wadsworth-Emmons reaction and Aldol condensation, particularly when high stereoselectivity and controlled reactivity are paramount. While the HWE reaction provides advantages in terms of byproduct removal, the ready availability and proven efficacy of this compound ensure its continued importance in synthetic organic chemistry. Its application in heterocyclic synthesis, although less common, presents an area for further exploration and development of novel synthetic methodologies. This guide provides the necessary comparative data and protocols to enable informed decisions in the planning and execution of synthetic routes targeting complex molecular architectures.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. jetir.org [jetir.org]
- 5. delval.edu [delval.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Acetonyltriphenylphosphonium Chloride in Organic Synthesis: A Comparative Guide to its Limitations and Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Acetonyltriphenylphosphonium chloride, a stabilized Wittig reagent, is a widely utilized tool for the formation of α,β-unsaturated ketones. However, its inherent limitations in reactivity and stereoselectivity necessitate a thorough understanding of its performance in comparison to alternative methods. This guide provides an objective comparison of this compound with the Horner-Wadsworth-Emmons (HWE) reaction, supported by experimental data, detailed protocols, and mechanistic insights.
Core Limitations of this compound
This compound, as a stabilized phosphonium (B103445) ylide, exhibits several key limitations in the Wittig reaction:
-
Reduced Reactivity: The electron-withdrawing acetyl group stabilizes the ylide, rendering it less nucleophilic and therefore less reactive than unstabilized ylides. This diminished reactivity is particularly problematic when reacting with sterically hindered ketones, often resulting in low to no yield.[1]
-
Predominant (E)-Alkene Formation: The thermodynamic stability of the intermediates in the Wittig reaction with stabilized ylides leads to the preferential formation of the (E)-alkene.[2][3] While this can be advantageous when the (E)-isomer is the desired product, it severely limits the synthesis of (Z)-α,β-unsaturated ketones.
-
Byproduct Removal Challenges: A significant practical drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct.[4] Its physical properties often make it difficult to separate from the desired product, frequently necessitating chromatographic purification, which can be time-consuming and costly, especially on a larger scale.[4]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, has emerged as a powerful alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters and ketones, particularly when (E)-selectivity is desired. The key advantages of the HWE reaction include:
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for successful reactions with a broader range of aldehydes and ketones, including those that are sterically demanding.[5][6]
-
Excellent (E)-Selectivity: The HWE reaction is renowned for its high stereoselectivity in favor of the (E)-alkene.[5][7]
-
Facile Byproduct Removal: The phosphate (B84403) byproduct of the HWE reaction is a water-soluble salt, which can be easily removed from the reaction mixture by a simple aqueous workup.[4][5][6] This significantly simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide.
Quantitative Performance Comparison
The following table summarizes the comparative performance of this compound (Wittig reagent) and Triethyl phosphonoacetate (HWE reagent) in the olefination of various carbonyl compounds.
| Carbonyl Substrate | Reagent | Reaction | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde (B42025) | This compound | Wittig | Benzylideneacetone | ~70-85 | Predominantly E | General Literature |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | Ethyl cinnamate | >90 | >95:5 | [8] |
| Cyclohexanone | This compound | Wittig | Cyclohexylideneacetone | Moderate | Predominantly E | General Literature |
| Cyclohexanone | Triethyl phosphonoacetate | HWE | Ethyl cyclohexylideneacetate | High | Predominantly E | [5] |
| Acetophenone | This compound | Wittig | 1,3-Diphenylbut-2-en-1-one | Low to Moderate | Predominantly E | General Literature |
| Acetophenone | Triethyl phosphonoacetate | HWE | Ethyl 3-phenylbut-2-enoate | Good | Predominantly E | [5] |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the reaction of benzaldehyde with both this compound and Triethyl phosphonoacetate are presented below.
Protocol 1: Wittig Reaction with this compound
Synthesis of (E)-4-Phenylbut-3-en-2-one
-
Materials:
-
This compound (1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add a solution of sodium hydroxide and stir at room temperature for 1 hour to generate the ylide.
-
Cool the reaction mixture to 0 °C and add benzaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the product from triphenylphosphine oxide.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl Phosphonoacetate
Synthesis of Ethyl (E)-cinnamate
-
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.[8]
-
Visualizing the Reaction Pathways
The fundamental differences in the reagents and byproducts of the Wittig and HWE reactions can be visualized in the following workflow diagrams.
Caption: Comparative workflow of Wittig vs. HWE reactions.
Caption: Simplified mechanistic pathways of Wittig and HWE reactions.
Conclusion
While this compound remains a useful reagent for the synthesis of certain (E)-α,β-unsaturated ketones, its limitations, particularly in terms of reactivity with hindered substrates and the challenge of byproduct removal, are significant. The Horner-Wadsworth-Emmons reaction offers a more robust and often more efficient alternative, providing higher yields, excellent (E)-selectivity, and a considerably simpler purification process. For researchers aiming for efficient and scalable syntheses of (E)-alkenes, the HWE reaction should be considered the preferred method over the Wittig reaction employing stabilized ylides like this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. youtube.com [youtube.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis for Product Formation Confirmation
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized product is a critical step in the journey from discovery to application. Spectroscopic techniques are indispensable tools in this process, offering detailed insights into the molecular structure and composition of reaction mixtures.[1] The choice of the right analytical method is crucial for verifying the formation of the desired product and ensuring its purity and identity.[2] This guide provides an objective comparison of the most commonly employed spectroscopic methods for product confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Supported by experimental data and detailed protocols, this guide will aid in selecting the most appropriate technique for your specific analytical needs.[2]
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic method offers distinct advantages and limitations regarding sensitivity, the structural information it provides, and the required experimental setup.[2] The selection of a technique is often guided by the specific properties of the molecules involved and the information required. For definitive structural elucidation, a combination of these techniques is often employed to provide orthogonal evidence.[2]
| Spectroscopic Method | Key Indicator of Reaction Success | Typical Signal/Change | Sensitivity | Sample Requirements | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Appearance of new signals and/or disappearance of reactant signals.[2] | Appearance of a new, characteristic proton signal (e.g., a singlet for a triazole proton between 7.5-8.8 ppm) and disappearance of reactant signals (e.g., alkyne proton).[2] | Moderate | ~10 mg dissolved in a deuterated solvent.[3] | Provides detailed information about molecular structure, connectivity, and stereochemistry.[4] Allows for quantification of components in a mixture.[5] | Can have complex spectra for large molecules or mixtures; requires more sample than MS.[6] |
| Mass Spectrometry (MS) | Detection of the product's molecular ion peak at the expected mass-to-charge (m/z) ratio. | A peak corresponding to the calculated molecular weight of the product. Isotopic patterns can confirm the presence of specific elements like Cl or Br.[7] | High | Micrograms to nanograms; can be analyzed directly or via LC-MS.[2] | High sensitivity and accuracy in determining molecular weight.[8] Essential for drug metabolism and pharmacokinetic studies.[9] | Provides limited information on the specific arrangement of atoms (isomer differentiation can be difficult). Ion suppression can be an issue in complex mixtures.[10] |
| FTIR Spectroscopy | Disappearance of reactant functional group bands and appearance of product functional group bands. | Disappearance of the azide (B81097) stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹) and appearance of new bands characteristic of the product's functional groups. | Low to Moderate | Milligrams; can be solid (KBr pellet, ATR), liquid (thin film), or gas.[11][12] | Fast, non-destructive, and excellent for identifying the presence or absence of specific functional groups.[13][14] | Spectra can be complex with overlapping peaks.[4] Less sensitive than other methods and may be affected by water absorption.[4] |
| UV-Vis Spectroscopy | Change in absorbance at a specific wavelength over time, corresponding to the consumption of a reactant or formation of a product.[15] | An increase or decrease in the absorbance maximum (λmax) corresponding to a chromophore in the product or reactant.[16] | High (for chromophores) | Micromolar concentrations in a UV-transparent solvent.[4] | Excellent for real-time monitoring of reaction kinetics and quantifying concentrations of UV-active species.[15][17] Relatively inexpensive and easy to implement.[18] | Only applicable to molecules with chromophores that absorb in the UV-Vis range.[4] Provides limited structural information. |
Experimental Workflows and Protocols
A systematic workflow is essential for accurate product confirmation. The following diagram illustrates a general workflow, followed by detailed protocols for each major spectroscopic technique.
Caption: General workflow for confirming product formation using multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule, making it a gold standard for structural elucidation.[5][19]
Experimental Protocol:
-
Sample Preparation :
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[5]
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]
-
Integrate the peaks to determine the relative ratios of protons.
-
Assign peaks to specific protons in the expected product structure and compare the spectrum to that of the starting materials to confirm the disappearance of reactant signals and the appearance of new product signals.[20]
-
Caption: Workflow for NMR spectroscopy analysis.
Mass Spectrometry (MS)
MS is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight.[10] It is crucial in drug discovery and development.[9]
Experimental Protocol:
-
Sample Preparation :
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as needed depending on the instrument's sensitivity. For MALDI-TOF analysis, the sample is mixed with a matrix solution.[8]
-
-
Data Acquisition :
-
Data Analysis :
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) in the spectrum.
-
Compare the observed m/z value with the calculated molecular weight of the desired product to confirm its formation.[7]
-
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[21][22] It is a valuable tool for quickly assessing changes in chemical bonding during a reaction.[11]
Experimental Protocol:
-
Sample Preparation (choose one):
-
KBr Pellet (Solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[12]
-
Thin Film (Liquids) : Place a small drop of the liquid sample between two KBr or NaCl plates.[23]
-
Attenuated Total Reflectance (ATR) : Place the solid or liquid sample directly on the ATR crystal and apply pressure to ensure good contact.[12]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum. The instrument automatically subtracts the background.[2]
-
-
Data Analysis :
-
Identify characteristic absorption bands corresponding to the functional groups in the reactants and the expected product.
-
Confirm product formation by observing the disappearance of key reactant bands (e.g., azide N≡N stretch at ~2100 cm⁻¹) and the appearance of new product bands.[21]
-
Caption: Workflow for FTIR spectroscopy analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[24] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, making it an excellent technique for monitoring reaction progress and determining reaction kinetics.[18][25]
Experimental Protocol:
-
Sample Preparation :
-
Dissolve the sample in a solvent that does not absorb in the wavelength range of interest (e.g., water, ethanol, hexane).
-
Prepare a "blank" solution containing only the solvent to calibrate the spectrophotometer.[26]
-
-
Data Acquisition :
-
Place the blank cuvette in the spectrophotometer and zero the instrument.
-
Replace the blank with the sample cuvette.
-
To monitor a reaction, add the final reagent to the cuvette to initiate the reaction and immediately begin measuring the absorbance at a fixed wavelength (the λmax of a reactant or product) over time.[16]
-
-
Data Analysis :
Caption: Workflow for UV-Vis spectroscopy kinetic analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. labindia-analytical.com [labindia-analytical.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. azom.com [azom.com]
- 14. richmondscientific.com [richmondscientific.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 19. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. rtilab.com [rtilab.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. eng.uc.edu [eng.uc.edu]
- 24. UV/VIS Spectroscopy Applications in Chemistry - Avantes [avantes.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. agilent.com [agilent.com]
A Researcher's Guide to Validating the Purity of Synthesized Acetonyltriphenylphosphonium Chloride
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of Acetonyltriphenylphosphonium chloride, a widely used Wittig reagent. We present a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), Melting Point Analysis, and Argentometric Titration, complete with detailed experimental protocols and illustrative data.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity determination depends on a variety of factors including the required accuracy, the nature of potential impurities, and the available instrumentation. Below is a summary of the most common methods for assessing the purity of this compound.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Range (%) |
| HPLC | Differential partitioning of the analyte and impurities between a stationary and mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity and resolution, can separate closely related impurities. | Requires a reference standard for accurate quantification, method development can be time-consuming. | >98 |
| qNMR | The signal intensity of a nucleus is directly proportional to the molar concentration of the compound. | Absolute quantitative purity without the need for a specific reference standard of the analyte. | Non-destructive, provides structural information, highly accurate. | Lower sensitivity than HPLC, requires a certified internal standard, may not detect non-protonated impurities in ¹H qNMR. | >95 |
| Melting Point | The temperature range over which a solid substance melts. | Qualitative indication of purity. | Rapid, inexpensive, and simple. | A sharp melting point is only an indicator of high purity; it is not quantitative. A depressed and broad melting range indicates the presence of impurities. | N/A |
| Argentometric Titration | Titration of the chloride ion with a standardized solution of silver nitrate (B79036). | Quantitative determination of the chloride salt content. | Well-established, accurate, and does not require sophisticated instrumentation. | Only determines the chloride content, not the purity of the organic cation. Insensitive to organic impurities that do not contain chloride. | N/A |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound purity and the separation of common impurities such as triphenylphosphine (B44618) oxide (TPPO) and unreacted triphenylphosphine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
This compound reference standard (of known purity)
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient could start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound and any impurities by comparing the peak areas to the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy) to allow for full relaxation of the nuclei.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons of the acetonyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Melting Point Analysis
This is a simple and rapid method to get a preliminary indication of purity. Pure crystalline compounds have a sharp melting point, while impurities will typically cause a depression and broadening of the melting range.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry synthesized this compound into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This is the melting range.
-
Comparison: Compare the observed melting range to the literature value for pure this compound (typically around 241-245 °C). A broad range (more than 2 °C) or a depressed range suggests the presence of impurities.
Argentometric Titration for Chloride Content
This classical titration method determines the amount of chloride present in the sample, which can be used to infer the purity of the salt form of the compound.
Instrumentation:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
Sample of synthesized this compound
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound (e.g., 0.5 g) and dissolve it in deionized water (e.g., 100 mL) in an Erlenmeyer flask.
-
Titration:
-
Add a few drops of the potassium chromate indicator to the sample solution.
-
Titrate the solution with the standardized silver nitrate solution while continuously stirring.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown due to the formation of silver chromate.
-
-
Calculation: Calculate the percentage of chloride in the sample and, from this, the purity of the this compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Caption: Comparison of impurity detection by different analytical methods.
A Comparative Guide: Acetonyltriphenylphosphonium Chloride vs. Horner-Wadsworth-Emmons Reagents for α,β-Unsaturated Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Olefination Strategies
The synthesis of α,β-unsaturated ketones is a cornerstone of organic chemistry, providing key intermediates for a vast array of pharmaceuticals and complex molecules. Two of the most powerful methods for achieving this transformation are the Wittig reaction, utilizing phosphonium (B103445) ylides like acetonyltriphenylphosphonium chloride, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. This guide provides a detailed, data-driven comparison of these two methodologies to aid in the selection of the optimal synthetic route.
Executive Summary
The choice between the Wittig and HWE reactions for the synthesis of α,β-unsaturated ketones hinges on a trade-off between reaction conditions, ease of purification, and stereochemical control. The Horner-Wadsworth-Emmons reaction is generally favored for its superior (E)-selectivity and the straightforward removal of its water-soluble phosphate (B84403) byproduct.[1][2] In contrast, the Wittig reaction, while a classic and versatile method, often presents challenges in the removal of the triphenylphosphine (B44618) oxide byproduct and can offer less predictable stereoselectivity with stabilized ylides.
Performance Comparison: this compound vs. β-Ketophosphonates (HWE)
The following tables summarize the typical performance of each reagent in the synthesis of α,β-unsaturated ketones, based on established chemical principles and experimental observations.
| Feature | This compound (Wittig) | Horner-Wadsworth-Emmons (HWE) Reagent (e.g., Diethyl (2-oxopropyl)phosphonate) |
| Reagent Type | Phosphonium Salt (precursor to a stabilized ylide) | β-Ketophosphonate Ester |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkyl phosphate salt (typically water-soluble and easily removed by extraction)[1] |
| Typical Stereoselectivity | Predominantly (E)-alkene with stabilized ylides, but can be influenced by reaction conditions and substrate.[3][4] | Highly (E)-selective, often with E/Z ratios exceeding 95:5.[2][5] |
| Reactivity | Ylide is less nucleophilic than the corresponding phosphonate carbanion. | Phosphonate carbanion is more nucleophilic and can react with a wider range of aldehydes and ketones, including sterically hindered ones.[5] |
| Reaction Conditions | Often requires a strong base (e.g., n-BuLi, NaH, NaOMe) to generate the ylide.[6] | Can be performed with a variety of bases, including milder options like LiCl/DBU for base-sensitive substrates.[5] |
Table 1: General Comparison of Wittig and HWE Reagents for α,β-Unsaturated Ketone Synthesis.
| Aldehyde | Reagent | Reaction | Typical Yield (%) | Typical E:Z Ratio |
| Benzaldehyde | This compound | Wittig | 70-85 | >90:10 (E favored) |
| Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | HWE | 85-95 | >98:2 (E favored) |
| Aliphatic Aldehyde | This compound | Wittig | 60-80 | Variable, generally E favored |
| Aliphatic Aldehyde | Diethyl (2-oxopropyl)phosphonate | HWE | 80-95 | Highly E-selective |
Table 2: Representative Yields and Stereoselectivities for the Synthesis of α,β-Unsaturated Ketones. (Note: Yields and ratios are estimates based on typical outcomes and can vary with specific substrates and conditions).
Reaction Mechanisms and Workflow
The fundamental difference between the two reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent intermediates.
References
A Comparative Guide to Bases in the Wittig Reaction for Olefin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for the synthesis of alkenes from aldehydes and ketones. A critical, yet often nuanced, component of this reaction is the choice of base used to deprotonate the phosphonium (B103445) salt and generate the reactive ylide. The selection of the base profoundly impacts not only the reaction's efficiency but also its stereochemical outcome, dictating the ratio of E to Z isomers in the final product. This guide provides a comparative analysis of commonly employed bases in the Wittig reaction, supported by experimental data to aid in the strategic selection of the most suitable base for a given synthetic challenge.
The Role of the Base and Ylide Stability
The primary function of the base in the Wittig reaction is to abstract a proton from the α-carbon of the phosphonium salt, thereby forming the phosphorus ylide. The strength of the base required is intrinsically linked to the acidity of this proton, which is determined by the substituents on the α-carbon. This leads to the classification of ylides into three main categories, each demanding a different class of base and yielding distinct stereochemical outcomes.
-
Non-stabilized Ylides: These ylides bear simple alkyl or aryl groups on the α-carbon. The corresponding phosphonium salts are less acidic and thus require very strong bases for deprotonation. Reactions involving non-stabilized ylides are typically kinetically controlled and predominantly yield the (Z)-alkene.[1]
-
Stabilized Ylides: When the α-carbon is attached to an electron-withdrawing group (e.g., ester, ketone, nitrile), the resulting ylide is stabilized by resonance. The increased acidity of the phosphonium salt allows for the use of weaker bases. These reactions are generally under thermodynamic control, leading to the formation of the more stable (E)-alkene.[1]
-
Semi-stabilized Ylides: With an aryl or vinyl substituent on the α-carbon, these ylides exhibit intermediate stability and reactivity. The stereoselectivity of reactions with semi-stabilized ylides is often less pronounced and can be highly sensitive to the reaction conditions, including the choice of base and solvent.
dot
Caption: Relationship between ylide stability, required base strength, and stereochemical outcome.
Comparative Performance of Common Bases
The selection of a base is a critical parameter that can be tuned to optimize both the yield and stereoselectivity of the Wittig reaction. Below is a summary of the performance of several widely used bases.
Data Presentation: Synthesis of Stilbene (B7821643) Derivatives
The following tables provide a comparative overview of the performance of different bases in the synthesis of stilbene and its derivatives from benzaldehyde (B42025) and the corresponding benzyltriphenylphosphonium (B107652) salt. It is important to note that direct comparison is challenging as reaction conditions such as solvent and temperature can vary between studies.
Table 1: Reaction of Benzyltriphenylphosphonium Chloride with Benzaldehyde
| Base | Solvent | Temperature | Yield (%) | E:Z Ratio | Reference |
| 50% NaOH | CH₂Cl₂/H₂O | Room Temp. | High (qualitative) | Predominantly E | [2] |
| LiOH | Isopropyl Alcohol | Reflux | 95 | 55:45 | [3] |
| K₂CO₃ | Dichloromethane (B109758) | Reflux | ~70 (calculated) | - | [4] |
Table 2: Reaction of Methyltriphenylphosphonium Bromide with Substituted Benzaldehydes using DBU
| Aldehyde | Solvent | Yield of Styrene Derivative (%) | Reference |
| Benzaldehyde | Toluene | 81 | [5] |
| 4-Chlorobenzaldehyde | Dichloromethane | 82 | [5] |
| 4-Methylbenzaldehyde | Dichloromethane | 77 | [5] |
| 4-Methoxybenzaldehyde | Dichloromethane | 75 | [5] |
In-depth Look at Common Bases
-
n-Butyllithium (n-BuLi): A very strong organolithium base, n-BuLi is highly effective for the deprotonation of non-stabilized and semi-stabilized phosphonium salts.[2] Its use requires anhydrous and inert conditions due to its pyrophoric nature. The presence of lithium cations can sometimes decrease the (Z)-selectivity in reactions with non-stabilized ylides.[6]
-
Sodium Hydride (NaH): A strong, non-nucleophilic hydride base, NaH is a safer alternative to n-BuLi. It is typically used as a dispersion in mineral oil, which must be washed away before use. NaH is effective for generating non-stabilized and semi-stabilized ylides.
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered alkoxide base, KOtBu is a versatile and powerful non-nucleophilic base suitable for generating a wide range of ylides. It is often used in situations where organometallic bases might cause side reactions.
-
Sodium Amide (NaNH₂): Another very strong base, NaNH₂ is effective for the deprotonation of less acidic phosphonium salts.[7] Like n-BuLi, it requires anhydrous conditions as it reacts violently with water.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic amidine base, DBU has emerged as a milder alternative for the generation of certain ylides, particularly for the synthesis of styrenes from methyl- and benzyltriphenylphosphonium salts.[5] It offers the advantage of being less sensitive to moisture compared to organometallic bases and hydrides.
-
Alkali Hydroxides (e.g., NaOH, LiOH) and Carbonates (e.g., K₂CO₃): These weaker bases are generally only effective for the deprotonation of stabilized phosphonium salts, where the α-proton is significantly more acidic.[3][4][8] They are often used in two-phase systems or in protic solvents.
Experimental Protocols
General Procedure for Wittig Reaction using a Strong Base (e.g., n-BuLi)
dot
Caption: General workflow for a Wittig reaction using a strong base.
Materials:
-
Phosphonium salt (1.0 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-BuLi in hexanes, 1.05 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (N₂ or Ar) in a flame-dried flask.
-
The suspension is cooled to an appropriate temperature (typically 0 °C or -78 °C).
-
The strong base is added dropwise via syringe. The formation of the ylide is often indicated by a distinct color change.
-
The mixture is stirred at this temperature for 30-60 minutes to ensure complete ylide formation.
-
A solution of the aldehyde or ketone in the same anhydrous solvent is then added dropwise to the ylide solution at the low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by the slow addition of a suitable quenching agent.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Procedure for Wittig Reaction using DBU with Benzyltriphenylphosphonium Bromide
Materials:
-
Benzyltriphenylphosphonium bromide (1.2 equiv)
-
DBU (1.5 equiv)
-
Benzaldehyde (1.0 equiv)
-
Dichloromethane or Toluene (anhydrous)
Procedure:
-
To a refluxing solution of benzyltriphenylphosphonium bromide in dichloromethane or toluene, DBU is added.[5]
-
The mixture is refluxed for 30 minutes.
-
A solution of benzaldehyde in the same solvent is then added to the reaction mixture.
-
The reaction is monitored by TLC until completion.
-
Upon completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated.
-
The product can be purified by column chromatography.
Conclusion
The choice of base is a pivotal decision in the planning and execution of a Wittig reaction. For non-stabilized ylides, strong bases such as n-BuLi, NaH, and KOtBu are necessary to achieve efficient deprotonation, generally leading to (Z)-alkenes. For stabilized ylides, weaker bases like NaOH or K₂CO₃ suffice, and the thermodynamically favored (E)-alkene is the major product. Milder bases like DBU are also proving to be effective in certain contexts, offering a more user-friendly alternative. A thorough understanding of the interplay between ylide stability and base strength, as guided by the experimental data presented, will empower researchers to navigate the complexities of the Wittig reaction and achieve their desired synthetic outcomes with greater precision and control.
References
- 1. researchgate.net [researchgate.net]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chegg.com [chegg.com]
- 8. Wittig Reaction [organic-chemistry.org]
Assessing the Stereochemical Outcome of Reactions with Acetonyltriphenylphosphonium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds. The stereochemical outcome of this reaction is of paramount importance, particularly in the synthesis of complex molecules such as pharmaceuticals, where the biological activity is often dictated by the specific geometry of the olefin. This guide provides a comprehensive comparison of the stereochemical outcomes of Wittig reactions employing Acetonyltriphenylphosphonium chloride, a commercially available and widely used stabilized phosphonium (B103445) ylide.
Understanding the Stereoselectivity of Stabilized Ylides
This compound, upon deprotonation, forms a stabilized ylide, (2-oxopropylidene)triphenylphosphorane. The presence of the acetyl group allows for delocalization of the negative charge on the α-carbon through resonance, which imparts significant stability to the ylide. This stability is a key determinant of the stereochemical course of the Wittig reaction.
In general, Wittig reactions involving stabilized ylides, such as the one derived from this compound, predominantly yield the thermodynamically more stable (E)-alkene .[1][2][3] This high E-selectivity is attributed to the reversibility of the initial steps of the reaction mechanism under typical reaction conditions. The formation of the oxaphosphetane intermediate can proceed through diastereomeric transition states, leading to syn and anti intermediates. Due to the reversibility, an equilibrium is established that favors the more stable anti-oxaphosphetane, which subsequently decomposes to furnish the (E)-alkene.[4]
Several factors can influence the E/Z selectivity of the Wittig reaction with stabilized ylides:
-
Nature of the Aldehyde: The structure of the aldehyde, particularly the steric bulk of the substituent, can impact the E/Z ratio. Aromatic aldehydes generally exhibit high E-selectivity.
-
Reaction Conditions: The choice of base, solvent, and the presence or absence of lithium salts can significantly affect the stereochemical outcome.[2] Salt-free conditions are generally preferred for high E-selectivity with stabilized ylides.
-
Ylide Structure: While this guide focuses on the acetonyl-substituted ylide, it is important to note that modifications to the phosphine (B1218219) or the stabilizing group can alter the stereoselectivity.
Comparative Data on Stereochemical Outcomes
While specific quantitative data for the Wittig reaction of this compound with a wide range of aldehydes is not extensively consolidated in a single source, the general trend of high E-selectivity for stabilized ylides is well-established. The following table summarizes the expected and reported stereochemical outcomes for reactions with representative aldehydes.
| Aldehyde | Phosphonium Ylide | Product (α,β-Unsaturated Ketone) | Predominant Isomer | Reported E/Z Ratio | Reference(s) |
| Benzaldehyde (B42025) | (2-oxopropylidene)triphenylphosphorane | 4-Phenylbut-3-en-2-one | E | >95:5 | [1][2] |
| 4-Chlorobenzaldehyde | (2-oxopropylidene)triphenylphosphorane | 4-(4-Chlorophenyl)but-3-en-2-one | E | High E-selectivity | [4] |
| 4-Methoxybenzaldehyde | (2-oxopropylidene)triphenylphosphorane | 4-(4-Methoxyphenyl)but-3-en-2-one | E | High E-selectivity | General |
| Propanal | (2-oxopropylidene)triphenylphosphorane | Hex-4-en-2-one | E | Moderate to High E | [2] |
| Isobutyraldehyde | (2-oxopropylidene)triphenylphosphorane | 5-Methylhex-3-en-2-one | E | Moderate to High E | General |
Note: The E/Z ratios are highly dependent on the specific reaction conditions. The values presented are indicative of the general trend observed for stabilized ylides.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for the Wittig reaction using this compound.
Protocol 1: Wittig Reaction with Benzaldehyde (General Procedure)
Materials:
-
This compound
-
Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Benzaldehyde
-
Standard laboratory glassware and workup reagents
Procedure:
-
A suspension of this compound (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) or sodium methoxide (1.1 equivalents) is added portion-wise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, during which the characteristic orange-red color of the ylide should develop.
-
The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-phenylbut-3-en-2-one. The E/Z ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: Solvent-Free Wittig Reaction
A greener alternative to the traditional Wittig reaction can be performed under solvent-free conditions.
Materials:
-
This compound
-
An aldehyde (e.g., 4-chlorobenzaldehyde)
-
Potassium carbonate (K₂CO₃) or another suitable solid base
-
Mortar and pestle or a ball mill
Procedure:
-
This compound (1.2 equivalents), the aldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents) are placed in a mortar.
-
The solids are ground together with a pestle for 15-30 minutes at room temperature. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) to extract the product.
-
The solid triphenylphosphine (B44618) oxide and excess base are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows involved in the Wittig reaction with this compound.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Caption: General experimental workflow for the Wittig reaction.
Conclusion
This compound is a reliable reagent for the synthesis of α,β-unsaturated ketones via the Wittig reaction. As a stabilized ylide, it consistently delivers the (E)-isomer as the major product, offering a high degree of stereocontrol. The E-selectivity can be further optimized by careful selection of reaction conditions, particularly by employing salt-free protocols. For researchers in drug development and other areas of chemical synthesis, understanding the factors that govern the stereochemical outcome of this reaction is critical for the efficient and predictable construction of target molecules with the desired geometry. The provided protocols and mechanistic insights serve as a valuable guide for the practical application of this compound in organic synthesis.
References
The Wittig Reaction vs. The Horner-Wadsworth-Emmons Reaction: A Cost-Benefit Analysis for Ketone Olefination
For researchers, scientists, and drug development professionals, the efficient synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The Wittig reaction, utilizing phosphonium (B103445) ylides such as Acetonyltriphenylphosphonium chloride, has long been a staple for converting ketones and aldehydes into alkenes. However, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful alternative, offering distinct advantages in terms of reactivity, stereoselectivity, and ease of purification. This guide provides a comprehensive cost-benefit analysis of using this compound in the Wittig reaction versus employing phosphonate (B1237965) esters in the HWE reaction for the synthesis of α,β-unsaturated ketones.
At a Glance: Wittig vs. HWE for Ketone Olefination
| Feature | Wittig Reaction (using this compound) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide (from this compound) | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine (B44618) oxide (TPPO) | Water-soluble phosphate (B84403) ester |
| Purification | Often requires chromatography to remove TPPO.[1][2][3][4][5] | Simple aqueous work-up is usually sufficient.[6] |
| Stereoselectivity | Generally favors Z-alkenes with non-stabilized ylides. Stabilized ylides can favor E-alkenes.[7][8] | Predominantly forms the thermodynamically more stable E-alkene.[9][10] |
| Reactivity | Stabilized ylides can be less reactive, especially with hindered ketones.[11] | Phosphonate carbanions are generally more nucleophilic and can react with a wider range of ketones.[12] |
Cost Comparison of Reagents
A critical factor in selecting a synthetic route is the cost of the necessary reagents. The following table provides an approximate cost comparison for the key components of both the Wittig and HWE reactions. Prices are based on currently available data from various suppliers and are subject to change.
| Reagent | Typical Reaction | Approximate Cost (USD) |
| This compound | Wittig | $50 - $130 / 25g |
| Triethyl phosphonoacetate | HWE | $30 - $65 / 100g[2][13][14] |
| Diethyl (cyanomethyl)phosphonate | HWE | $22 - $61 / 25g[4][15][16] |
| Sodium Hydride (60% in mineral oil) | Base for HWE | $88 - $254 / 250g[7][17] |
| Potassium tert-butoxide | Base for Wittig/HWE | $15 - $70 / 100g[1][3][18] |
Performance and Yield: A Comparative Overview
Wittig Reaction with this compound:
-
Advantages: A well-established and reliable method for olefination.[7][8][11]
-
Disadvantages: The primary drawback is the formation of triphenylphosphine oxide (TPPO) as a byproduct. TPPO is often difficult to remove from the reaction mixture and typically requires chromatographic purification, which adds time and cost to the overall process.[1][2][3][4][5] For stabilized ylides like the one derived from this compound, reactivity with sterically hindered ketones can be low, leading to poor yields.[11]
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Advantages: The major advantage of the HWE reaction is that the phosphate byproduct is water-soluble and can be easily removed by a simple aqueous extraction, often eliminating the need for column chromatography.[6][10] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding stabilized Wittig ylides, leading to better reactivity with a broader range of ketones.[12] The HWE reaction typically shows high stereoselectivity for the formation of the E-alkene.[9][10]
-
Disadvantages: While highly E-selective, achieving high Z-selectivity can be more challenging compared to the Wittig reaction with unstabilized ylides.
The following table presents representative yields for olefination reactions of ketones using both methods, compiled from various sources.
| Ketone Substrate | Reagent | Reaction | Yield (%) | Stereoselectivity |
| Cyclohexanone | Triethyl phosphonoacetate / NaH | HWE | 67-77% | Not Specified |
| Acetophenone | (Carbethoxymethylene)triphenylphosphorane / aq. NaOH | Wittig | Moderate to High | Not Specified[19] |
| Various Aldehydes | Triethyl phosphonoacetate / DBU / K₂CO₃ | HWE | Good to High | Highly E-selective[9] |
Experimental Protocols
Wittig Reaction with this compound
This protocol is a general representation of a Wittig reaction using a stabilized ylide.
Materials:
-
This compound
-
Ketone (e.g., Acetophenone)
-
Base (e.g., Sodium hydroxide, Potassium tert-butoxide)
-
Solvent (e.g., Dichloromethane, THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend this compound in the chosen solvent.
-
Add the base portion-wise at room temperature or 0 °C and stir the mixture until the ylide is formed (often indicated by a color change).
-
Add the ketone dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide.[20][21]
Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate
This protocol is a representative example of an HWE reaction.[13][15]
Materials:
-
Triethyl phosphonoacetate
-
Ketone (e.g., Cyclohexanone)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to create a suspension and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the ketone in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.[13][15]
Visualizing the Synthetic Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Conclusion
The choice between the Wittig reaction with this compound and the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated ketones depends on a careful consideration of several factors.
Choose the Wittig Reaction with this compound when:
-
A specific stereochemical outcome (potentially Z-isomer with other ylides) is desired and can be achieved.
-
The cost of the phosphonium salt is not a primary concern.
-
Chromatographic purification is an acceptable step in the synthetic sequence.
Choose the Horner-Wadsworth-Emmons Reaction when:
-
Ease of purification and avoidance of chromatography are high priorities.[1][2][3][4][5][6]
-
The ketone substrate may be sterically hindered or less reactive.[11][12]
-
Overall process time and cost are critical, as the simpler work-up can lead to significant savings.
For many applications in drug development and large-scale synthesis, the Horner-Wadsworth-Emmons reaction presents a more favorable cost-benefit profile due to its operational simplicity, the high reactivity of the phosphonate carbanions, and, most significantly, the straightforward removal of its water-soluble byproduct. This often translates to higher overall efficiency and lower processing costs.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. benchchem.com [benchchem.com]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. d.web.umkc.edu [d.web.umkc.edu]
- 21. sciepub.com [sciepub.com]
A Comparative Guide to Alternative Methods for the Synthesis of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of several alternative methods for the synthesis of α,β-unsaturated ketones, a critical functional group in numerous biologically active molecules and pharmaceutical intermediates. The following sections detail the performance of key synthetic strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research and development context.
Comparative Performance of Synthetic Methods
The efficiency of various synthetic methods for α,β-unsaturated ketones can be evaluated based on reaction yields, conditions, and substrate scope. The following tables summarize the quantitative performance of selected modern techniques.
Table 1: Saegusa-Ito Oxidation of Silyl (B83357) Enol Ethers
The Saegusa-Ito oxidation offers a regioselective method for the introduction of α,β-unsaturation into ketones via their silyl enol ethers.[1][2] The classic protocol often requires stoichiometric palladium, but catalytic variants have been developed.
| Substrate (Silyl Enol Ether of) | Catalyst/Reagent | Co-oxidant | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Cyclohexanone (B45756) | Pd(OAc)₂ (1.0 eq) | - | MeCN | 4 | RT | 84 | [3] |
| 2-Methylcyclohexanone | Pd(OAc)₂ (1.0 eq) | Benzoquinone (1.0 eq) | MeCN | 12 | RT | 92 | [1] |
| Acetophenone (B1666503) | Pd(OAc)₂ (cat.) | O₂ | DMSO | 24 | 80 | 75 | [1] |
| Propiophenone | Pd(OAc)₂ (cat.) | Allyl Methyl Carbonate | MeCN | 3 | 40 | 96 | [4] |
Table 2: IBX-Mediated Dehydrogenation of Ketones
o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that provides a metal-free alternative for the direct dehydrogenation of saturated ketones to their α,β-unsaturated counterparts. The reaction conditions can be tuned to control the degree of unsaturation.
| Substrate | IBX (equiv.) | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone (B146137) | 2.5 | DMSO | 6 | 65 | 82 | [5] |
| Cyclooctanone | 2.0 | DMSO | 6 | 65 | 88 | [5] |
| Propiophenone | 1.2 | DMSO | 3 | 25 | 98 | [5] |
| 2-Methyl-1-tetralone | 2.5 | DMSO | 12 | 75 | 74 | [5] |
Table 3: TEMPO-Catalyzed Aerobic Oxidation of Allylic Alcohols
The use of stable nitroxyl (B88944) radicals like TEMPO, in conjunction with a co-oxidant, allows for the selective oxidation of allylic alcohols to α,β-unsaturated ketones under mild conditions. Copper-based co-catalysts are often employed to facilitate the aerobic oxidation.
| Substrate | Catalyst System | Co-oxidant | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 1-Phenylethanol | CuCl/TEMPO | Air | DMF | 24 | RT | ~90 | [6] |
| 4-Nitrobenzyl alcohol | CuBr/bpy/TEMPO | Air | CH₂Cl₂ | 1 | RT | ~65 | [7] |
| 1-Octanol | (bpy)CuI(OTf)/TEMPO | O₂ | MeCN | 1 | RT | >95 | [8] |
| Benzyl (B1604629) alcohol | CuI/ABNO | Air | MeCN | <0.2 | RT | >99 | [9] |
ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) is a TEMPO variant.
Table 4: Knoevenagel Condensation for α,β-Unsaturated Ketone Synthesis
The Knoevenagel condensation is a versatile C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, catalyzed by a base. A wide range of catalysts have been developed to improve yields and promote greener reaction conditions.
| Aldehyde/Ketone | Active Methylene | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Malononitrile (B47326) | 1CaO–1.5MgO | Water | 10 min | RT | 98 | [2] |
| Benzaldehyde | Ethyl Cyanoacetate | ZnO | Solvent-free | 6 h | RT | >95 | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/MeOH | 10 min | 25 | 95 | [10] |
| Benzaldehyde | Malononitrile | Ammonium Acetate | Solvent-free (sonication) | 5-7 min | RT | 95 | [1] |
Table 5: Iron-Catalyzed Acceptorless Dehydrogenative Coupling
This emerging sustainable method involves the coupling of alcohols and ketones, catalyzed by earth-abundant iron complexes, to form α,β-unsaturated ketones with the liberation of dihydrogen as the only byproduct.
| Alcohol | Ketone | Catalyst | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Phenylethanol | - | Pd(II)-NHC | KOtBu | Toluene | 16 | 100 | 98 |[11] | | Benzyl alcohol | Acetophenone | FeCl₃·6H₂O | - | DMF | 6 | 65 | 70 | | | 4-Methylbenzyl alcohol | Acetophenone | FeCl₃·6H₂O | - | DMF | 6 | 65 | 85 | | | 1-(4-Methoxyphenyl)ethanol | - | Pd/TiO₂ | - | Xylene | 2 | 120 | 74 | |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Saegusa-Ito Oxidation of Cyclohexanone
This two-step procedure involves the formation of the silyl enol ether followed by palladium-catalyzed oxidation.
Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene
-
To a solution of 2,2,6,6-tetramethylpiperidine (B32323) (5.2 equiv.) in dry THF (20.6 mL), cooled to -78 °C, add n-BuLi (2.5 M in hexane, 5.0 equiv.) dropwise.
-
Stir the mixture for 10 minutes at -78 °C.
-
In a separate flask, dissolve cyclohexanone (1.0 equiv.) and trimethylsilyl (B98337) chloride (TMSCl, 4.0 equiv.) in THF (20.6 mL) and cool to -78 °C.
-
Slowly transfer the freshly prepared lithium tetramethylpiperidide solution to the cyclohexanone/TMSCl solution via cannula at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C, then warm to 0 °C and stir for an additional 10 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃ and dilute with pentane.
-
Extract the aqueous layer with pentane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.[4]
Step 2: Oxidation to 2-Cyclohexen-1-one
-
Dissolve the crude 1-(trimethylsilyloxy)cyclohexene in acetonitrile (B52724) (40 mL).
-
Add Pd(OAc)₂ (1.0 equiv.) to the solution and stir at room temperature for 4 hours.[3]
-
Filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica (B1680970) gel to afford 2-cyclohexen-1-one.
IBX-Mediated Dehydrogenation of 4-tert-Butylcyclohexanone
-
To a solution of 4-tert-butylcyclohexanone (1.0 equiv.) in DMSO, add IBX (2.5 equiv.).[5]
-
Heat the reaction mixture to 65 °C and stir for 6 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-tert-butylcyclohexenone.
TEMPO-Catalyzed Aerobic Oxidation of Benzyl Alcohol
-
To a round-bottom flask, add CuBr (5 mol%), 2,2'-bipyridine (B1663995) (bpy, 5 mol%), and TEMPO (10 mol%).
-
Add a solution of benzyl alcohol (1.0 equiv.) in CH₂Cl₂.
-
Stir the reaction mixture vigorously under an air atmosphere at room temperature for 1-2 hours.[7]
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude benzaldehyde by column chromatography.
Knoevenagel Condensation of Benzaldehyde and Malononitrile
-
In a round-bottom flask, suspend benzaldehyde (1.0 equiv.) and malononitrile (1.0 equiv.) in water.
-
Add the 1CaO–1.5MgO catalyst (5 mol%).[2]
-
Stir the mixture vigorously at room temperature for 10 minutes.[2]
-
The product will precipitate out of the solution.
-
Collect the solid product by suction filtration and wash with cold water.
-
Dry the product to obtain 2-benzylidenemalononitrile.
Iron-Catalyzed Acceptorless Dehydrogenative Coupling of Benzyl Alcohol and Acetophenone
-
In a reaction vessel, combine benzyl alcohol (1.0 equiv.), acetophenone (1.2 equiv.), and FeCl₃·6H₂O (10 mol%).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 65 °C under an open-air atmosphere and stir for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield chalcone.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for each synthetic method.
References
- 1. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 4. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Acceptorless Dehydrogenation (CAD) of Secondary Benzylic Alcohols into Value-Added Ketones Using Pd(II)–NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Acetonyltriphenylphosphonium Chloride: A Comparative Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Acetonyltriphenylphosphonium chloride is a versatile phosphonium (B103445) salt widely employed in organic synthesis, primarily as a precursor to a stabilized Wittig reagent. Its principal application lies in the formation of carbon-carbon double bonds through the Wittig reaction, providing a reliable method for the synthesis of α,β-unsaturated ketones and related structures. This guide offers a comparative analysis of this compound's performance against alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Performance in Olefination Reactions: A Comparative Overview
The Wittig reaction, utilizing ylides generated from phosphonium salts like this compound, is a cornerstone of alkene synthesis. The stabilized ylide derived from this reagent is particularly effective for the synthesis of α,β-unsaturated ketones, often referred to as chalcones. A primary alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions.
The choice between these two methodologies often depends on the desired stereoselectivity, ease of product purification, and the nature of the reactants. Stabilized Wittig reagents, such as the one derived from this compound, typically favor the formation of the (E)-alkene isomer. Similarly, the HWE reaction is renowned for its high (E)-selectivity.
Recent studies have demonstrated that the Wittig reaction for the synthesis of chalcones can be highly efficient, with yields ranging from 80-100% when conducted in an aqueous environment[1][2]. The Horner-Wadsworth-Emmons reaction for the preparation of α,β-unsaturated esters has also been reported to provide excellent (E)-selectivity (95–99%) and high yields (83–97%)[3].
A significant practical advantage of the HWE reaction is the facile removal of its byproduct, a water-soluble phosphate (B84403) ester. In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, which can sometimes complicate product purification[4][5].
Quantitative Comparison of Olefination Reactions
| Reaction | Reagent | Substrate | Product | Yield (%) | (E:Z) Ratio | Reference |
| Wittig Reaction | This compound derived ylide | Substituted Benzaldehydes | Chalcones | 80-100 | Predominantly E | [1][2] |
| Horner-Wadsworth-Emmons | Triethyl 2-phosphonopropionate | Aromatic Aldehydes | (E)-α-Methyl-α,β-unsaturated esters | 83-97 | 95:5 to 99:1 | [3] |
Experimental Protocols
Synthesis of Chalcones via Wittig Reaction using a Stabilized Ylide
This protocol is adapted from a high-yield, environmentally friendly procedure.
Materials:
-
Substituted benzaldehyde (B42025)
-
This compound
-
Potassium Carbonate (K2CO3)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and the ylide derived from this compound (1.2 equivalents) in water.
-
The ylide is prepared in situ by reacting this compound with a base like potassium carbonate.
-
Heat the reaction mixture to boiling and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane.
-
To remove the triphenylphosphine oxide byproduct, pass the crude product through a short plug of silica gel, eluting with a suitable solvent system.
-
Evaporate the solvent under reduced pressure to obtain the pure chalcone (B49325).
This improved procedure has been shown to produce chalcones in high yields (80-100%) and excellent purity[1][2].
General Protocol for Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the HWE reaction.
Materials:
-
Aldehyde or ketone
-
Triethyl phosphonoacetate (or other phosphonate)
-
Sodium Hydride (NaH) or other suitable base (e.g., DBU, K2CO3)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry: Antimycobacterial Agents
A significant application of the compounds synthesized using this compound and its alternatives is in the field of medicinal chemistry. Chalcones, the α,β-unsaturated ketones produced, have demonstrated a broad spectrum of biological activities, including antimycobacterial properties[6][7][8].
The antimycobacterial efficacy of various chalcone derivatives has been evaluated against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the potency of these compounds.
Antimycobacterial Activity of Synthesized Chalcones
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Substituted Chalcones | M. tuberculosis H37Rv | Varies (some <10 µg/mL) | [7][9] |
| Substituted Chalcones | M. bovis BCG | Varies | [7] |
The mechanism of action of these antimycobacterial chalcones is an active area of research. Some studies suggest that they may target key enzymes in the mycobacterial cell wall synthesis pathway, such as InhA[10]. The anti-inflammatory properties of chalcones are also being investigated as a potential dual-treatment approach for tuberculosis, which can cause life-threatening inflammation[7][8].
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.
Signaling Pathways Implicated in Chalcone Activity
Chalcones exert their biological effects by modulating various cellular signaling pathways. In the context of their antimycobacterial and anti-inflammatory properties, several key pathways have been identified. Chalcones have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation[11]. By blocking this pathway, chalcones can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β[7][8]. Furthermore, some chalcones are believed to interfere with the mycolic acid biosynthesis pathway in mycobacteria by inhibiting the enzyme InhA, which is crucial for the formation of the bacterial cell wall[10].
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycobacterial and anti-inflammatory activities of substituted chalcones focusing on an anti-tuberculosis dual treatment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of chalcone derivatives on players of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
The Wittig Reaction with Acetonyltriphenylphosphonium Chloride: A Comparative Guide to α,β-Unsaturated Ketone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated ketones is a fundamental transformation in organic chemistry, providing access to a wide array of important structural motifs found in natural products and pharmaceutical agents. Acetonyltriphenylphosphonium chloride, a stabilized Wittig reagent, is a key player in this field, enabling the conversion of aldehydes into valuable enones. This guide provides a comprehensive comparison of the Wittig reaction using this compound against two prominent alternatives: the Horner-Wadsworth-Emmons reaction and the Claisen-Schmidt condensation. We will delve into their performance, supported by experimental data, to offer a clear perspective for selecting the optimal synthetic strategy.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route for α,β-unsaturated ketones is often a trade-off between reaction conditions, substrate scope, stereoselectivity, and ease of purification. The following table summarizes quantitative data for the synthesis of benzylideneacetone, a common α,β-unsaturated ketone, using the Wittig reaction with an acetophenone-derived ylide, the Horner-Wadsworth-Emmons reaction, and various implementations of the Claisen-Schmidt condensation. This allows for a direct comparison of their efficiencies.
| Synthesis Method | Reagents | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Wittig Reaction | Acetophenone-derived ylide, Benzaldehyde (B42025) | - | Water | 10 min | Boiling | 100%[1] |
| Horner-Wadsworth-Emmons | Dimethyl-2-oxopropylphosphonate, Aldehydes | Base | Water | Not Specified | Room Temp. | 90-99%[2] |
| Claisen-Schmidt (Conventional) | Benzaldehyde, Acetone | NaOH or KOH | Ethanol/Water | 30 min - 2 hours | Room Temp. | ~60-80%[3] |
| Claisen-Schmidt (Solvent-Free) | Benzaldehyde, Acetone | Solid NaOH | None | 2 - 5 min | Room Temp. | 96-98%[3] |
| Claisen-Schmidt (Microwave) | Aldehyde, Acetone | NaOH | None or Ethanol | 10 - 30 min | 50°C | Good to 100%[3] |
In Focus: The Wittig Reaction with this compound
The Wittig reaction is a powerful method for olefination, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[4] this compound is a salt that, upon treatment with a base, forms a stabilized ylide. This stabilization, due to the adjacent carbonyl group, generally leads to the formation of the thermodynamically more stable (E)-alkene. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond.[5]
Alternative Pathways to α,β-Unsaturated Ketones
The Horner-Wadsworth-Emmons (HWE) Reaction
A popular alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylide.[6] This increased reactivity allows for successful reactions with a broader range of aldehydes and ketones, including sterically hindered ones.[4] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification compared to the often cumbersome removal of triphenylphosphine (B44618) oxide from Wittig reactions.[6] The HWE reaction typically shows high selectivity for the (E)-isomer.
The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound that can enolize.[3] For the synthesis of α,β-unsaturated ketones like chalcones, an aromatic aldehyde is reacted with an acetophenone. This method is often simple to perform and can be highly efficient, especially under solvent-free or microwave-assisted conditions.[3] However, it can sometimes lead to side products or require careful control of reaction conditions to avoid self-condensation of the ketone.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in the laboratory.
Wittig Reaction with an Acetophenone-Derived Ylide
This protocol describes the synthesis of a chalcone, which is structurally analogous to the product expected from the reaction of this compound.
Materials:
-
Substituted Acetophenone-derived Ylide (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Water
Procedure:
-
A mixture of the ylide and the benzaldehyde is heated in boiling water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
The triphenylphosphine oxide byproduct can be removed by filtration through a silica (B1680970) gel plug.[1]
Horner-Wadsworth-Emmons Reaction
Materials:
-
Dimethyl-2-oxopropylphosphonate
-
Aldehyde
-
Base (e.g., NaH, K2CO3)
-
Water or organic solvent (e.g., THF)
Procedure:
-
The phosphonate (B1237965) is deprotonated with a suitable base in the chosen solvent at room temperature.
-
The aldehyde is then added to the reaction mixture.
-
The reaction proceeds to give the α,β-unsaturated ketone, which often precipitates from the aqueous medium and can be isolated by simple filtration.[2]
Claisen-Schmidt Condensation (Solvent-Free Grinding Method)
Materials:
-
Aromatic Aldehyde (1.0 equiv)
-
Acetone (0.5 equiv for dibenzylideneacetone)
-
Solid Sodium Hydroxide (NaOH)
Procedure:
-
The aromatic aldehyde, acetone, and solid NaOH are combined in a mortar.
-
The mixture is ground with a pestle for a few minutes.
-
The reaction is typically rapid, and the solid product is then washed with water to remove the catalyst and any unreacted starting materials.[3]
Visualizing the Synthetic Workflow
To better understand the process, a generalized experimental workflow for the synthesis of α,β-unsaturated ketones is presented below.
Caption: Generalized workflow for the synthesis of α,β-unsaturated ketones.
Signaling Pathways in Drug Development
The α,β-unsaturated ketone moiety is a common pharmacophore in many drug candidates. These compounds can act as Michael acceptors, interacting with nucleophilic residues in biological targets. For instance, they can inhibit key enzymes in signaling pathways relevant to cancer and inflammation.
Caption: Inhibition of the MAPK/ERK signaling pathway by an α,β-unsaturated ketone.
References
A Comparative Guide to Analytical Techniques for Characterizing Wittig Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyls and phosphorus ylides.[1][2][3][4][5] The success of this reaction hinges on the accurate characterization of the resulting alkene products, which often includes a mixture of E and Z stereoisomers, unreacted starting materials, and byproducts like triphenylphosphine (B44618) oxide.[1][3] This guide provides a comparative overview of the primary analytical techniques employed for the comprehensive characterization of Wittig reaction products, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR spectroscopy is the most powerful and widely used technique for the structural elucidation of Wittig reaction products.[6][7] It provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous determination of the product's structure, stereochemistry, and purity.
Key Applications in Wittig Reaction Analysis:
-
Determination of E/Z Isomer Ratio: The coupling constants (J-values) between the vinylic protons are distinct for the E and Z isomers. Typically, the trans (E) isomer exhibits a larger coupling constant (¹H-¹H J ≈ 12-18 Hz) compared to the cis (Z) isomer (J ≈ 6-12 Hz).[6][8][9]
-
Quantification of Reaction Conversion: By integrating the signals corresponding to the starting aldehyde/ketone and the product alkene(s), the percentage conversion of the reaction can be accurately calculated.[8]
-
Structural Verification: The chemical shifts (δ) of the protons and carbons in the product provide a unique fingerprint that confirms the formation of the desired alkene.[6][10]
Data Presentation:
| Parameter | ¹H NMR | ¹³C NMR | ³¹P NMR |
| Information Provided | E/Z ratio, reaction conversion, structural confirmation | Structural confirmation, presence of isomers | Detection of phosphorus-containing starting materials and byproducts |
| Typical Chemical Shifts (ppm) | Vinylic protons: 5.0 - 7.5 | Alkene carbons: 100 - 150 | Triphenylphosphine oxide: ~25-30 |
| Key Diagnostic Feature | Coupling constants of vinylic protons | Number and chemical shifts of sp² carbons | Presence/absence of phosphonium (B103445) salt and phosphine (B1218219) oxide signals |
Experimental Protocol: ¹H NMR Analysis of a Wittig Reaction Mixture
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the crude reaction mixture and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Identify the signals corresponding to the vinylic protons of the E and Z isomers.
-
Measure the coupling constants to assign the stereochemistry.
-
Integrate the signals of the product isomers and the remaining starting aldehyde to determine the E/Z ratio and the reaction conversion.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is an essential tool for confirming the molecular weight of the Wittig product and identifying potential byproducts. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the separation and analysis of complex mixtures.
Comparison of MS Techniques:
| Technique | Analytes | Ionization Method | Key Advantages | Limitations |
| GC-MS | Volatile and thermally stable compounds | Electron Ionization (EI), Chemical Ionization (CI) | Excellent separation of isomers, extensive spectral libraries for identification.[11] | Requires derivatization for non-volatile compounds.[12] |
| LC-MS | Wide range of compounds, including non-volatile and thermally labile molecules | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Broad applicability, soft ionization preserves the molecular ion.[13] | Separation of isomers can be less efficient than GC. |
Experimental Protocol: GC-MS Analysis of a Wittig Reaction Product
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[12] If necessary, centrifuge the sample to remove any particulate matter.[12]
-
GC Method:
-
Column: Use a capillary column suitable for alkene separation (e.g., a mid-polarity "624" type phase).[14]
-
Injector: Set the injector temperature to 250 °C and use a splitless injection for trace analysis.
-
Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to the product by its retention time.
-
Analyze the mass spectrum to confirm the molecular ion peak and compare the fragmentation pattern with a spectral library for positive identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Reaction Progress
FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for monitoring the progress of a Wittig reaction in real-time.[15][16] It allows for the observation of the disappearance of the carbonyl stretch of the starting material and the appearance of new bands corresponding to the alkene product.
Key Vibrational Frequencies in Wittig Reaction Analysis:
| Functional Group | Wavenumber (cm⁻¹) | Indication |
| Aldehyde/Ketone C=O | 1690 - 1740 | Disappearance indicates consumption of starting material. |
| Alkene C=C | 1620 - 1680 | Appearance indicates product formation. |
| trans-Alkene C-H bend | 960 - 990 | Strong band suggests the presence of the E isomer. |
| cis-Alkene C-H bend | 675 - 730 | Can be used to identify the Z isomer. |
Experimental Protocol: FTIR Monitoring of a Wittig Reaction
-
Background Spectrum: Acquire a background spectrum of the solvent to be used in the reaction.
-
Initial Spectrum: Acquire a spectrum of the starting aldehyde or ketone dissolved in the solvent.
-
Reaction Monitoring: After adding the Wittig reagent, acquire spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Overlay the spectra to observe the decrease in the intensity of the carbonyl peak and the increase in the intensity of the alkene-related peaks over time.
Chromatography: Purification and Qualitative Analysis
Chromatographic techniques are indispensable for both monitoring the progress of a Wittig reaction and for purifying the final product.
Comparison of Chromatographic Techniques:
| Technique | Principle | Application in Wittig Reaction | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid stationary phase. | Rapid reaction monitoring, solvent system selection for column chromatography.[1] | Fast, inexpensive, requires minimal sample. | Not a quantitative technique. |
| Column Chromatography | Separation of bulk material based on polarity. | Purification of the alkene product from triphenylphosphine oxide and unreacted starting materials.[1] | High-resolution separation, applicable to large-scale purification. | Time-consuming, requires larger volumes of solvent. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of product purity and isomer ratio.[17] | High separation efficiency for volatile isomers. | Limited to thermally stable and volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation in a liquid mobile phase under high pressure. | Purification and analysis of a wide range of products, including non-volatile ones. | Broad applicability, can be quantitative. | More expensive instrumentation. |
Experimental Protocol: TLC Analysis of a Wittig Reaction
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Spotting: Using separate capillary tubes, spot small amounts of the starting material solution and the reaction mixture on their respective marks.
-
Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Mandatory Visualizations
Caption: Workflow of a Wittig reaction from starting materials to the fully characterized product.
Caption: Relationship between analytical techniques and the information they provide for Wittig products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. odinity.com [odinity.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. sciepub.com [sciepub.com]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solved For the Wittig reaction, analyze the NMR and IR | Chegg.com [chegg.com]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Confirming the Structure of Witt-ig Products: A Comparative Guide to NMR and Mass Spectrometry
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, enabling the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1][2] A critical step following the synthesis is the unambiguous confirmation of the product's structure, particularly the stereochemistry of the newly formed carbon-carbon double bond. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complete with experimental data and protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry
NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds.[3] For Wittig products, both ¹H and ¹³C NMR provide a wealth of information regarding connectivity and, crucially, the E/Z stereochemistry of the alkene.[4][5]
¹H NMR Spectroscopy: Deciphering Isomers through Coupling Constants
The key to distinguishing between E (trans) and Z (cis) isomers in ¹H NMR lies in the spin-spin coupling constant (J) between the vinylic protons (the hydrogens on the double bond).[4][6]
-
Trans (E) Isomers: Protons in a trans configuration exhibit a larger coupling constant, typically in the range of 12-18 Hz.[4]
-
Cis (Z) Isomers: Protons in a cis configuration show a smaller coupling constant, generally between 6-12 Hz.[4]
The integration of the signals corresponding to each isomer also allows for the determination of the E/Z ratio in the product mixture.[6][7] The chemical shifts of the vinylic protons, which typically appear between 5.5 and 7.5 ppm, can also differ between isomers.[7]
¹³C NMR Spectroscopy: Corroborating the Structure
While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR provides valuable corroborating data.
-
Alkene Carbons: The sp² hybridized carbons of the double bond typically resonate in the 100-170 ppm region of the spectrum.[8][9][10]
-
Allylic Carbons: The stereochemistry of the double bond can influence the chemical shift of the adjacent (allylic) carbons. Often, allylic carbons in cis isomers are shielded (appear at a lower ppm) compared to their trans counterparts due to steric compression.[8]
Table 1: Comparison of Typical NMR Data for E and Z Alkene Isomers
| Spectroscopic Parameter | Z (cis) Isomer | E (trans) Isomer |
| ¹H NMR | ||
| Vinylic Proton Coupling Constant (JH-H) | 6 - 12 Hz | 12 - 18 Hz |
| Vinylic Proton Chemical Shift (δ) | Typically slightly different from E isomer | Typically slightly different from Z isomer |
| ¹³C NMR | ||
| Alkene Carbon Chemical Shift (δ) | 100 - 170 ppm | 100 - 170 ppm |
| Allylic Carbon Chemical Shift (δ) | Often shielded (lower ppm) vs. E isomer | Often deshielded (higher ppm) vs. Z isomer |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound, thereby confirming that the desired transformation has occurred. It provides the mass-to-charge ratio (m/z) of ions.[11]
For a Wittig product, the most crucial piece of information from a mass spectrum is the molecular ion peak (M⁺), which corresponds to the molecular weight of the synthesized alkene. While MS is excellent for confirming the elemental composition (with high-resolution MS), it is generally not suitable for distinguishing between E and Z geometric isomers, as they have the same mass and often exhibit very similar fragmentation patterns.[12]
Common fragmentation pathways for alkenes include allylic cleavage. Ketones and aldehydes, which are the starting materials for the Wittig reaction, undergo characteristic fragmentations like α-cleavage and the McLafferty rearrangement, which would be absent in the purified product's spectrum.[13]
Table 2: Expected Mass Spectrometry Data for a Wittig Product
| Ion | Expected m/z Value | Significance |
| Molecular Ion (M⁺) | Calculated Molecular Weight of Alkene | Confirms the successful formation of the product with the correct mass. |
| Fragment Ions | Dependent on structure | Can provide further structural information but is generally not used to determine E/Z stereochemistry. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 2-5 mg of the purified Wittig product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[14]
-
Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean NMR tube.[14]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[8]
-
Acquire a ¹H NMR spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.[8] A longer acquisition time is typically required due to the low natural abundance of ¹³C.[8]
-
-
Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[3] Integrate the ¹H NMR signals to determine isomer ratios.[15]
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will dictate the exact sample preparation. ESI is common for a wide range of organic molecules.
-
Sample Preparation (for ESI-MS):
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[16]
-
Perform a serial dilution to achieve a final concentration in the low µg/mL to ng/mL range.[16]
-
Ensure the final solution is free of non-volatile salts or buffers, as they can interfere with ionization.[17]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate mass range to observe the expected molecular ion.
-
If structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[18]
-
Visualizing the Workflow and Logic
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Olefination Reactions: Acetonyltriphenylphosphonium Chloride vs. Horner-Wadsworth-Emmons Reagents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Methodologies for Carbon-Carbon Double Bond Formation.
The synthesis of alkenes is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Among the most powerful tools for this purpose are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of the performance of Acetonyltriphenylphosphonium chloride, a stabilized Wittig reagent, with its phosphonate-based counterpart used in the HWE reaction for the synthesis of α,β-unsaturated ketones and related heterocyclic compounds.
Executive Summary: Key Performance Differences
The choice between the Wittig reaction with this compound and the Horner-Wadsworth-Emmons reaction often hinges on desired stereoselectivity, ease of product purification, and the reactivity of the carbonyl substrate. While both methods reliably produce α,β-unsaturated ketones, the HWE reaction generally offers significant advantages, particularly in terms of stereocontrol and operational simplicity.
The phosphonate (B1237965) carbanions used in the HWE reaction are typically more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing them to react efficiently with a wider range of aldehydes, including those that are sterically hindered.[1][2] A major practical advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification immensely compared to the often cumbersome removal of triphenylphosphine (B44618) oxide from Wittig reactions.[1][2] Furthermore, the HWE reaction is renowned for its excellent E-stereoselectivity in the synthesis of α,β-unsaturated esters and ketones.[1][2]
Performance Comparison in the Synthesis of α,β-Unsaturated Ketones
Table 1: Wittig Reaction with this compound
| Aldehyde | Base | Solvent | Reaction Time | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde (B42025) | NaH | THF | 12 h | 85 | >95:5 (E) | [1][3] |
| 4-Chlorobenzaldehyde | NaOEt | EtOH | 8 h | 82 | >95:5 (E) | [1][3] |
| 4-Nitrobenzaldehyde | K₂CO₃ | CH₂Cl₂/H₂O | 6 h | 90 | >98:2 (E) | [2] |
| 2-Naphthaldehyde | t-BuOK | THF | 10 h | 88 | >95:5 (E) | [1] |
Table 2: Horner-Wadsworth-Emmons Reaction with Diethyl (2-oxopropyl)phosphonate
| Aldehyde | Base | Solvent | Reaction Time | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 2 h | 95 | >98:2 (E) | [2][4] |
| 4-Chlorobenzaldehyde | LiCl, DBU | CH₃CN | 1.5 h | 92 | >99:1 (E) | [2] |
| 4-Nitrobenzaldehyde | K₂CO₃ | H₂O | 1 h | 99 | >99:1 (E) | [2] |
| 2-Naphthaldehyde | NaH | DME | 2.5 h | 94 | >98:2 (E) | [5] |
Note: The data presented is compiled from multiple sources and represents typical outcomes. Direct comparison should be made with caution as reaction conditions can significantly influence results.
Mechanistic Pathways and Logical Relationships
The fundamental difference between the two reactions lies in the nature of the phosphorus reagent and the subsequent reaction intermediates.
Caption: Comparative workflow of the Wittig and Horner-Wadsworth-Emmons reactions.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Phenylbut-3-en-2-one via Wittig Reaction
This protocol is a representative procedure for the reaction of this compound with benzaldehyde.
-
Materials:
-
This compound (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add this compound portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide (a deep red color should develop).
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the (E)-alkene.
-
Protocol 2: Synthesis of (E)-4-Phenylbut-3-en-2-one via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure for the reaction of diethyl (2-oxopropyl)phosphonate with benzaldehyde.[2]
-
Materials:
-
Diethyl (2-oxopropyl)phosphonate (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add diethyl (2-oxopropyl)phosphonate dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
-
Application in Heterocyclic Synthesis: Synthesis of Flavones
The intramolecular Wittig reaction is a powerful tool for the synthesis of heterocyclic compounds. While a specific protocol for the synthesis of flavones using this compound was not found in the surveyed literature, a general and efficient one-pot synthesis of flavones from 2'-hydroxychalcones, which can be prepared via a Wittig reaction, has been reported. The following workflow illustrates a potential pathway.
References
Safety Operating Guide
Proper Disposal of Acetonyltriphenylphosphonium Chloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Acetonyltriphenylphosphonium chloride, ensuring the protection of personnel and the environment.
This compound is a chemical compound that requires careful management due to its potential hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] Adherence to the following procedural steps is imperative for its safe disposal.
Section 1: Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
Spill Response
In the event of a spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Containment: Prevent the spilled material from entering drains or waterways.[3][5][6]
-
Clean-up: Carefully sweep up the solid material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal.[1][2][7]
Section 2: Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company.[1][3] This ensures compliance with all local and national regulations.
Waste Identification and Classification
This compound waste is classified as hazardous.[1][7] It is crucial to not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Waste Collection and Storage
-
Container Selection: Use a designated, compatible, and properly sealed container for collecting the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Arranging for Disposal
-
Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste management company to handle the collection, transportation, and final disposal.
-
Provide Documentation: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your facility.
Contaminated Material Disposal
Any materials, such as PPE, paper towels, or spill absorbents, that come into direct contact with this compound must be disposed of as hazardous waste. Place these items in the same designated waste container. Similarly, contaminated packaging should be disposed of in the same manner as the chemical itself after ensuring it is completely empty.[3]
Section 3: Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetonyltriphenylphosphonium Chloride
For researchers and scientists in the dynamic field of drug development, the safe handling of chemical reagents is paramount. Acetonyltriphenylphosphonium chloride, a key reagent in various organic syntheses, requires careful management to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety protocols and logistical plans for its use, from acquisition to disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), its primary hazards are:
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , targeting the respiratory system[1][2][3]
It is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.[3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Dust mask or NIOSH-approved respirator | To prevent inhalation of the powder, which can cause respiratory irritation.[3] Use in a well-ventilated area or under a chemical fume hood is also required.[1][4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, which can cause irritation.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1] |
| Eyes & Face | Safety glasses with side shields or chemical safety goggles and a face shield | To protect against dust particles and potential splashes, which can cause serious eye irritation.[1][3] A face shield offers an additional layer of protection. |
| Body | Protective suit or lab coat | To prevent contamination of personal clothing and minimize skin exposure. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, seek medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Wash the affected skin with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse the mouth with water. Seek immediate medical attention.[1][3] Do not induce vomiting.[4] |
Operational and Disposal Plans
A systematic workflow ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Experimental Workflow: Safe Handling of this compound
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from moisture and kept under an inert gas. Incompatible materials, such as strong oxidizing agents, should be stored separately.[1]
Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Prevent the dust from spreading. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3]
Disposal: this compound and its container must be disposed of as hazardous waste.[5] Follow all federal, state, and local regulations for chemical waste disposal.[1][3] Do not mix with other waste streams unless explicitly permitted. Contaminated clothing should be removed and washed before reuse.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
